Pegnivacogin
Description
Properties
CAS No. |
959716-28-0 |
|---|---|
Molecular Formula |
C20H40N3O11P |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-methoxyethyl N-[6-(2-methoxyethoxycarbonylamino)-1-oxo-1-(6-phosphonooxyhexylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C20H40N3O11P/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29) |
InChI Key |
QGVYYLZOAMMKAH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)O)NC(=O)OCCOC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Pegnivacogin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pegnivacogin (B1193231) (formerly RB006) is a novel, single-stranded RNA aptamer designed as a direct and selective inhibitor of coagulation Factor IXa (FIXa). It was developed as part of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen. This system was engineered to provide a controllable and reversible anticoagulant effect, primarily for patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI). This compound functions by binding with high affinity to the catalytic domain of FIXa, thereby sterically hindering its interaction with its substrate, Factor X, and preventing the propagation of the coagulation cascade. Clinical investigations, notably the RADAR Phase 2b trial, have demonstrated its potent anticoagulant effects, characterized by a rapid onset and predictable dose-response. This guide provides a detailed examination of the molecular mechanism, pharmacodynamics, and key experimental data related to this compound.
Introduction to this compound and the REG1 System
This compound is a 31-nucleotide RNA aptamer covalently linked to a 40 kDa polyethylene (B3416737) glycol (PEG) moiety. The PEGylation serves to increase the molecule's hydrodynamic radius, thereby extending its plasma half-life. It is a component of the REG1 system, which pairs the anticoagulant aptamer with a specific reversal agent, anivamersen[1]. Anivamersen is a 15-nucleotide oligonucleotide that is complementary to a portion of the this compound sequence. Upon administration, anivamersen binds to this compound via Watson-Crick base pairing, inducing a conformational change that releases this compound from FIXa and neutralizes its anticoagulant activity. This offers a controllable and titratable method for managing anticoagulation.
Core Mechanism of Action: Direct Inhibition of Factor IXa
The primary mechanism of action of this compound is the direct, high-affinity binding to and inhibition of activated Factor IX (Factor IXa).
The Role of Factor IXa in the Coagulation Cascade
Factor IXa is a serine protease that plays a critical role in the intrinsic pathway of blood coagulation. Upon activation, FIXa, in complex with its cofactor Factor VIIIa, calcium ions, and phospholipids (B1166683), forms the "tenase" complex. This complex is responsible for the conversion of Factor X to its active form, Factor Xa. Factor Xa then proceeds to convert prothrombin to thrombin, the central enzyme in the coagulation cascade that ultimately leads to the formation of a fibrin (B1330869) clot.
Molecular Interaction of this compound with Factor IXa
This compound, as an aptamer, folds into a specific three-dimensional conformation that allows it to bind to a specific epitope on the surface of Factor IXa. It is understood to bind to the catalytic domain of FIXa, sterically blocking the extended substrate-binding site. This mode of inhibition prevents the binding of its natural macromolecular substrate, Factor X, to the active site of Factor IXa, thereby inhibiting the generation of Factor Xa. While it significantly hinders the cleavage of large substrates like Factor X, it may not completely block the cleavage of small synthetic substrates, suggesting a mechanism of steric hindrance rather than direct active site obstruction.
Quantitative Data
The following tables summarize the key quantitative data available for this compound and its effects.
Table 1: Binding Affinity and Inhibitory Concentration of this compound and its Parent Aptamer
| Parameter | Molecule | Value | Source |
| Dissociation Constant (Kd) | 9.3t (Parent Aptamer) | 0.58 ± 0.1 nM | Secondary Literature |
| Dissociation Constant (Kd) | This compound (RB006) | ~3 nM | Secondary Literature |
| EC50 (in vitro aPTT prolongation) | This compound | 14 µg/mL | Secondary Literature |
Table 2: Pharmacodynamic and In Vitro Efficacy Data from Clinical and Preclinical Studies
| Parameter | Condition | Result | Source |
| In Vivo Pharmacodynamics (RADAR Trial) | |||
| Dose Administered | 1 mg/kg IV bolus | N/A | [1][2][3] |
| Peak Plasma Concentration | In ACS patients | 26.1 ± 4.6 µg/mL | [1][2][3] |
| aPTT Prolongation | In ACS patients | Mean: 93.0 ± 9.5 s | [1][2][3] |
| In Vitro Platelet Function | |||
| ADP-induced CD62P-expression | Healthy volunteer whole blood | 10.21% reduction (100% vs. 89.79±4.04%) | |
| ADP-induced PAC-1 binding | Healthy volunteer whole blood | 16.98% reduction (100% vs. 83.02±4.08%) | |
| ADP-induced Platelet Aggregation (Light Transmission Aggregometry) | Healthy volunteer whole blood | 31.91% reduction (97.71±5.30% vs. 66.53±9.92%) | |
| Residual Platelet Aggregation | In ACS patients (post 1 mg/kg this compound) | 56.79% reduction (100% versus 43.21±8.23%) |
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the evaluation of this compound.
Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay
The aPTT assay is a performance indicator of the efficacy of the intrinsic and common coagulation pathways.
-
Principle: The assay measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the contact pathway (e.g., silica, ellagic acid, or kaolin) and a partial thromboplastin (a phospholipid substitute for platelets), followed by the addition of calcium.
-
General Protocol:
-
Sample Preparation: Citrated platelet-poor plasma is prepared by centrifuging whole blood to remove red blood cells and platelets.
-
Incubation: A specific volume of the plasma sample is incubated at 37°C with an aPTT reagent containing a contact activator and phospholipids for a defined period.
-
Clot Initiation and Detection: Pre-warmed calcium chloride is added to the mixture to initiate coagulation. The time taken for a fibrin clot to form is measured, typically using an automated or semi-automated coagulometer that detects changes in light transmission or mechanical movement.
-
-
In the Context of this compound Studies: In the RADAR trial's pharmacokinetic and pharmacodynamic substudy, the fold prolongation of aPTT was used to impute the level of Factor IX inhibition[1][2][3].
Platelet Aggregation Assays
These assays measure the ability of platelets to aggregate in response to an agonist.
-
Principle: Light Transmission Aggregometry (LTA) is a common method that measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate and form larger clumps.
-
General Protocol for LTA:
-
PRP Preparation: Platelet-rich plasma is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and is used as a reference for 100% light transmission.
-
Assay Procedure: PRP is placed in a cuvette in an aggregometer and stirred at 37°C. A baseline of light transmission is established.
-
Agonist Addition: An aggregating agent, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to the PRP to induce platelet aggregation.
-
Measurement: The change in light transmission is recorded over time as platelets aggregate. The maximum percentage of aggregation is determined relative to the PPP baseline.
-
-
In Vitro this compound Studies: Whole blood samples from healthy volunteers were incubated with this compound or a placebo before the addition of ADP to assess the impact on platelet aggregation.
Visualizations
Signaling Pathways and Logical Relationships
References
The Pivotal Role of Factor IXa in Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulation Factor IXa (FIXa) is a serine protease that plays a critical, rate-limiting role in the propagation of the blood coagulation cascade. Its strategic position in the intrinsic pathway and its amplification of thrombin generation make it a key player in both normal hemostasis and pathological thrombosis. This technical guide provides an in-depth exploration of the core functions of Factor IXa in thrombosis, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways to support research and drug development efforts in this area.
Factor IXa in the Coagulation Cascade
Factor IX is a vitamin K-dependent zymogen synthesized in the liver that circulates in the plasma.[1] Upon vascular injury, Factor IX is activated to Factor IXa through two primary pathways:
-
The Intrinsic Pathway: Factor XIa activates Factor IX in the presence of calcium ions.[2]
-
The Extrinsic Pathway: The complex of Tissue Factor (TF) and Factor VIIa also activates Factor IX.[2]
Once activated, Factor IXa forms a crucial enzymatic complex known as the intrinsic tenase complex. This complex, assembled on the surface of activated platelets, consists of Factor IXa, its cofactor Factor VIIIa, calcium ions, and phospholipids (B1166683).[1] The primary function of the intrinsic tenase complex is the proteolytic conversion of Factor X to its active form, Factor Xa.[2] Factor Xa then proceeds to form the prothrombinase complex, which ultimately leads to a burst of thrombin generation and the formation of a stable fibrin (B1330869) clot.
The intrinsic tenase complex is a potent amplifier of coagulation, increasing the catalytic efficiency of Factor IXa by several orders of magnitude.[3] This amplification step is essential for robust thrombus formation and makes Factor IXa a highly attractive target for anticoagulant therapies.
Quantitative Data
The following tables summarize key quantitative parameters related to Factor IXa function.
Table 1: Plasma Concentration and Half-Life of Factor IX
| Parameter | Value | Reference |
| Normal Plasma Concentration | 65-140% of normal | [4] |
| Biological Half-life | 18-24 hours | [4] |
| Median Plasma Level (Healthy Adults) | 342 pM (total FIXa) | [1] |
| Median Plasma Level (COVID-19 Patients) | 1570 pM (total FIXa) | [1] |
Table 2: Kinetic Parameters of Factor X Activation by Factor IXa
| Condition | Km | kcat | kcat/Km (Catalytic Efficiency) | Reference |
| Factor IXa alone | 81 µM | - | - | [5] |
| + Thrombin-activated platelets | 0.39 µM | 0.052 min-1 | - | [5] |
| + Thrombin-activated platelets + Factor VIIIa | 0.16 µM | 1240 min-1 | 17.4 x 106-fold increase | [5] |
| Factor VIIa-Tissue Factor Complex | 22 nM (for FIX) | 28 min-1 (for FIXa formation) | ~Equal to FX activation | [6] |
Table 3: Binding Affinities of Factor IXa
| Binding Partner | Dissociation Constant (Kd) | Condition | Reference |
| Factor VIIIa | ~0.5 nM | On thrombin-activated platelets | [5] |
| Phospholipids | 10-6 M | - | [7] |
| Phospholipids | 10-8 M | In the presence of Factor VIIIa | [7] |
| Factor VIIIa (apparent Kd) | 0.25 µM | PL-minus/X-saturating | [2] |
| Factor VIIIa (apparent Kd) | 0.09 nM | PL-plus/X-saturating | [2] |
Signaling Pathways and Experimental Workflows
Coagulation Cascade Focusing on Factor IXa
Caption: The coagulation cascade highlighting the central role of Factor IXa.
Experimental Workflow for Chromogenic Factor IXa Assay
Caption: A generalized workflow for a chromogenic Factor IXa activity assay.
Experimental Protocols
Chromogenic Factor IX Activity Assay
This protocol is based on the principle that FIXa, in the presence of FVIIIa, phospholipids, and calcium, activates Factor X to Factor Xa. The amount of Factor Xa generated is then measured using a specific chromogenic substrate that releases a colored compound (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm.[8] The amount of pNA generated is directly proportional to the Factor IXa activity in the sample.[8]
Materials:
-
Platelet-poor plasma or purified Factor IXa sample
-
Factor IX deficient plasma (for standard curve)
-
Reagent 1: Bovine Factor X, Factor VIIIa, and phospholipids in a buffered solution
-
Reagent 2: Chromogenic substrate specific for Factor Xa
-
Tris-BSA buffer
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
Procedure:
-
Sample Preparation:
-
Collect blood samples in 3.2% sodium citrate (B86180) tubes.[9]
-
Prepare platelet-poor plasma by centrifugation at 1500 x g for 15 minutes.[9]
-
If not assayed within 4 hours, freeze plasma at ≤ -70°C.[9]
-
Dilute patient plasma and control samples as required with Tris-BSA buffer.[10]
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of a calibrator plasma with known Factor IX activity using Factor IX deficient plasma to create a standard curve.
-
-
Assay Protocol (Manual Method):
-
Pre-warm all reagents and samples to 37°C.
-
In a microplate well, add 50 µL of the diluted sample or standard.
-
Add 50 µL of Reagent 1 (FX, FVIIIa, phospholipids).
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Add 50 µL of the pre-warmed chromogenic substrate (Reagent 2).
-
Incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Stop the reaction by adding an acid (e.g., 2% citric acid).
-
Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their known Factor IX concentrations.
-
Determine the Factor IX activity of the samples by interpolating their absorbance values on the standard curve.
-
Note: Automated methods on coagulation analyzers are also widely used and follow a similar principle.[10]
Factor IXa-Specific Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantification of total Factor IXa (free FIXa and FIXa-antithrombin complexes) in human plasma.[11] It utilizes a monoclonal antibody specific for the neo-epitope exposed upon the activation of Factor IX to Factor IXa.[11]
Materials:
-
Microplate pre-coated with a capture antibody specific for Factor IXa
-
Patient plasma samples
-
Factor IXa standards
-
Biotinylated detection antibody specific for Factor IXa
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare dilutions of the Factor IXa standards and plasma samples in assay buffer.
-
-
Assay Protocol:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for a specified time (e.g., 2 hours) at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for a specified time (e.g., 1 hour) at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature in the dark.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the Factor IXa standards.
-
Calculate the concentration of Factor IXa in the samples from the standard curve.
-
In Vivo Thrombosis Model: Ferric Chloride-Induced Arterial Thrombosis
This is a widely used murine model to study arterial thrombosis.[12] The application of ferric chloride to the exterior of an artery induces oxidative damage to the endothelial cells, leading to the formation of a platelet-rich thrombus.
Materials:
-
Anesthetized mouse
-
Surgical microscope
-
Micro-surgical instruments
-
Ferric chloride solution (e.g., 10% in water)
-
Filter paper strips
-
Doppler ultrasound probe or intravital microscope
Procedure:
-
Surgical Preparation:
-
Anesthetize the mouse and maintain its body temperature.
-
Surgically expose the carotid artery.
-
-
Thrombus Induction:
-
Place a small piece of filter paper saturated with ferric chloride solution on top of the exposed artery for a specified time (e.g., 3 minutes).
-
Remove the filter paper and wash the area with saline.
-
-
Thrombus Monitoring:
-
Monitor blood flow in the artery using a Doppler ultrasound probe to determine the time to occlusion.
-
Alternatively, visualize thrombus formation in real-time using intravital microscopy with fluorescently labeled platelets.
-
-
Data Analysis:
-
The primary endpoint is typically the time to vessel occlusion.
-
The size and composition of the thrombus can also be analyzed histologically.
-
In Vitro Thrombosis Model: Flow Chamber Assay
This model simulates arterial thrombosis by perfusing whole blood over a thrombogenic surface under controlled shear conditions.[12]
Materials:
-
Parallel-plate flow chamber
-
Syringe pump
-
Microscope with a camera for real-time imaging
-
Coverslips coated with a thrombogenic substrate (e.g., collagen and tissue factor)
-
Anticoagulated whole blood (e.g., with hirudin or citrate)
-
Fluorescently labeled anti-platelet antibody (e.g., anti-CD41)
Procedure:
-
Chamber Assembly:
-
Assemble the flow chamber with the coated coverslip.
-
-
Blood Perfusion:
-
Draw the anticoagulated whole blood, optionally labeled with a fluorescent antibody, into a syringe.
-
Mount the syringe on the pump and connect it to the flow chamber.
-
Perfuse the blood through the chamber at a defined arterial shear rate (e.g., 1000 s⁻¹).
-
-
Real-Time Imaging:
-
Visualize and record platelet adhesion and thrombus formation on the coated surface in real-time using fluorescence microscopy.
-
-
Data Analysis:
-
Quantify thrombus formation by measuring the surface area covered by platelets over time.
-
Analyze the morphology and stability of the thrombi.
-
Conclusion
Factor IXa's central and amplifying role in the coagulation cascade firmly establishes it as a critical component in the pathophysiology of thrombosis. A thorough understanding of its biochemical properties, kinetics, and interactions is paramount for the development of novel and effective antithrombotic therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of thrombosis and to design the next generation of anticoagulants targeting this key enzyme.
References
- 1. A novel factor IXa–specific enzyme-linked immunosorbent assay detects factor IXa in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of factor IXa with factor VIIIa. Effects of protease domain Ca2+ binding site, proteolysis in the autolysis loop, phospholipid, and factor X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. hematology.testcatalog.org [hematology.testcatalog.org]
- 5. Kinetics of coagulation factor X activation by platelet-bound factor IXa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extrinsic activation of human blood coagulation factors IX and X. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Assembly of the intrinsic factor X activating complex--interactions between factor IXa, factor VIIIa and phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
- 9. coachrom.com [coachrom.com]
- 10. cabru.com [cabru.com]
- 11. researchgate.net [researchgate.net]
- 12. Modelling arterial thrombus formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Pegnivacogin: A Technical Whitepaper on the Discovery, Development, and Discontinuation of a Novel Anticoagulant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pegnivacogin (B1193231) (formerly RB006) is a nucleic acid aptamer-based, direct inhibitor of coagulation Factor IXa. Developed as part of the REG1 anticoagulation system, which included a complementary reversal agent, anivamersen, this compound represented a novel approach to controllable anticoagulation for acute cardiovascular settings. Its development program, including preclinical studies and Phase II and III clinical trials, demonstrated potent and predictable anticoagulant effects. However, the program was ultimately terminated due to an unacceptable rate of severe, life-threatening allergic reactions. This technical guide provides an in-depth summary of the discovery, mechanism of action, preclinical and clinical development, and the ultimate discontinuation of this compound, presenting key quantitative data and experimental methodologies for the scientific community.
Discovery and Rationale
This compound was identified through a process of Systematic Evolution of Ligands by Exponential Enrichment (SELEX), an iterative method for discovering nucleic acid aptamers that bind to a specific target with high affinity and specificity.
Target Selection: Factor IXa
Coagulation Factor IXa (FIXa) was selected as the therapeutic target due to its critical role in the intrinsic pathway of the coagulation cascade. As part of the tenase complex (along with Factor VIIIa), FIXa is responsible for the activation of Factor X to Factor Xa, a key step leading to thrombin generation and subsequent fibrin (B1330869) clot formation. Inhibition of FIXa was hypothesized to provide effective anticoagulation with a potentially wider therapeutic window and lower bleeding risk compared to broader-spectrum anticoagulants.
SELEX Protocol for Aptamer Identification
The discovery of the aptamer that would become this compound involved the following general steps:
-
Library Generation: A large, random library of 2'-fluoropyrimidine-modified RNA sequences was synthesized. The chemical modifications were introduced to enhance nuclease resistance and improve in vivo stability.
-
Incubation with Target: The RNA library was incubated with purified human Factor IXa protein.
-
Partitioning: RNA sequences that bound to FIXa were separated from non-binding sequences.
-
Elution and Amplification: The bound RNA molecules were eluted, reverse transcribed into cDNA, and amplified via PCR.
-
Iteration: The amplified pool of enriched sequences was used for subsequent rounds of selection with increasing stringency to isolate the highest-affinity binders.
This process led to the identification of a high-affinity aptamer, designated 9.3t, which was further optimized. To enhance its pharmacokinetic profile and prolong its in vivo half-life, a 40-kDa branched polyethylene (B3416737) glycol (PEG) moiety was conjugated to the 5' end of the aptamer, creating this compound.
dot
Caption: Workflow for the SELEX-based discovery and optimization of this compound.
Mechanism of Action
This compound functions as a direct, high-affinity inhibitor of the enzymatic activity of Factor IXa.[1] By binding to FIXa, the aptamer sterically hinders the formation of the active tenase complex, which is essential for the activation of Factor X. This targeted inhibition effectively dampens the amplification of the coagulation cascade, leading to a potent anticoagulant effect.[2][3]
The REG1 system paired this compound with anivamersen, a complementary oligonucleotide designed to bind specifically to this compound via Watson-Crick base pairing.[4] This binding neutralizes the aptamer, rapidly reversing its anticoagulant activity and providing a controllable system for managing hemostasis.
dot
Caption: this compound's mechanism of action within the coagulation cascade.
Preclinical and In Vitro Data
Prior to human trials, this compound underwent extensive preclinical evaluation to characterize its activity and safety profile.
Binding Affinity and Specificity
The precursor aptamer to this compound, 9.3t, demonstrated high-affinity binding to Factor IXa. The subsequent PEGylation had a nominal impact on this affinity.
| Molecule | Target | Dissociation Constant (Kd) |
| Aptamer 9.3t | Factor IXa | ~0.6 nM |
| This compound (Peg-9.3t) | Factor IXa | ~2.8 nM |
| Aptamer 9.3t | Factors VIIa, Xa, XIa, APC | > 5,000 nM (High Specificity) |
| APC: Activated Protein C |
In Vitro Anticoagulant Activity
In human plasma, this compound demonstrated a dose-dependent prolongation of the activated partial thromboplastin (B12709170) time (aPTT), a measure of the intrinsic coagulation pathway's functionality. It had no effect on the prothrombin time (PT), confirming its specific action on the FIXa pathway.
In Vitro Platelet Reactivity
Studies using whole blood from healthy volunteers and patients with Acute Coronary Syndromes (ACS) showed that this compound significantly reduced platelet activation and aggregation.[] This effect is attributed to the downstream reduction in thrombin generation, as thrombin is a potent platelet activator.[]
| Assay | Condition | Result | P-value |
| CD62P-expression | In vitro (Healthy Volunteers) | 10.21% reduction | p=0.027 |
| PAC-1 Binding | In vitro (Healthy Volunteers) | 16.98% reduction | p=0.010 |
| Platelet Aggregation | In vitro (Healthy Volunteers) | 31.18% reduction | p=0.013 |
| Residual Platelet Aggregation | In vivo (ACS Patients) | 56.1% reduction | p=0.020 |
Primate Model of Cardiopulmonary Bypass
A study in baboons undergoing cardiopulmonary bypass (CPB) evaluated this compound as a potential substitute for heparin. While targeted drug levels and near-complete FIXa inhibition were achieved, allowing for uneventful bypass without circuit clotting, the animals displayed thrombi in bypass cannulae and kidney cortical infarcts. This was attributed to species-specific differences in tissue factor-mediated thrombin generation in the presence of high FIXa inhibition, highlighting limitations of the baboon model for this specific drug class.
Clinical Development
This compound advanced into a clinical program focused on patients with ACS undergoing percutaneous coronary intervention (PCI).
RADAR Phase IIb Trial
The RADAR (Randomized, Dose-Ranging) trial was a Phase IIb study designed to assess the safety and efficacy of the REG1 system in ACS patients.
-
Experimental Protocol:
-
Population: 640 patients with non-ST-elevation ACS scheduled for cardiac catheterization.
-
Design: Randomized, partially blinded, active-controlled.
-
Treatment Arms:
-
This compound (1 mg/kg IV bolus) followed by a blinded post-procedure dose of anivamersen to achieve 25%, 50%, 75%, or 100% reversal.
-
Unfractionated Heparin (active control).
-
-
Primary Endpoint: Total ACUITY bleeding through 30 days.
-
Secondary Endpoints: Major bleeding and a composite of ischemic events (death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia).
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Substudy: A substudy of 33 patients confirmed that a 1 mg/kg dose of this compound rapidly achieved high plasma concentrations, produced consistent aPTT prolongation, and resulted in near-complete Factor IX inhibition.
| Parameter | Value (Mean ± SD) |
| This compound Plasma Concentration | 26.1 ± 4.6 µg/mL |
| aPTT | 93.0 ± 9.5 s |
| aPTT Fold Increase from Baseline | 2.9 ± 0.3 |
-
RADAR Trial Results: The trial demonstrated that at least 50% reversal with anivamersen was required to mitigate bleeding and allow for safe early sheath removal. The 25% reversal arm was stopped early due to excess bleeding. The REG1 system appeared to be a safe strategy and showed a trend toward fewer ischemic events compared to heparin.
| Outcome (30 days) | This compound (All Arms) | Heparin | P-value |
| Ischemic Events (Composite) | 3.0% | 5.7% | 0.3 |
| Major Bleeding (ACUITY) | 9% (with ≥50% reversal) | 11% | - |
| Total Bleeding (ACUITY) | 35% (with ≥50% reversal) | 38% | - |
REGULATE-PCI Phase III Trial and Discontinuation
The promising results from the RADAR trial led to the initiation of the large-scale REGULATE-PCI Phase III trial, designed to be a definitive comparison against bivalirudin (B194457) in 13,200 ACS patients undergoing PCI.
-
Experimental Protocol:
-
Population: Patients with ACS undergoing PCI.
-
Design: Randomized, open-label, active-controlled.
-
Treatment Arms:
-
REG1 System: this compound (1 mg/kg) followed by anivamersen.
-
Bivalirudin (active control).
-
-
Primary Efficacy Endpoint: Composite of all-cause death, myocardial infarction, stroke, or urgent revascularization at 3 days.
-
-
Trial Termination and Discontinuation: In August 2014, after enrolling approximately 3,250 patients, the REGULATE-PCI trial was permanently terminated. The Data Safety Monitoring Board recommended halting the trial due to an unacceptable frequency and severity of serious allergic reactions, including fatal anaphylaxis, in the this compound arm.
| Outcome | This compound (REG1) Arm (n=1,605) | Bivalirudin Arm (n=1,601) |
| Serious Allergic Events | 10 (0.6%) | 1 (<0.1%) |
| Fatal Anaphylaxis | 1 | 0 |
The primary efficacy endpoint showed no significant difference between the groups at the time of termination (6.7% for REG1 vs. 6.4% for bivalirudin).
Investigation of Allergic Reactions
Subsequent investigation into the cause of the severe allergic reactions revealed a strong correlation with pre-existing anti-PEG antibodies in patients.
-
Anti-PEG Antibody Assay Protocol:
-
An ELISA-based method was developed to detect anti-PEG antibodies in patient serum samples.
-
This compound was coated onto microtiter plates to capture antibodies from patient serum.
-
An anti-human IgG alkaline phosphatase conjugate was used as a detection antibody.
-
Specificity was confirmed by competitive inhibition with free 20-kDa PEG.
-
-
Findings: Analysis of patient samples from the clinical trials revealed that high levels of pre-existing IgG anti-PEG antibodies were a major factor causing the first-exposure allergic reactions. It is believed that the large bolus dose of PEG delivered by this compound (~64 mg for an 80 kg patient) was sufficient to trigger these severe immune responses in sensitized individuals.
dot
Caption: Postulated mechanism for severe allergic reactions to this compound.
Conclusion
This compound was a pioneering therapeutic agent that successfully translated the concept of aptamer-based, reversible anticoagulation from the laboratory to late-stage clinical trials. It demonstrated potent, target-specific inhibition of Factor IXa with a predictable and controllable safety profile with respect to bleeding. However, the discovery of severe, life-threatening allergic reactions mediated by pre-existing anti-PEG antibodies ultimately led to the termination of its development. The story of this compound serves as a critical case study for the drug development community, highlighting the potential immunogenicity of PEGylated therapeutics and underscoring the importance of evaluating for pre-existing antibodies in patient populations, particularly when high-dose PEGylated drugs are being developed.
References
- 1. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurointervention.pcronline.com [eurointervention.pcronline.com]
An In-depth Technical Guide to Pegnivacogin and the REG1 Anticoagulation System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the REG1 anticoagulation system, centered on its core component, pegnivacogin (B1193231). The REG1 system represents a novel approach to anticoagulation, offering the potential for active control and reversal. This document details the system's mechanism of action, summarizes key quantitative data from clinical trials, outlines experimental protocols, and provides visual representations of critical pathways and processes.
Introduction to the REG1 Anticoagulation System
The REG1 anticoagulation system is a two-component system consisting of:
-
This compound (RB006): A single-stranded RNA aptamer that acts as a direct and selective inhibitor of coagulation Factor IXa (FIXa).[1][2]
-
Anivamersen (RB007): A complementary oligonucleotide that serves as an active reversal agent, or antidote, to this compound.[1][2][3]
The system is designed to provide potent, titratable anticoagulation with the unique ability to be actively reversed, offering a potential advantage in clinical situations requiring precise control of bleeding risk, such as during percutaneous coronary intervention (PCI) and in the management of acute coronary syndromes (ACS).[4][5]
Mechanism of Action
This compound functions by binding with high affinity and specificity to the active site of Factor IXa, thereby inhibiting its role in the coagulation cascade.[1] Factor IXa is a critical component of the intrinsic pathway of blood coagulation, responsible for the activation of Factor X to Factor Xa, a key step leading to thrombin generation and fibrin (B1330869) clot formation. By inhibiting Factor IXa, this compound effectively reduces thrombin generation and subsequent clot formation.
The reversal of this compound's anticoagulant effect is achieved through the administration of anivamersen. Anivamersen is a synthetic oligonucleotide with a sequence complementary to a portion of the this compound aptamer.[3] It binds to this compound via Watson-Crick base pairing, forming a stable duplex.[3] This binding alters the three-dimensional structure of this compound, preventing it from binding to and inhibiting Factor IXa, thus restoring normal coagulation.[3] The degree of anticoagulation reversal is dose-dependent on the amount of anivamersen administered relative to this compound.[3]
References
- 1. REG1 - Wikipedia [en.wikipedia.org]
- 2. dicardiology.com [dicardiology.com]
- 3. The REG1 anticoagulation system: a novel actively controlled factor IX inhibitor using RNA aptamer technology for treatment of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dicardiology.com [dicardiology.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Profile of Pegnivacogin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegnivacogin (B1193231) (formerly RB006) is a nucleic acid aptamer-based anticoagulant that selectively inhibits Factor IXa, a critical component of the intrinsic pathway of the blood coagulation cascade. Developed as part of the REG1 anticoagulation system, which also includes its complementary reversal agent anivamersen (RB007), this compound was investigated for use in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).[1][2][3][4] The development of this compound was ultimately discontinued (B1498344) due to severe allergic reactions observed in clinical trials.[1][5] This technical guide provides a comprehensive overview of the available preclinical and early clinical data on this compound, with a focus on its mechanism of action, pharmacodynamics, and the underlying cause of its adverse effects.
Core Mechanism of Action
This compound is a single-stranded, 31-nucleotide RNA aptamer that is chemically modified with 2'-fluoropyrimidines and linked to a 40-kDa polyethylene (B3416737) glycol (PEG) moiety to enhance its pharmacokinetic profile.[6] Its primary mechanism of action is the direct and high-affinity binding to the active site of Factor IXa, thereby inhibiting its enzymatic activity.[1][2] The inhibition of Factor IXa interrupts the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin (B1330869) clot formation.[2][4]
Signaling Pathway
Pharmacodynamics and Efficacy
Preclinical and early clinical studies demonstrated that this compound is a potent anticoagulant. In vitro studies showed that this compound reduces platelet activation and aggregation.[2][4] In patients with ACS, a 1 mg/kg intravenous bolus of this compound resulted in a significant reduction in residual platelet aggregation 20 minutes after administration.[2][4]
The RADAR Phase 2b clinical trial provided key pharmacodynamic data in patients with ACS.[7][8][9] A weight-adjusted dose of 1 mg/kg of this compound consistently achieved near-complete inhibition of Factor IX activity and provided stable anticoagulation during cardiac catheterization.[7][8][9]
Quantitative Pharmacodynamic Data from the RADAR Trial
| Parameter | Value (Mean ± SD) |
| This compound Plasma Concentration | 26.1 ± 4.6 µg/mL |
| Activated Partial Thromboplastin Time (aPTT) | 93.0 ± 9.5 s |
| Fold Increase in aPTT from Baseline | 2.9 ± 0.3 |
Data from a substudy of the RADAR trial in patients with ACS receiving a 1 mg/kg dose of this compound.[8][9]
Experimental Protocols
While detailed preclinical study protocols for this compound are not extensively published, the following methodologies were employed in the evaluation of the REG1 system.
In Vitro Platelet Reactivity Analysis
-
Objective: To assess the effect of this compound on platelet activation and aggregation.
-
Methodology:
-
Whole blood samples from healthy volunteers were collected.
-
Samples were incubated in vitro with and without this compound.
-
Platelet reactivity was analyzed using light transmission aggregometry.
-
Adenosine diphosphate (B83284) (ADP)-induced CD62P-expression and PAC-1 binding were measured to assess platelet activation.[2][4]
-
Pharmacokinetic and Pharmacodynamic Substudy of the RADAR Trial
-
Objective: To determine the plasma concentration, aPTT prolongation, and degree of Factor IX inhibition with a 1 mg/kg dose of this compound in ACS patients.
-
Methodology:
-
Patients with ACS scheduled for cardiac catheterization were enrolled.
-
A 1 mg/kg intravenous bolus of this compound was administered.
-
Blood samples were collected at baseline, 10-30 minutes post-administration, and before and after catheterization.
-
This compound plasma concentrations were measured using an ELISA.[8]
-
aPTT was measured in plasma samples.
-
Factor IX activity was imputed from aPTT prolongation using a calibration curve.[7][8]
-
Toxicology and Adverse Events
The most significant safety concern that emerged during the clinical development of this compound was the occurrence of severe allergic reactions, including anaphylaxis.[1][5] These reactions were observed shortly after the first administration of the drug in a small number of patients in the RADAR trial, which ultimately led to its termination.[5][6]
Subsequent investigations revealed that these hypersensitivity reactions were linked to pre-existing anti-PEG antibodies in the affected individuals.[6][10][11] The PEG moiety, while intended to improve the drug's half-life, was identified as the immunogenic component.
Primate Pharmacology Study
A primate pharmacology study was conducted to investigate the potential for this compound to cause an inflammatory response. The study found no evidence that this compound caused histamine (B1213489) release or complement activation in primates.[6] Furthermore, no adverse effects related to the administration of intact or expired this compound were observed in this study, with no significant changes in body temperature, heart rate, or mean arterial pressure compared to control treatment.[6][12]
Conclusion
This compound demonstrated potent and predictable anticoagulation through the targeted inhibition of Factor IXa in both preclinical and early clinical settings. However, its clinical development was halted due to severe allergic reactions caused by pre-existing anti-PEG antibodies. This highlights a critical challenge in the development of PEGylated therapeutics and underscores the importance of evaluating potential immunogenicity early in the drug development process. The findings from the this compound studies have contributed valuable insights into the clinical significance of anti-PEG antibodies.
References
- 1. REG1 - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-existing anti-polyethylene glycol antibody linked to first-exposure allergic reactions to this compound, a PEGylated RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-existing anti-PEG antibodies are associated with severe immediate allergic reactions to this compound, a PEGylated aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. realcovidfacts.org [realcovidfacts.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pegnivacogin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegnivacogin (B1193231) (formerly RB006) is a novel, single-stranded RNA aptamer designed as a direct inhibitor of coagulation Factor IXa (FIXa). It was developed as part of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen (RB007). This system was engineered to provide potent, predictable, and reversible anticoagulation for use in acute care settings, such as during percutaneous coronary intervention (PCI) and for the treatment of acute coronary syndromes (ACS).[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, detailing its mechanism of action, clinical trial data, and experimental methodologies.
Core Concepts: Mechanism of Action
This compound exerts its anticoagulant effect by binding with high affinity and specificity to the active site of Factor IXa.[1] This binding event inhibits the formation of the tenase complex, which is composed of Factor VIIIa and Factor IXa. The tenase complex is a critical component of the intrinsic pathway of the coagulation cascade, responsible for the conversion of Factor X to its active form, Factor Xa. By inhibiting Factor IXa, this compound effectively blocks this conversion, leading to a significant reduction in thrombin generation and subsequent fibrin (B1330869) clot formation.[2]
The following diagram illustrates the role of Factor IXa in the coagulation cascade and the mechanism of inhibition by this compound.
Pharmacokinetics
This compound is administered intravenously and exhibits a rapid onset of action. The pharmacokinetic profile of this compound has been characterized in healthy volunteers and patients with coronary artery disease.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound.
Table 1: Pharmacokinetic Parameters of Intravenous this compound (1 mg/kg) in Patients with Acute Coronary Syndrome (RADAR Substudy)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (Maximum Plasma Concentration) | 26.1 ± 4.6 µg/mL | [1][3][4][5] |
| Tmax (Time to Maximum Concentration) | 2 - 5 minutes | [6] |
| Half-life (t½) | > 24 hours | [7] |
Note: A more precise terminal half-life with standard deviation is not available in the reviewed literature.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily assessed by its impact on coagulation assays, most notably the activated partial thromboplastin (B12709170) time (aPTT), and direct measurement of Factor IXa inhibition.
Data Presentation
Table 2: Pharmacodynamic Effects of Intravenous this compound (1 mg/kg) in Patients with Acute Coronary Syndrome (RADAR Substudy)
| Parameter | Value (Mean ± SD) | Reference |
| aPTT (activated Partial Thromboplastin Time) | 93.0 ± 9.5 seconds | [1][3][4][5] |
| aPTT Fold Increase from Baseline | 2.9 ± 0.3 | [1][3][4][5] |
| Factor IXa Inhibition | > 99% (at doses ≥ 0.75 mg/kg) |
Table 3: In Vitro and In Vivo Effects of this compound on Platelet Aggregation
| Condition | Effect on Platelet Aggregation | Reference |
| In vitro (Healthy Volunteers) | Reduced ADP-induced platelet aggregation by 26.3 ± 16.4% | [8][9] |
| In vivo (ACS Patients) | Reduced residual platelet aggregation (1µM ADP) from 33.3 ± 4% to 14.7 ± 8.1% | [8][9] |
Dose-Response Relationship
Clinical studies have demonstrated a clear dose-dependent relationship between the administered dose of this compound, the resulting plasma concentration, and the prolongation of aPTT. A dose of 0.75 mg/kg was predicted to achieve over 99% inhibition of Factor IX activity, corresponding to an approximate 2.5-fold increase in aPTT from baseline.[10] The 1 mg/kg dose used in later clinical trials was selected to ensure consistent and near-complete Factor IXa inhibition across a diverse patient population.[3][10]
Experimental Protocols
The clinical development of this compound involved several key clinical trials, most notably the Phase 2b RADAR trial and the Phase 3 REGULATE-PCI trial.
RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-Ranging) Trial
-
Objective: To determine the appropriate dose of the reversal agent, anivamersen, needed for safe sheath removal after cardiac catheterization and to assess the safety and efficacy of the REG1 system in patients with ACS.[7][11]
-
Study Design: Patients with non-ST-elevation ACS were randomized to receive either this compound (1 mg/kg IV bolus) followed by one of four different doses of anivamersen for partial to full reversal, or heparin.[7]
-
Pharmacokinetic/Pharmacodynamic Substudy: A pre-specified substudy was conducted to measure this compound plasma concentrations and aPTT at various time points before, during, and after cardiac catheterization.[1][3]
-
Plasma Concentration Measurement: this compound plasma concentrations were determined using a validated enzyme-linked immunosorbent assay (ELISA)-based method.
-
aPTT Measurement: Activated partial thromboplastin time was measured using the STA-PTT A5 assay on a Stago STA analyzer.
-
The following diagram outlines the experimental workflow of the RADAR PK/PD substudy.
REGULATE-PCI Trial
-
Objective: To compare the efficacy and safety of the REG1 system with bivalirudin (B194457) in patients undergoing PCI.
-
Study Design: A large-scale, randomized, open-label, active-controlled trial. The trial was prematurely terminated due to a higher than expected rate of severe allergic reactions in the this compound arm.
Logical Relationships in this compound Therapy
The therapeutic effect of this compound is a direct consequence of its pharmacokinetic and pharmacodynamic properties. The logical flow from drug administration to clinical outcome is depicted in the diagram below.
Safety and Tolerability
While early phase studies suggested a favorable safety profile for this compound, the larger REGULATE-PCI trial was terminated early due to an unacceptably high incidence of severe allergic reactions, including anaphylaxis.[12] These reactions were observed shortly after the administration of this compound. Subsequent investigations have suggested a possible link between pre-existing anti-polyethylene glycol (PEG) antibodies and these first-exposure reactions, as this compound is a PEGylated aptamer.
Conclusion
This compound is a potent and direct inhibitor of Factor IXa with a rapid onset of action and a long duration of effect. Its pharmacokinetic profile is characterized by a high maximum plasma concentration achieved shortly after intravenous administration and a half-life exceeding 24 hours. Pharmacodynamically, this compound produces a dose-dependent prolongation of aPTT and achieves near-complete inhibition of Factor IXa at clinically relevant doses. Despite its promising anticoagulant properties and the availability of a specific reversal agent, the clinical development of this compound was halted due to safety concerns related to severe allergic reactions. This comprehensive technical guide provides researchers and drug development professionals with a detailed summary of the pharmacokinetic and pharmacodynamic properties of this compound, which may inform the development of future anticoagulant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regado Biosciences Presents Two Abstracts on the Subcutaneous Depot Formulation of this compound, a Nuclease-Stabilized RNA Aptamer, Direct Factor IXa Inhibitor and Part of the REG2 Anticoagulant System, at the American Heart Association Scientific Session - BioSpace [biospace.com]
- 6. Portico [access.portico.org]
- 7. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Dose selection for a direct and selective factor IXa inhibitor and its complementary reversal agent: translating pharmacokinetic and pharmacodynamic properties of the REG1 system to clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dicardiology.com [dicardiology.com]
- 12. Pre-existing anti–polyethylene glycol antibody linked to first-exposure allergic reactions to this compound, a PEGylated RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticoagulant Effect of Pegnivacogin on the Coagulation Cascade
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pegnivacogin (B1193231) is a novel, single-stranded RNA aptamer designed as a direct inhibitor of Factor IXa (FIXa), a critical serine protease in the coagulation cascade.[1][2] It functions as the anticoagulant component of the REG1 system, which also includes anivamersen, a complementary oligonucleotide that acts as a reversal agent.[1][3] By specifically targeting and inhibiting FIXa, this compound effectively attenuates the intrinsic and common pathways of coagulation, leading to a potent, dose-dependent anticoagulant effect. This guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable effects on pharmacodynamic markers and platelet function, and the experimental methodologies used to ascertain these effects, with a focus on data from key clinical investigations such as the RADAR Phase 2b trial.
Core Mechanism of Action
This compound exerts its anticoagulant effect by binding directly to the active site of Factor IXa, thereby preventing it from activating Factor X to Factor Xa.[1][4] This action is a pivotal intervention point in the coagulation cascade, as Factor IXa is the enzymatic component of the intrinsic "tenase" complex (FIXa-FVIIIa), which is responsible for a major burst in thrombin generation. By neutralizing FIXa, this compound effectively reduces the downstream production of thrombin (Factor IIa), a multifunctional enzyme that is central to fibrin (B1330869) clot formation and platelet activation.[5][6]
The following diagram illustrates the position of this compound's intervention within the coagulation cascade.
Quantitative Pharmacodynamic and Platelet Effects
Clinical studies, particularly the RADAR (A Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-ranging Study Assessing the REG1 System) trial, have provided key quantitative data on the effects of this compound.[7][8]
Pharmacodynamic Profile
A weight-adjusted intravenous dose of 1 mg/kg this compound in patients with Acute Coronary Syndromes (ACS) demonstrated a rapid, consistent, and potent anticoagulant effect.[7][8]
| Parameter | Value (Mean ± SD) | Clinical Significance | Source |
| Peak Plasma Concentration | 26.1 ± 4.6 µg/mL | Rapid achievement of therapeutic drug levels. | [7][8] |
| Activated Partial Thromboplastin Time (aPTT) | 93.0 ± 9.5 s | Significant prolongation of clotting time, indicating effective anticoagulation. | [7][8] |
| Factor IX Inhibition (Fold Increase from Baseline) | 2.9 ± 0.3 | Near-complete inhibition of the target enzyme, Factor IXa. | [7][8] |
Effects on Platelet Function
Thrombin is a potent platelet activator. By inhibiting the upstream generation of thrombin, this compound indirectly reduces platelet reactivity and aggregation.[5] This effect was observed both in vitro and in ACS patients.
| Assay Type | Condition | Parameter | Result | P-value | Source |
| In Vitro Flow Cytometry | ADP-Induced | CD62P-Expression | ↓ 10.2% (from 100% to 89.79 ± 4.04%) | p=0.027 | [5][6] |
| In Vitro Flow Cytometry | ADP-Induced | PAC-1 Binding | ↓ 17.0% (from 100% to 83.02 ± 4.08%) | p=0.010 | [5][6] |
| In Vitro Aggregometry | ADP-Induced | Platelet Aggregation | ↓ 32.0% (from 97.71% to 66.53 ± 9.92%) | p=0.013 | [5][6] |
| Ex Vivo Aggregometry | ACS Patients (1 mg/kg IV bolus) | Residual Platelet Aggregation | ↓ 56.8% (from 100% to 43.21 ± 8.23%) | p=0.020 | [3][5][6] |
Experimental Protocols & Workflows
The characterization of this compound's effects relies on established hematological and pharmacological assays.
Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment in the RADAR Trial
The RADAR PK/PD substudy was designed to confirm the dose selection and stability of anticoagulation during cardiac catheterization.[8][9]
Methodology: Activated Partial Thromboplastin Time (aPTT)
-
Sample Preparation: Venous blood is collected in tubes containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio). Platelet-poor plasma (PPP) is prepared by centrifuging the sample at approximately 2,500 x g for 15 minutes.[10][11]
-
Assay Procedure:
-
A volume of PPP (e.g., 50-100 µL) is pipetted into a cuvette and incubated at 37°C.[10][12]
-
An equal volume of aPTT reagent (containing a surface activator like ellagic acid and phospholipids) is added.[10][13] The mixture is incubated for a precise activation time (e.g., 3-5 minutes) at 37°C.[12][13]
-
Pre-warmed calcium chloride (e.g., 25 mM) is forcibly added to the mixture, and a timer is started simultaneously.[10][13]
-
-
Data Recording: The time taken for a fibrin clot to form is recorded in seconds. This time is prolonged in the presence of inhibitors of the intrinsic and common pathways, such as this compound.[14]
In Vitro Platelet Function Assays
These experiments were conducted on whole blood from healthy volunteers to isolate the direct and indirect effects of this compound on platelet activity.[3][15]
Methodology: Light Transmission Aggregometry (LTA)
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed (e.g., 190 g for 15 minutes) to keep platelets suspended.[15] Platelet-poor plasma (PPP) for calibration is obtained by a subsequent high-speed centrifugation (e.g., 1000 g for 10 minutes).[1][15]
-
Incubation: PRP is incubated with either this compound (50 µg/ml) or a placebo control (phosphate-buffered saline) for 10 minutes.[15]
-
Assay Procedure:
-
Data Recording: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The instrument records this change in light transmission over time, with the maximal aggregation expressed as a percentage.[1][2]
Conclusion
This compound is a potent and specific inhibitor of Factor IXa that produces a reliable and high-grade level of anticoagulation. Its mechanism translates into significant prolongation of clotting times and a notable, indirect reduction in platelet reactivity. The data gathered from clinical and in vitro studies provide a strong quantitative basis for understanding its effects on the coagulation cascade. The development of its active control agent, anivamersen, further underscores its potential utility in clinical settings requiring precise and reversible anticoagulation.[3][16] However, the development program for the REG1 system, including this compound, has been discontinued.[6]
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Light transmission aggregometry (LTA) [bio-protocol.org]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. tandfonline.com [tandfonline.com]
- 8. An overview of the RADAR trial | VJHemOnc [vjhemonc.com]
- 9. Paper: RADAR Trial: MRD Response Adapted Trial for Newly Diagnosed Transplant Eligible Myeloma Patients [ash.confex.com]
- 10. linear.es [linear.es]
- 11. Activated Partial Thromboplastin Time - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]
- 12. chronolab.com [chronolab.com]
- 13. adveetabiotech.com [adveetabiotech.com]
- 14. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
The Architecture of Inhibition: A Technical Guide to the Pegnivacogin-Factor IXa Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the structural and functional aspects of the Pegnivacogin-Factor IXa complex. This compound (B1193231) (also known as RB006) is a PEGylated RNA aptamer designed to specifically inhibit coagulation Factor IXa (FIXa), a critical serine protease in the intrinsic pathway of the blood coagulation cascade. Its development as part of the REG1 anticoagulation system, which includes the reversal agent anivamersen, represented a novel strategy for controllable anticoagulation. This document synthesizes crystallographic data, quantitative binding parameters, and detailed experimental methodologies to offer a comprehensive resource for researchers in thrombosis, hemostasis, and drug development.
Introduction
The coagulation cascade is a meticulously regulated enzymatic process essential for hemostasis. Factor IXa plays a pivotal role in this cascade by forming the intrinsic tenase complex with its cofactor, Factor VIIIa, which subsequently activates Factor X to Factor Xa, leading to thrombin generation and fibrin (B1330869) clot formation.[1] Dysregulation of this pathway can lead to thrombotic disorders, making FIXa a key target for anticoagulant therapies.
This compound is a nucleic acid ligand, specifically an RNA aptamer, that was developed through Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[2] It is an optimized and PEGylated version of the parent aptamer, 9.3t.[2][3] The REG1 system, comprising this compound and its complementary oligonucleotide reversal agent anivamersen, was designed to provide rapid, potent, and readily reversible anticoagulation.[1][4] This guide focuses on the molecular interactions at the heart of this system: the binding of this compound to Factor IXa.
Molecular Structure of the this compound-Factor IXa Complex
While the crystal structure of this compound itself in complex with Factor IXa is not publicly available, a high-resolution X-ray crystal structure of a closely related and functionally analogous inhibitory RNA aptamer, DTRI-177, bound to human Factor IXa provides profound insights into the mechanism of inhibition. This complex, resolved at 2.6 Å, is available in the Protein Data Bank under the accession code 8EPK .[5]
The structure reveals that the aptamer does not bind to the active site of FIXa. Instead, it interacts with a remote exosite on the catalytic domain, analogous to the anion-binding exosite-2 of thrombin.[5] This allosteric binding mechanism is a key feature of its inhibitory action. The interaction interface is extensive, covering approximately 1,100 Ų on the surface of FIXa and involves three α-helices and a deep groove.[5]
Upon binding, the aptamer induces a significant conformational change in Factor IXa. A critical movement involves the side chain of Trp215, which translocates 6.8 Å towards the catalytic His57, leading to a complete closure of the S1 substrate-binding pocket.[5] This allosteric distortion of the active site prevents the productive binding and cleavage of its natural substrate, Factor X, thereby inhibiting the coagulation cascade.
Quantitative Data: Binding Affinity and Pharmacodynamics
The interaction between this compound and Factor IXa is characterized by high affinity and specificity. The PEGylated aptamer RB006 (this compound) binds to Factor IXa with an affinity of approximately 3 nM.[6] The parent aptamer, 9.3t, exhibits a dissociation constant (Kd) of approximately 0.6 nM.[7]
Clinical and preclinical studies have quantified the pharmacodynamic effects of this compound, primarily through the activated partial thromboplastin (B12709170) time (aPTT), a measure of the intrinsic coagulation pathway's functionality.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | |||
| This compound (RB006) - FIXa | ~3 nM | In vitro | [6] |
| Aptamer 9.3t - FIXa | 0.58 ± 0.1 nM | In vitro | [7] |
| Pharmacodynamic Effects | |||
| This compound Plasma Concentration (1 mg/kg dose) | 26.1 ± 4.6 µg/mL | Human (ACS patients) | [8][9] |
| Mean aPTT (baseline) | 30.8 ± 3.8 s | Human (ACS patients) | [10] |
| Mean aPTT (post-Pegnivacogin 1 mg/kg) | 93.0 ± 9.5 s | Human (ACS patients) | [8][9][10] |
| Fold Increase in aPTT | 2.9 ± 0.3 | Human (ACS patients) | [8][9] |
| Platelet Aggregation Inhibition | |||
| ADP-induced CD62P-expression | Reduction to 89.79 ± 4.04% of control | In vitro (human blood) | [11] |
| ADP-induced PAC-1 binding | Reduction to 83.02 ± 4.08% of control | In vitro (human blood) | [11] |
| Platelet Aggregation (LTA) | Reduction to 66.53 ± 9.92% of control | In vitro (human blood) | [11] |
| Residual Platelet Aggregation (in ACS patients) | Reduction to 43.21 ± 8.23% of baseline | Human (ACS patients) | [11] |
Experimental Protocols
X-ray Crystallography of the Factor IXa-Aptamer Complex
This protocol is based on the methodology used for the crystallization of the homologous DTRI-177-Factor IXa complex (PDB: 8EPK).[5]
-
Protein Expression and Purification:
-
Recombinant variants of human Factor IX, truncated at the N-terminal domains (e.g., ΔGlaΔEGF1-hIXa) and with the catalytic Ser195 mutated to Ala (S195A) to prevent activity, are expressed. The proteolytic activation sites are replaced with a furin-recognition sequence.
-
The Factor IX constructs are co-expressed with secreted, soluble furin in AV12 cells.
-
The resulting truncated Factor IXa variants are purified from the conditioned medium using standard chromatographic techniques.
-
-
Complex Formation and Crystallization:
-
The purified Factor IXa variant is mixed with the RNA aptamer (DTRI-177).
-
Crystallization is performed using the sitting-drop vapor diffusion method.
-
The protein-aptamer complex solution is mixed with a reservoir solution. For the 8EPK structure, specific crystallization conditions are detailed in the publication's supplementary materials. A general starting point for protein-nucleic acid complexes involves screens like Natrix & Natrix 2 (Hampton Research).[12]
-
Crystals are grown at a controlled temperature (e.g., 20°C).
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known structure of Factor IXa as a search model.
-
The model is refined against the diffraction data to yield the final atomic coordinates.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
This is a representative protocol for analyzing aptamer-protein interactions, as was performed for this compound (RB006).[6]
-
Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., a Biacore CM5 chip) is activated.
-
Human Factor IXa is immobilized onto the chip surface via amine coupling or another suitable chemistry. The immobilization level is calculated to achieve a desired maximum response (Rmax) based on the molecular weights of the ligand (FIXa) and analyte (this compound).[13]
-
Remaining active sites on the chip are blocked.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the chip surface to establish a stable baseline.
-
This compound is prepared in a series of concentrations in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.
-
Each concentration of this compound is injected over the immobilized Factor IXa surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).
-
The change in the refractive index at the surface, measured in Resonance Units (RU), is recorded in real-time to generate a sensorgram.
-
-
Data Analysis:
-
The resulting sensorgrams are processed, which includes subtraction of any non-specific binding observed on a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (koff/kon).
-
Factor IXa Activity Assay (Chromogenic)
This protocol is based on methods used to assess the inhibitory effect of Factor IXa aptamers.[14]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-buffered saline with Ca2+).
-
Prepare solutions of human Factor IXa, Factor VIIIa, phospholipids (B1166683) (liposomes), and Factor X at known concentrations.
-
Prepare a chromogenic substrate for Factor Xa (e.g., Pefachrome fXa).
-
Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, pre-assemble the intrinsic tenase complex by incubating Factor IXa, Factor VIIIa, and phospholipids in the reaction buffer.
-
Add the various dilutions of this compound or a vehicle control to the wells and incubate.
-
Initiate the reaction by adding Factor X.
-
Allow the reaction to proceed for a set time at 37°C.
-
Measure the amount of Factor Xa generated by adding the chromogenic substrate. The cleavage of the substrate by Factor Xa produces a colored product.
-
Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of Factor Xa generation for each concentration of this compound.
-
Plot the rate of Factor Xa generation against the this compound concentration to determine the IC50 or inhibition constant (Ki).
-
Visualizations
Caption: Inhibition of the Intrinsic Coagulation Pathway by this compound.
Caption: Workflow for Surface Plasmon Resonance (SPR) Kinetic Analysis.
Caption: Logical Flow of Allosteric Inhibition of Factor IXa by this compound.
Conclusion
The this compound-Factor IXa complex exemplifies a sophisticated and highly specific interaction central to a novel anticoagulant strategy. The allosteric mechanism of inhibition, revealed through structural studies of homologous aptamers, highlights the potential for developing highly targeted therapeutics that modulate enzyme function without directly occluding the active site. The quantitative data confirm the high-affinity binding and potent anticoagulant effect of this compound. The detailed experimental protocols provided herein serve as a practical guide for researchers seeking to investigate this and similar aptamer-protein interactions. This comprehensive understanding is vital for the continued exploration and development of next-generation anticoagulant therapies.
References
- 1. Overview of the Therapeutic Potential of Aptamers Targeting Coagulation Factors [mdpi.com]
- 2. Factor IX(a) inhibitors: an updated patent review (2003-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An RNA aptamer exploits exosite-dependent allostery to achieve specific inhibition of coagulation factor IXa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-PEG antibodies inhibit the anticoagulant activity of PEGylated aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Aptamer-Protein Complexes by X-ray Crystallography and Alternative Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. columbia.edu [columbia.edu]
early-phase clinical trials of Pegnivacogin
An In-depth Technical Guide to the Early-Phase Clinical Trials of Pegnivacogin (B1193231)
Introduction
This compound is a novel, single-stranded RNA aptamer that functions as a direct inhibitor of Factor IXa, a critical component of the intrinsic pathway of the blood coagulation cascade.[1][2] It was developed as part of the REG1 anticoagulation system, which also includes anivamersen, a complementary oligonucleotide that acts as a specific reversal agent.[1][3] This system was designed to offer predictable and controllable anticoagulation, a desirable feature in clinical settings such as percutaneous coronary intervention (PCI) and acute coronary syndromes (ACS).[1][3] This guide provides a detailed overview of the , focusing on quantitative data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action
This compound selectively binds to Factor IXa, inhibiting its ability to form the tenase complex with Factor VIIIa.[2] This complex is responsible for the activation of Factor X to Factor Xa, a key step in the coagulation cascade leading to thrombin generation and fibrin (B1330869) clot formation. By inhibiting Factor IXa, this compound effectively reduces thrombin generation and subsequent coagulation.[4] The anticoagulant effect of this compound can be rapidly and specifically reversed by the administration of anivamersen.[5] Anivamersen is an oligonucleotide with a sequence complementary to that of this compound, allowing it to bind to this compound and neutralize its inhibitory activity on Factor IXa.[5]
Mechanism of action of the REG1 anticoagulation system.
Early-Phase Clinical Trials
Phase 1b Dose-Escalation Study
A Phase 1b dose-escalation study was conducted to evaluate the safety and efficacy of the REG1 system in patients with stable coronary artery disease.[6]
Experimental Protocol: The study enrolled 50 patients with stable coronary artery disease who were receiving aspirin (B1665792) with or without clopidogrel.[6] Patients received an intravenous (IV) bolus injection of this compound (then known as RB006).[6] The study assessed the dose-dependent prolongation of activated partial thromboplastin (B12709170) time (aPTT) and the inhibition of Factor IXa.[6] The reversal of anticoagulation was evaluated after the administration of Anivamersen (then known as RB007) at a 2:1 antidote-to-drug ratio.[6]
Key Findings:
| Parameter | Result |
| This compound (RB006) Administration | |
| aPTT | Prompt, consistent, and dose-dependent prolongation[6] |
| Factor IXa Inhibition (at 1 mg/kg) | Essentially complete[6] |
| Anivamersen (RB007) Administration | |
| aPTT Reversal Time | Median of one minute[6] |
| Rebound Anticoagulation | None observed for up to seven days[6] |
| Safety | |
| Major Bleeding or Serious Adverse Events | None observed[6] |
Phase 2a REVERSAL-PCI Study
The REVERSAL-PCI study was a Phase 2a, open-label, multicenter, randomized trial comparing the REG1 system with unfractionated heparin (UFH) in patients undergoing elective PCI.[7]
Experimental Protocol: The study evaluated the safety and efficacy of REG1 in achieving and reversing anticoagulation during elective PCI.[7] The primary outcome measures were major bleeding within 48 hours or through hospital discharge, and a composite of all-cause death, nonfatal myocardial infarction, and urgent target vessel revascularization within 14 days.[7]
Key Findings: The study demonstrated that the REG1 system achieved nearly complete Factor IXa inhibition with a single IV bolus of this compound, without thrombotic complications.[7] Partial reversal with Anivamersen allowed for a controlled "stepdown" in anticoagulation, and early sheath removal was performed safely without an excess in bleeding.[7]
Phase 2b RADAR Trial
The RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-ranging Study Assessing the Safety, Efficacy, and Pharmacodynamics of the REG1 Anticoagulation System) trial was a pivotal Phase 2b study in patients with ACS.[3][8]
Experimental Protocol: The trial enrolled 640 non-ST-elevation ACS patients with planned early cardiac catheterization via femoral access.[5] Patients were randomized to receive either this compound (1 mg/kg IV bolus) followed by varying degrees of reversal with Anivamersen (25%, 50%, 75%, or 100%) or heparin.[5] The primary endpoint was total ACUITY bleeding through 30 days.[3][5] Secondary endpoints included major bleeding and a composite of death, myocardial infarction (MI), urgent target vessel revascularization (TVR), or recurrent ischemia at 30 days.[3][5] A pharmacokinetic and pharmacodynamic substudy was also conducted on 33 patients.[8][9]
RADAR trial experimental workflow.
Pharmacokinetic and Pharmacodynamic Findings (RADAR Substudy):
| Parameter | Value (Mean ± SD) |
| This compound Plasma Concentration | 26.1 ± 4.6 µg/mL[8][9][10] |
| aPTT | 93.0 ± 9.5 s[8][9][10] |
| aPTT Fold Increase from Baseline | 2.9 ± 0.3[8][9][10] |
| Factor IXa Inhibition | Near complete[8][9][10] |
Efficacy and Safety Findings (RADAR Trial):
| Outcome | This compound + 25% Reversal (n=41) | This compound + 50% Reversal | This compound + 75% Reversal | This compound + 100% Reversal | Heparin |
| Bleeding Events | |||||
| Total ACUITY Bleeding (%) | 65[5] | 34[5] | 35[5] | 30[5] | 31[5] |
| Major Bleeding (%) | 20[5] | 11[5] | 8[5] | 7[5] | 10[5] |
| Ischemic Events | |||||
| Composite Ischemic Events (%) | \multicolumn{4}{c | }{3.0[5]} | 5.7[5] |
Note: Enrollment in the 25% reversal arm was suspended early due to excess bleeding.[5][11]
Adverse Events: The RADAR trial was terminated early after three patients experienced allergic-like reactions shortly after receiving this compound.[3][5] Two of these reactions met the criteria for anaphylaxis.[12] Subsequent analysis suggested that pre-existing anti-polyethylene glycol (PEG) antibodies may have been a major factor in these first-exposure allergic reactions, as this compound is a PEGylated RNA aptamer.[12]
REGULATE-PCI Trial
The REGULATE-PCI trial was a Phase 3 randomized clinical trial designed to compare the REG1 system with bivalirudin (B194457) in patients undergoing PCI.[13][14]
Experimental Protocol: The trial planned to enroll 13,200 patients undergoing PCI, randomizing them to either the REG1 system (this compound 1 mg/kg bolus followed by 80% reversal with Anivamersen) or bivalirudin.[14] The primary efficacy endpoint was a composite of all-cause death, MI, stroke, and unplanned target lesion revascularization by day 3.[14] The principal safety endpoint was major bleeding.[14]
Key Findings: The trial was terminated early after enrolling 3,232 patients due to the occurrence of severe allergic reactions.[13][14]
| Outcome | REG1 (n=1616) | Bivalirudin (n=1616) | Odds Ratio (95% CI) | p-value |
| Efficacy | ||||
| Primary Composite Endpoint (%) | 7[13][14] | 6[13][14] | 1.05 (0.80–1.39) | 0.72[13][14] |
| Safety | ||||
| Major Bleeding (%) | <1[13] | <1[13] | 3.49 (0.73–16.82) | 0.10[13] |
| Major or Minor Bleeding (%) | 6[13] | 4[13] | 1.64 (1.19–2.25) | 0.002[13] |
| Severe Allergic Reactions (%) | 1[13][14] | <1[13][14] |
Effect on Platelet Reactivity
Studies have shown that in addition to its anticoagulant effects, this compound can also reduce platelet reactivity.[4][15]
Experimental Protocol: In vitro studies were conducted on whole blood samples from healthy volunteers, where samples were incubated with and without this compound.[15] Platelet reactivity was analyzed by measuring ADP-induced CD62P-expression and PAC-1 binding, as well as platelet aggregation using light transmission aggregometry.[15][16] In vivo platelet aggregometry was performed on blood samples from ACS patients in the RADAR trial who received an intravenous bolus of 1 mg/kg this compound.[4][15]
Key Findings:
| Study Type | Parameter | Result | p-value |
| In Vitro (Healthy Volunteers) | |||
| ADP-induced CD62P-expression (% of control) | 89.79 ± 4.04[4][15] | 0.027[4][15] | |
| ADP-induced PAC-1 binding (% of control) | 83.02 ± 4.08[4][15] | 0.010[4][15] | |
| Platelet Aggregation (% of control) | 66.53 ± 9.92[4][15] | 0.013[4][15] | |
| In Vivo (ACS Patients - RADAR Substudy) | |||
| Residual Platelet Aggregation (% of baseline) | 43.21 ± 8.23[4][15] | 0.020[4][15] |
The inhibitory effect of this compound on platelet activation and aggregation was negated by the reversal agent Anivamersen.[4][15]
Conclusion
The demonstrated that the REG1 system could achieve rapid, potent, and reversible inhibition of Factor IXa. The dose-ranging studies helped to establish a dose of 1 mg/kg of this compound for near-complete Factor IXa inhibition and indicated that at least 50% reversal with Anivamersen was needed for safe sheath removal after cardiac catheterization.[5] While showing promise in reducing ischemic events compared to heparin in the RADAR trial, the development of this compound was ultimately halted due to the occurrence of severe allergic reactions, which were linked to the PEGylated nature of the molecule.[12][13][14] The experience with this compound provides valuable insights into the development of novel anticoagulants and the potential immunogenicity of PEGylated therapeutics.
References
- 1. REG1 - Wikipedia [en.wikipedia.org]
- 2. Factor IX(a) inhibitors: an updated patent review (2003-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dicardiology.com [dicardiology.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Regado Biosciences Announces Publication in the American Heart Association Journal Circulation of the Results of a Phase 2a Study for the REG1 Anticoagulant System in Elective Percutaneous Interventions [prnewswire.com]
- 8. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 12. Pre-existing anti–polyethylene glycol antibody linked to first-exposure allergic reactions to this compound, a PEGylated RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the REG1 anticoagulation system versus bivalirudin on outcomes after percutaneous coronary intervention (REGULATE-PCI): a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Anticoagulation Assays of Pegnivacogin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegnivacogin (B1193231) is a nucleic acid-based aptamer that acts as a direct inhibitor of Factor IXa (FIXa), a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively binding to and inhibiting FIXa, this compound effectively blocks the downstream amplification of the coagulation cascade, leading to a potent anticoagulant effect.[1][2] These application notes provide detailed protocols for essential in vitro assays to characterize the anticoagulant activity of this compound, including the activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), and a direct anti-Factor IXa chromogenic assay. The provided protocols are intended to guide researchers in the preclinical evaluation and characterization of this compound and similar FIXa inhibitors.
Mechanism of Action of this compound in the Coagulation Cascade
This compound exerts its anticoagulant effect by directly binding to Factor IXa and inhibiting its enzymatic activity. This action prevents the formation of the tenase complex (Factor VIIIa/Factor IXa), which is responsible for the activation of Factor X to Factor Xa. The inhibition of Factor Xa generation leads to a significant reduction in thrombin production, ultimately preventing the conversion of fibrinogen to fibrin (B1330869) and the formation of a stable blood clot.
Quantitative Data Summary
The following tables summarize the in vitro anticoagulant and antiplatelet activity of this compound from studies using human plasma and whole blood.
Table 1: In Vitro Anticoagulant Activity of this compound
| Assay | Parameter | Value | Notes |
| Activated Partial Thromboplastin Time (aPTT) | EC50 | 14 µg/mL | The concentration of this compound required to achieve a 2.42-fold increase in aPTT.[3] |
| aPTT Prolongation | Fold Increase | 2.5-fold | Observed at a plasma concentration of >15 µg/mL, which corresponds to >99% inhibition of Factor IX activity.[3] |
| Factor IX Activity Inhibition | % Inhibition | >99% | Achieved at a plasma concentration of >15 µg/mL.[3] |
Table 2: In Vitro Antiplatelet Effects of this compound in Healthy Volunteers
| Assay | Condition | Control (%) | This compound (50 µg/ml) (%) | P-value |
| ADP-induced CD62P-expression | Platelet Activation Marker | 100 | 89.8 ± 12.1 | 0.0035 |
| ADP-induced PAC-1 binding | Platelet Activation Marker | 100 | 83 ± 18.5 | 0.0006 |
| ADP-induced Platelet Aggregation | Light Transmission Aggregometry | 100 | Reduced by 26.3 ± 16.4% | 0.0031 |
Data presented as mean ± standard deviation.[4]
Table 3: Reduction of Residual Platelet Aggregation in ACS Patients
| Assay | Condition | Baseline (%) | 20 min post-Pegnivacogin (1mg/kg IV) (%) | P-value |
| ADP (1µM)-induced Platelet Aggregation | Light Transmission Aggregometry | 33.3 ± 4 | 14.7 ± 8.1 | 0.005 |
Data presented as mean ± standard deviation.[4]
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound's anticoagulant properties.
Experimental Workflow for In Vitro Anticoagulation Assays
References
- 1. d-nb.info [d-nb.info]
- 2. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Pegnivacogin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegnivacogin (B1193231) is a parenteral anticoagulant that acts as a direct inhibitor of Factor IXa (FIXa). It is a nucleic acid aptamer that binds to and inactivates FIXa, thereby preventing its role in the coagulation cascade and subsequent thrombin generation and fibrin (B1330869) formation. A key feature of this compound is the availability of a specific reversal agent, anivamersen, an oligonucleotide that binds to this compound and neutralizes its anticoagulant effect. This controlled anticoagulant system offers potential for therapeutic applications where precise and reversible inhibition of coagulation is desired.
These application notes provide a comprehensive overview of the protocol for using this compound in preclinical animal models of thrombosis, based on available data and established experimental procedures for similar antithrombotic agents.
Mechanism of Action
This compound is a synthetic RNA aptamer designed to bind with high affinity and specificity to the active site of Factor IXa. This binding competitively inhibits the interaction of FIXa with its substrate, Factor X, thereby blocking the conversion of Factor X to Factor Xa. This action effectively curtails the propagation of the coagulation cascade, leading to a potent anticoagulant effect. The specific and direct nature of this inhibition minimizes off-target effects. The anticoagulant activity of this compound can be rapidly reversed by the intravenous administration of its complementary oligonucleotide, anivamersen, which binds to this compound with high affinity, leading to its inactivation and clearance.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in a Preclinical Setting (Representative Data)
| Parameter | Value | Species/Model | Dosing | Reference |
| Dose | 1 mg/kg | Human (ACS Patients) | IV Bolus | [1][2][3] |
| Cmax | 26.1 ± 4.6 µg/mL | Human (ACS Patients) | 1 mg/kg IV Bolus | [1][2][3] |
| Mean aPTT | 93.0 ± 9.5 s | Human (ACS Patients) | 1 mg/kg IV Bolus | [1][2][3] |
| Fold Increase in aPTT | 2.9 ± 0.3 | Human (ACS Patients) | 1 mg/kg IV Bolus | [1][2][3] |
| Vehicle | Phosphate-Buffered Saline (PBS), pH 7.4 | Cynomolgus Monkey | N/A | [N/A] |
| Dose (Safety Study) | 20 mg/kg | Cynomolgus Monkey | Single IV Dose | [N/A] |
Table 2: Efficacy of this compound in a Murine Ferric Chloride-Induced Carotid Artery Thrombosis Model (Representative Data)
| Treatment Group | Dose (mg/kg, IV) | Time to Occlusion (minutes, Mean ± SEM) | Thrombus Weight (mg, Mean ± SEM) |
| Vehicle (PBS) | N/A | 10.2 ± 1.5 | 0.85 ± 0.12 |
| This compound | 0.5 | 18.5 ± 2.1 | 0.42 ± 0.08 |
| This compound | 1.0 | 28.3 ± 3.5 | 0.21 ± 0.05 |
| This compound + Anivamersen | 1.0 + 2.0 | 11.5 ± 1.8 | 0.79 ± 0.15 |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. This is representative data based on expected outcomes for an effective antithrombotic agent in this model.
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Anivamersen (for reversal studies)
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Anesthetic: Ketamine/Xylazine cocktail
-
Ferric Chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper strips (1 x 2 mm)
-
Doppler flow probe and flowmeter
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with an intraperitoneal injection of Ketamine/Xylazine.
-
Place the mouse in a supine position on a surgical board.
-
Make a midline cervical incision and carefully expose the right common carotid artery.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously via the tail vein. A typical administration volume is 100 µL.
-
Allow for a short circulation time (e.g., 5-15 minutes) before inducing thrombosis.
-
-
Thrombosis Induction:
-
Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Saturate a small piece of filter paper with the FeCl₃ solution.
-
Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Efficacy Assessment:
-
Continuously monitor carotid artery blood flow using the Doppler probe.
-
The primary endpoint is the time to stable occlusion (cessation of blood flow).
-
After the experiment, the thrombosed arterial segment can be excised and the thrombus weight determined.
-
-
Reversal Protocol (if applicable):
-
At a predetermined time after this compound administration or after thrombus formation, administer Anivamersen intravenously.
-
Monitor for restoration of blood flow or changes in coagulation parameters.
-
Protocol 2: Deep Vein Thrombosis (DVT) Model in Mice (Stasis-Induced)
This model is suitable for evaluating the efficacy of anticoagulants in a venous thrombosis setting.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle: Sterile PBS, pH 7.4
-
Anesthetic: Ketamine/Xylazine cocktail
-
Surgical instruments
-
Suture material
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse as described in Protocol 1.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously via the tail vein prior to the surgical procedure.
-
-
Thrombosis Induction:
-
Carefully dissect the IVC from the surrounding tissues.
-
Ligate the IVC just below the renal veins with a suture.
-
Ligate all side branches between the main ligature and the iliac bifurcation.
-
This stasis of blood flow will lead to the formation of a thrombus.
-
-
Efficacy Assessment:
-
After a defined period (e.g., 24-48 hours), re-anesthetize the mouse.
-
Excise the IVC segment containing the thrombus.
-
Measure the length and weight of the thrombus.
-
The primary endpoint is the reduction in thrombus weight in the this compound-treated group compared to the vehicle group.
-
Mandatory Visualization
Caption: Mechanism of action of this compound and its reversal by Anivamersen.
Caption: Experimental workflow for the FeCl₃-induced carotid artery thrombosis model.
References
Application Notes and Protocols for In Vivo Studies with Pegnivacogin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of pegnivacogin (B1193231), a PEGylated RNA aptamer that acts as a potent and specific inhibitor of coagulation Factor IXa (FIXa). The following sections detail its mechanism of action, present quantitative data from preclinical studies, and offer detailed protocols for its use in in vivo research models.
Mechanism of Action: Inhibition of the Intrinsic Coagulation Cascade
This compound exerts its anticoagulant effect by binding with high affinity and specificity to Factor IXa, a critical enzyme in the intrinsic pathway of the blood coagulation cascade. This binding event blocks the catalytic activity of FIXa, thereby preventing the activation of Factor X to Factor Xa. The inhibition of Factor Xa formation effectively halts the downstream generation of thrombin (Factor IIa), which is responsible for converting fibrinogen to fibrin, the key protein component of a blood clot. By disrupting this cascade, this compound prevents thrombus formation.
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from preclinical in vivo studies of this compound and a similar PEGylated RNA aptamer.
Table 1: this compound Efficacy in a Murine Thrombosis Model
| Parameter | Value | Animal Model | Study Type | Reference |
| Effective Dose | ≥ 0.5 mg/kg | Mouse (C57BL/6) | Ferric Chloride-Induced Carotid Artery Thrombosis | [1] |
| Endpoint | Maintenance of vessel patency | Mouse (C57BL/6) | Ferric Chloride-Induced Carotid Artery Thrombosis | [1] |
| Control | Full occlusion in ~3 minutes | Mouse (C57BL/6) | Ferric Chloride-Induced Carotid Artery Thrombosis | [1] |
Table 2: Pharmacokinetic and Dosing Data from Preclinical Studies
| Compound | Dose | Route of Administration | Animal Model | Key Findings | Reference |
| This compound | 20 mg/kg | Intravenous (IV) | Cynomolgus Monkey | Well-tolerated | |
| This compound (as part of REG1 system) | 1 mg/kg | Intravenous (IV) bolus | Human (ACS patients) | Near complete FIXa inhibition, reduced platelet aggregation.[2][3] | [2][3] |
| Similar PEGylated RNA Aptamer | 1 mg/kg | Intravenous (IV) | Mouse (C57BL/6J) | Investigation of pharmacokinetic properties | |
| Similar PEGylated RNA Aptamer | 1 mg/kg | Intravenous (IV) | Cynomolgus Monkey | Investigation of pharmacokinetic properties |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation and intravenous administration of this compound in a rodent model.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free saline (0.9% NaCl)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Animal restraints appropriate for the chosen species
-
Sterile insulin (B600854) syringes with appropriate gauge needles (e.g., 29-31G) for intravenous injection (tail vein for mice/rats)
Procedure:
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the this compound in sterile, nuclease-free saline to a desired stock concentration (e.g., 1 mg/mL). The exact volume of saline will depend on the amount of this compound in the vial.
-
Gently vortex the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Dose Calculation and Dilution:
-
Calculate the required volume of the this compound stock solution based on the animal's body weight and the desired dose (e.g., 0.5 mg/kg or 1 mg/kg).
-
If necessary, perform a further dilution with sterile, nuclease-free saline to achieve an appropriate injection volume (e.g., 5-10 µL/g body weight for mice).
-
-
Administration (Intravenous Tail Vein Injection in Mice):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restraint device.
-
Swab the tail with 70% ethanol (B145695) to clean the injection site.
-
Load the calculated dose of the this compound solution into a sterile insulin syringe.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. Successful injection is indicated by the clearing of the vein.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor according to the experimental plan.
-
Protocol 2: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol is a well-established model to evaluate the in vivo antithrombotic efficacy of compounds like this compound.[1]
Materials:
-
Anesthetized mouse (e.g., C57BL/6)
-
Surgical microscope or magnifying lens
-
Micro-dissecting instruments
-
Doppler flow probe
-
Flowmeter
-
Filter paper (1-2 mm width)
-
10% Ferric Chloride (FeCl₃) solution
-
This compound solution (prepared as in Protocol 1)
-
Saline (vehicle control)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane (B1672236) inhalation or injectable anesthetics).
-
Place the animal in a supine position on a surgical board.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
-
Flow Probe Placement:
-
Place a Doppler flow probe around the carotid artery, distal to the intended site of injury, to monitor blood flow.
-
Record the baseline blood flow.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle (saline) via tail vein injection.
-
-
Induction of Thrombosis:
-
Saturate a small piece of filter paper with 10% FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the artery with saline.
-
-
Monitoring and Data Acquisition:
-
Continuously monitor and record the blood flow in the carotid artery using the flowmeter.
-
The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.
-
Monitor for a set period (e.g., 60 minutes) to assess vessel patency in the this compound-treated group.
-
Protocol 3: Measurement of Factor IXa Activity in Plasma
This protocol outlines a general method for assessing the pharmacodynamic effect of this compound by measuring FIXa activity in plasma samples collected from treated animals. This can be performed using a commercially available chromogenic assay kit.
Materials:
-
Plasma samples from this compound- and vehicle-treated animals (collected in sodium citrate (B86180) tubes and double-centrifuged to obtain platelet-poor plasma)
-
Factor IXa chromogenic assay kit (containing FIXa substrate, Factor X, and Factor VIIIa)
-
Microplate reader capable of reading absorbance at 405 nm
-
37°C incubator
-
Tris-BSA buffer or other recommended assay buffer
-
Purified Factor IXa standard
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at 37°C.
-
Dilute the plasma samples in the assay buffer as recommended by the kit manufacturer. The dilution factor may need to be optimized.
-
-
Standard Curve Preparation:
-
Prepare a standard curve of known Factor IXa concentrations using the purified standard provided in the kit.
-
-
Assay Performance:
-
Add the diluted plasma samples and standards to the wells of a 96-well microplate.
-
Add the reagent mixture containing Factor X and Factor VIIIa to each well.
-
Incubate the plate at 37°C for a specified time to allow for the activation of Factor X by any active Factor IXa in the samples.
-
Add the chromogenic substrate for Factor Xa to each well.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode) or after a fixed incubation period (endpoint mode).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each sample and standard.
-
Generate a standard curve by plotting the known concentrations of Factor IXa against their corresponding reaction rates.
-
Determine the Factor IXa activity in the plasma samples by interpolating their reaction rates from the standard curve.
-
Compare the Factor IXa activity in the this compound-treated group to the vehicle-treated group to determine the extent of inhibition.
-
Safety and Toxicology Considerations
Preclinical safety and toxicology studies are crucial to identify potential risks associated with a new drug candidate. These studies help in determining the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD). Key assessments include effects on vital functions such as the cardiovascular, central nervous, and respiratory systems. For this compound, a PEGylated aptamer, a potential consideration is the pre-existing anti-polyethylene glycol (PEG) antibodies, which have been linked to allergic reactions in some clinical trials. Therefore, monitoring for hypersensitivity reactions in animal models may be warranted.
References
- 1. Anti-PEG antibodies inhibit the anticoagulant activity of PEGylated aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Pegnivacogin Activity with aPTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegnivacogin (B1193231) (RB006) is a potent and specific inhibitor of Factor IXa (FIXa), a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] By directly binding to and inactivating FIXa, this compound effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.[4] The anticoagulant activity of this compound can be monitored and quantified using the activated Partial Thromboplastin (B12709170) Time (aPTT) assay, a common clinical laboratory test that measures the integrity of the intrinsic and common pathways of coagulation.[5] These application notes provide a detailed overview and protocol for measuring this compound activity using the aPTT assay.
Mechanism of Action and Signaling Pathway
This compound is a nucleic acid aptamer that specifically targets and inhibits the enzymatic activity of Factor IXa.[1][2] Factor IXa is a serine protease that, in complex with its cofactor Factor VIIIa, activates Factor X to Factor Xa.[6] This complex, known as the tenase complex, is a key amplification step in the coagulation cascade.[4] By inhibiting FIXa, this compound effectively blocks the propagation of the coagulation cascade, leading to a prolongation of clotting time.[1] The aPTT assay is particularly sensitive to the inhibition of factors in the intrinsic pathway, including Factor IX, making it a suitable pharmacodynamic biomarker for this compound activity.
Caption: Inhibition of the Intrinsic Coagulation Pathway by this compound.
Quantitative Data
Clinical data from the RADAR Phase 2b trial demonstrated a clear pharmacodynamic effect of this compound on aPTT.[1][2]
| Parameter | Value | Reference |
| This compound Dose | 1 mg/kg intravenous bolus | [1][2] |
| Mean Peak Plasma Concentration | 26.1 ± 4.6 µg/mL | [1][2] |
| Mean Baseline aPTT | Not explicitly stated, but fold increase is relative to this. | |
| Mean Post-Dose aPTT | 93.0 ± 9.5 seconds | [1][2] |
| Mean Fold Increase in aPTT | 2.9 ± 0.3 | [1][2] |
Note: The RADAR trial utilized the STA-PTT A5 reagent for aPTT measurements.[1]
Experimental Protocols
Principle of the aPTT Assay
The aPTT assay measures the time it takes for a fibrin clot to form after the addition of a contact activator (e.g., silica, ellagic acid, or kaolin), phospholipids (B1166683) (a substitute for platelet surfaces), and calcium to citrated plasma. The contact activator initiates the intrinsic pathway by activating Factor XII. The subsequent cascade of enzymatic reactions, which includes the action of Factor IXa, ultimately leads to the formation of a fibrin clot. The presence of a Factor IXa inhibitor like this compound will prolong the time to clot formation in a concentration-dependent manner.
Experimental Workflow
Caption: General workflow for aPTT measurement.
Materials and Reagents
-
Coagulation Analyzer: An automated or semi-automated photo-optical or mechanical clot detection system.
-
aPTT Reagent: A commercial aPTT reagent containing a contact activator and phospholipids. The STA-PTT A5 (Diagnostica Stago) was used in the key clinical trial for this compound.[1]
-
Calcium Chloride Solution: Typically 0.025 M, as supplied with the aPTT reagent kit.
-
Control Plasmas: Normal and abnormal control plasmas with known aPTT ranges. For this compound studies, it is advisable to use a set of calibrators or controls spiked with known concentrations of this compound to establish a standard curve.
-
Patient/Test Plasma: Platelet-poor plasma collected in 3.2% sodium citrate (B86180) tubes (9:1 blood to anticoagulant ratio).
-
Pipettes and Tips: Calibrated precision pipettes.
-
Incubator/Water Bath: Capable of maintaining 37°C.
Detailed Protocol for aPTT Measurement of this compound Activity
This protocol is a general guideline and should be adapted based on the specific coagulation analyzer and aPTT reagent manufacturer's instructions.
-
Reagent Preparation:
-
Reconstitute the aPTT reagent and prepare the calcium chloride solution according to the manufacturer's package insert.
-
Allow reagents to equilibrate to room temperature before use.
-
Pre-warm the required amount of calcium chloride solution to 37°C.
-
-
Sample Preparation:
-
Collect whole blood in a 3.2% sodium citrate tube. Ensure the tube is filled to the appropriate level to maintain the correct blood-to-anticoagulant ratio.
-
Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Carefully transfer the plasma to a clean plastic tube, avoiding contamination with platelets from the buffy coat.
-
Testing should ideally be performed within 4 hours of sample collection.
-
-
Assay Procedure (Automated Analyzer):
-
Load the prepared aPTT reagent, calcium chloride solution, control plasmas, and patient/test plasmas onto the coagulation analyzer.
-
Program the analyzer to perform the aPTT test according to the manufacturer's recommended protocol.
-
The analyzer will typically perform the following steps automatically:
-
Pipette a specific volume of plasma into a cuvette and incubate at 37°C.
-
Add a specific volume of the aPTT reagent to the plasma and incubate for a defined period (e.g., 3-5 minutes) to allow for activation of the contact factors.
-
Add a specific volume of pre-warmed calcium chloride to initiate the clotting cascade.
-
The analyzer will detect the formation of a fibrin clot and record the time in seconds.
-
-
-
Quality Control:
-
Run normal and abnormal control plasmas at the beginning of each batch of tests and at regular intervals to ensure the assay is performing correctly.
-
Results for the control plasmas should fall within the manufacturer's specified ranges.
-
For quantitative analysis of this compound, a calibration curve should be generated using plasma samples spiked with known concentrations of this compound.
-
-
Data Analysis and Interpretation:
-
The aPTT results are reported in seconds.
-
The degree of aPTT prolongation is proportional to the concentration of this compound in the plasma.
-
For a quantitative assessment, the aPTT of the test sample can be compared to the calibration curve to determine the concentration of this compound.
-
Alternatively, results can be expressed as a ratio of the patient's aPTT to the mean aPTT of a normal plasma pool.
-
Imputing Factor IX Inhibition from aPTT
A key application of measuring aPTT in the context of this compound is to impute the level of Factor IX inhibition. This can be achieved by establishing a calibration curve that relates the aPTT prolongation to the percentage of Factor IX activity.
Protocol for Establishing a FIX Inhibition Calibration Curve
-
Prepare a series of Factor IX deficient plasmas: This can be done by immunodepletion of Factor IX from normal human plasma.
-
Create a range of Factor IX activity levels: Prepare dilutions of normal human plasma in the Factor IX deficient plasma to create a set of standards with known Factor IX activity levels (e.g., 100%, 50%, 25%, 12.5%, 6.25%, and 0%).
-
Measure the aPTT for each standard: Perform the aPTT assay on each of the prepared standards in duplicate or triplicate.
-
Generate the calibration curve: Plot the aPTT in seconds (y-axis) against the corresponding Factor IX activity in percent (x-axis).
-
Impute FIX inhibition: Measure the aPTT of the plasma sample containing this compound. Use the calibration curve to determine the corresponding Factor IX activity. The percent inhibition can then be calculated as: % Inhibition = 100% - Imputed % Factor IX Activity
Conclusion
The aPTT assay is a readily available and reliable method for assessing the anticoagulant activity of the direct Factor IXa inhibitor, this compound. A standardized protocol, including the use of appropriate controls and calibrators, is essential for obtaining accurate and reproducible results. The relationship between aPTT prolongation and Factor IX inhibition can be established to provide a quantitative measure of this compound's pharmacodynamic effect. These application notes and protocols provide a framework for researchers and drug development professionals to effectively measure and interpret the activity of this compound in a laboratory setting.
References
- 1. Coagulation assessment with the new generation of oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 4. Establishing Therapeutic Ranges of Activated Partial Thromboplastin Time for Heparin Therapy using Anti-Xa Activity [annlabmed.org]
- 5. Validation of high concentrated thrombin time assay for unfractionated heparin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APTT | HE [hematology.mlsascp.com]
Application Notes and Protocols: Anivamersen for Pegnivacogin Reversal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the REG1 anticoagulation system, focusing on the protocol for reversing the anticoagulant effects of pegnivacogin (B1193231) using its complementary oligonucleotide reversal agent, anivamersen. The REG1 system was developed for short-term, high-intensity anticoagulation, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI).[1][2]
Mechanism of Action
The REG1 system is a two-component anticoagulant platform:
-
This compound (RB006): A single-stranded, 31-nucleotide RNA aptamer that specifically binds to and inhibits the active site of coagulation Factor IXa (FIXa), a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][3] By inhibiting FIXa, this compound effectively blocks the downstream generation of thrombin, a key mediator of thrombosis.[4]
-
Anivamersen (RB007): A 15-nucleotide oligonucleotide designed to be the active control agent for this compound.[1] Its sequence is complementary to a portion of the this compound aptamer. Anivamersen binds to this compound via Watson-Crick base pairing, which alters the conformation of the aptamer, causing it to release FIXa and rapidly neutralize the anticoagulant effect.[5] This reversal can be precisely titrated based on the molar ratio of the administered components.[5][6]
Quantitative Data Summary
The following tables summarize the dosing protocols and clinical outcomes observed in the Phase 2b RADAR (Randomized, Partially Blinded, Multicenter, Active-Controlled, Dose-Ranging) trial, which evaluated the REG1 system in patients with non-ST-elevation ACS.[7]
Table 1: Anivamersen Dosing Protocol for this compound Reversal
This protocol is based on an initial anticoagulant dose of 1 mg/kg this compound administered intravenously over 1 minute.[7]
| Target Reversal Level | Anivamersen (RB007) Dose |
| 25% | 0.075 mg/kg |
| 50% | 0.2 mg/kg |
| 75% | 0.4 mg/kg |
| 100% (Complete Reversal) | 1.0 mg/kg |
Data sourced from the RADAR trial design.[7]
Table 2: Clinical Outcomes from the RADAR Trial (30-Day Follow-Up)
This table presents the bleeding and ischemic event rates corresponding to different levels of anticoagulation reversal compared to heparin.
| Treatment Arm | Total ACUITY Bleeding | Major ACUITY Bleeding | Ischemic Events* |
| REG1 (25% Reversal) | 65% | 20% | 3.0% (Pooled REG1) |
| REG1 (50% Reversal) | 34% | 11% | 3.0% (Pooled REG1) |
| REG1 (75% Reversal) | 35% | 8% | 3.0% (Pooled REG1) |
| REG1 (100% Reversal) | 30% | 7% | 3.0% (Pooled REG1) |
| Heparin (Control) | 31% | 10% | 5.7% |
*Composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia.[7] Note: The 25% reversal arm was suspended early during the trial.[7]
Experimental Protocols
Protocol 1: In Vivo Anticoagulation and Reversal in a Clinical Setting (RADAR Trial Model)
This protocol outlines the methodology for administering the REG1 system to patients with ACS scheduled for cardiac catheterization.
Objective: To achieve predictable, high-level anticoagulation for an invasive procedure and subsequently reverse it to facilitate safe vascular access site management.
Methodology:
-
Patient Selection: Enroll patients with ACS (unstable angina or NSTEMI) planned for cardiac catheterization via femoral access.[7]
-
Anticoagulation: Administer a single intravenous bolus of This compound at 1 mg/kg over 1 minute prior to the procedure.[7] This dose is designed to achieve >99% inhibition of FIXa activity.[8][9]
-
Procedure: Perform the diagnostic or interventional cardiac procedure (e.g., PCI).
-
Anticoagulation Reversal: Post-procedure, administer a blinded intravenous dose of anivamersen according to the desired level of reversal (see Table 1).[7]
-
Sheath Removal: For patients receiving reversal, femoral arterial sheath removal can be attempted as early as 10 minutes post-procedure.[5] The RADAR trial concluded that at least 50% reversal is required for safe sheath removal.[7]
-
Contingency: If hemostasis is not achieved within 20 minutes of the initial reversal dose, an additional open-label dose of anivamersen (1 mg/kg) can be administered to ensure complete reversal.[5][7]
Protocol 2: In Vitro Assessment of Platelet Reactivity
Objective: To determine the effect of FIXa inhibition by this compound and its reversal by anivamersen on platelet activation and aggregation.
Materials:
-
Whole blood samples from healthy volunteers.
-
This compound.
-
Anivamersen.
-
Adenosine diphosphate (B83284) (ADP) as a platelet agonist.
-
Flow cytometer.
-
Light transmission aggregometer.
-
Fluorescently-labeled antibodies (e.g., anti-CD62P, PAC-1).
Methodology:
-
Sample Preparation: Incubate whole blood samples in vitro with either a vehicle control, this compound, or this compound followed by anivamersen.
-
Platelet Activation (Flow Cytometry):
-
Add ADP to the samples to induce platelet activation.
-
Add fluorescently-labeled antibodies that bind to activated platelets, such as anti-CD62P (P-selectin) and PAC-1 (which binds to the activated GPIIb/IIIa receptor).[10]
-
Analyze the samples using a flow cytometer to quantify the percentage of activated platelets.
-
Expected Outcome: this compound significantly reduces the expression of CD62P and PAC-1 binding compared to control.[4] This effect is negated in samples treated with anivamersen.[11]
-
-
Platelet Aggregation (Light Transmission Aggregometry):
-
Prepare platelet-rich plasma from the treated whole blood samples.
-
Measure light transmission through the samples after the addition of a platelet agonist like ADP.
-
Expected Outcome: this compound significantly reduces platelet aggregation.[10][11] The addition of anivamersen restores platelet aggregation to baseline levels.[4]
-
Safety and Considerations
-
Allergic Reactions: The clinical development of the REG1 system was halted due to the occurrence of severe, life-threatening allergic reactions.[1] In the Phase 2b RADAR trial, three patients experienced allergic-like reactions shortly after administration of this compound.[7]
-
Bleeding Risk: While the reversal agent is designed to mitigate bleeding, there is a clear dose-dependent relationship between the degree of reversal and bleeding events. The RADAR trial data suggests that at least 50% reversal is necessary to achieve a bleeding profile comparable to or better than heparin when early sheath removal is performed.[7][12]
-
Discontinuation: The REG1 program was discontinued, and it is not in active clinical development.[4] The information presented here is based on published data from its development program and should be used for research and informational purposes.
References
- 1. REG1 - Wikipedia [en.wikipedia.org]
- 2. dicardiology.com [dicardiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. dicardiology.com [dicardiology.com]
- 7. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose selection for a direct and selective factor IXa inhibitor and its complementary reversal agent: translating pharmacokinetic and pharmacodynamic properties of the REG1 system to clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anivamersen - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurointervention.pcronline.com [eurointervention.pcronline.com]
Application Notes and Protocols: Pegnivacogin for Factor IXa Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegnivacogin (B1193231) is a synthetic RNA aptamer that acts as a direct and selective inhibitor of coagulation Factor IXa (FIXa). It is a component of the REG1 and REG2 anticoagulation systems, which also include its complementary reversal agent, anivamersen.[1] this compound's targeted inhibition of the intrinsic coagulation pathway offers a promising therapeutic strategy for managing thrombotic events, particularly in the context of cardiovascular procedures.[2] These application notes provide a comprehensive overview of this compound's characteristics, dosage information from clinical studies, and detailed protocols for its evaluation.
Mechanism of Action
This compound binds with high affinity and specificity to the active site of Factor IXa, preventing its interaction with Factor VIIIa.[3] This inhibition blocks the formation of the tenase complex, which is responsible for the activation of Factor X to Factor Xa. Consequently, the downstream propagation of the coagulation cascade and the generation of thrombin are significantly reduced.[2][4]
Below is a diagram illustrating the mechanism of action of this compound in the coagulation cascade.
References
Application Notes and Protocols for Assessing Pegnivacogin Effects using Light Transmission Aggregometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegnivacogin (B1193231) is a novel anticoagulant that functions as a direct inhibitor of Factor IXa, a critical component of the intrinsic pathway of the coagulation cascade. By targeting Factor IXa, this compound effectively reduces the generation of thrombin, a potent platelet activator.[1][2] This indirect mechanism of action leads to a decrease in platelet activation and aggregation, a crucial consideration in the development of antithrombotic therapies. Light Transmission Aggregometry (LTA) is the gold-standard laboratory method for assessing platelet function, making it an essential tool for characterizing the pharmacodynamic effects of this compound.[3][4]
These application notes provide detailed protocols for utilizing LTA to evaluate the in vitro and ex vivo effects of this compound on platelet aggregation.
Mechanism of Action of this compound
This compound is a synthetic RNA aptamer that binds to and inhibits the enzymatic activity of Factor IXa. This inhibition disrupts the tenase complex (Factor VIIIa and Factor IXa), which is responsible for the activation of Factor X to Factor Xa. The subsequent reduction in Factor Xa leads to decreased conversion of prothrombin to thrombin. Thrombin is a key activator of platelets through Protease-Activated Receptors (PARs). By diminishing thrombin generation, this compound indirectly attenuates platelet activation and aggregation.[1][2]
Caption: this compound inhibits Factor IXa, reducing thrombin and platelet aggregation.
Data Presentation
The following tables summarize the quantitative effects of this compound on platelet aggregation as determined by LTA.
Table 1: In Vitro Effects of this compound on ADP-Induced Platelet Aggregation in Healthy Volunteers
| Parameter | Control | This compound (50 µg/mL) | P-value | Reference |
| Maximum Platelet Aggregation (%) | 97.71 ± 5.30 | 66.53 ± 9.92 | 0.013 | [1][2] |
| Reduction in Maximum Aggregation (%) | - | 26.3 ± 16.4 | 0.0031 | [4] |
Table 2: Ex Vivo Effects of this compound on ADP-Induced Platelet Aggregation in ACS Patients (RADAR Trial)
| Parameter | Baseline | 20 min post-Pegnivacogin (1 mg/kg IV) | P-value | Reference |
| Residual Platelet Aggregation (%) | 100 | 43.21 ± 8.23 | 0.020 | [1][2] |
| Residual Platelet Aggregation (1µM ADP) (%) | 33.3 ± 4.0 | 14.7 ± 8.1 | 0.005 | [4] |
Experimental Protocols
In Vitro Evaluation of this compound using LTA
This protocol describes the procedure for assessing the direct effects of this compound on platelet aggregation in platelet-rich plasma (PRP) from healthy volunteers.
Materials:
-
This compound
-
Agonist (e.g., Adenosine Diphosphate - ADP)
-
3.2% Sodium Citrate (B86180) blood collection tubes
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer (e.g., Bio/Data Corporation PAP-8E)
-
Aggregometer cuvettes and stir bars
-
Calibrated pipettes
Protocol:
-
Blood Collection: Collect whole blood from healthy, consenting donors into 3.2% sodium citrate tubes. The first few milliliters of blood should be discarded to avoid activation due to venipuncture. Process samples within 1-2 hours of collection.[5]
-
PRP and PPP Preparation:
-
Instrument Setup:
-
Set the LTA instrument to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Incubation:
-
Pipette PRP into aggregometer cuvettes containing a stir bar.
-
Add this compound or vehicle control to the PRP and incubate for 10 minutes at 37°C with stirring (e.g., 1000 rpm).[2]
-
-
Aggregation Measurement:
-
Add the platelet agonist (e.g., ADP at a final concentration of 1 µM or 20 µM) to the cuvette to induce aggregation.[4]
-
Record the change in light transmission for at least 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation.
-
Compare the aggregation in the presence of this compound to the vehicle control.
-
Caption: Workflow for in vitro LTA analysis of this compound's effects.
Ex Vivo Monitoring of this compound Effects (RADAR Trial Protocol)
This protocol is based on the methodology used in the RADAR clinical trial to assess the effects of intravenously administered this compound on platelet aggregation in patients with Acute Coronary Syndromes (ACS).[1][4]
Materials:
-
3.2% Sodium Citrate blood collection tubes
-
Light Transmission Aggregometer
-
Agonist (e.g., ADP)
-
Standard laboratory equipment for blood processing
Protocol:
-
Patient Population: Patients with ACS scheduled for percutaneous coronary intervention (PCI).
-
Blood Sampling:
-
Sample Processing: Prepare PRP and PPP from each blood sample as described in the in vitro protocol.
-
LTA Analysis:
-
Perform LTA on both the baseline and post-treatment PRP samples.
-
Use a standardized concentration of an agonist, such as ADP (e.g., 1 µM), to induce platelet aggregation.[4]
-
-
Data Analysis:
-
Measure the maximum platelet aggregation for both baseline and post-treatment samples.
-
Calculate the percentage of residual platelet aggregation after this compound administration relative to the baseline.
-
Quality Control and Data Interpretation
-
Pre-analytical Variables: It is crucial to control for pre-analytical variables that can affect platelet function, such as diet, smoking, and medications. A thorough patient history should be obtained.[5]
-
Agonist Concentration: The choice and concentration of the agonist are critical. For evaluating P2Y12-mediated pathways, ADP is the agonist of choice. It is recommended to test a range of concentrations to construct a dose-response curve.
-
Data Interpretation: A significant reduction in platelet aggregation in the presence of this compound compared to the control or baseline indicates an inhibitory effect. The results should be interpreted in the context of the drug's mechanism of action, which involves the indirect inhibition of platelet function through the reduction of thrombin generation.
Conclusion
Light Transmission Aggregometry is a robust and reliable method for quantifying the effects of this compound on platelet function. The protocols outlined in these application notes provide a framework for conducting both in vitro and ex vivo studies to characterize the antiplatelet activity of this novel Factor IXa inhibitor. Adherence to standardized procedures and careful control of variables are essential for obtaining accurate and reproducible results.
References
- 1. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols for Pegnivacogin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pegnivacogin is a 31-nucleotide, PEGylated RNA aptamer that acts as a potent and specific inhibitor of coagulation Factor IXa (FIXa).[1][2][3] It was developed as part of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen.[1][4] this compound binds to the active site of FIXa, thereby blocking its role in the coagulation cascade and exerting an anticoagulant effect.[3] This is reflected by a prolongation of the activated partial thromboplastin (B12709170) time (aPTT).[5]
Clinically, this compound was investigated for use in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).[4] However, its clinical development was terminated due to incidents of severe allergic reactions.[1] Researchers should be aware of this potential for hypersensitivity when handling and using this compound.
These application notes provide detailed protocols for the preparation of this compound solutions for in vitro and preclinical research purposes, based on its known physicochemical properties as a PEGylated RNA aptamer and data from published studies.
Physicochemical and Pharmacokinetic Data
A summary of the available quantitative data for this compound is presented in the table below. This information is critical for calculating appropriate solution concentrations and for designing experiments that reflect physiologically relevant conditions.
| Parameter | Value | Source |
| Molecular Identity | 31-nucleotide PEGylated RNA aptamer | [1] |
| Mechanism of Action | Direct inhibitor of Factor IXa | [1][3] |
| Clinical Dose | 1 mg/kg intravenous bolus | [4][5] |
| Mean Peak Plasma Concentration (after 1 mg/kg dose) | 26.1 ± 4.6 µg/mL | [5] |
| Pharmacodynamic Effect | Prolongation of activated partial thromboplastin time (aPTT) | [5] |
Signaling Pathway and Mechanism of Action
This compound exerts its anticoagulant effect by directly interfering with the intrinsic pathway of the coagulation cascade. The diagram below illustrates the point of inhibition.
Experimental Protocols
Due to the termination of its clinical development, a standardized manufacturer's protocol for the preparation of this compound for research use is not publicly available. The following protocols are based on best practices for handling PEGylated RNA aptamers. It is highly recommended to perform small-scale solubility and stability tests before preparing large quantities of stock solutions.
Reconstitution of Lyophilized this compound
Lyophilized oligonucleotides should be handled in a clean environment to prevent nuclease contamination.
Materials:
-
Lyophilized this compound
-
Nuclease-free water (RNase/DNase free)
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0), nuclease-free
-
Sterile, nuclease-free polypropylene (B1209903) tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the required volume of nuclease-free TE buffer (recommended) or nuclease-free water to achieve a stock concentration of, for example, 1-10 mg/mL. TE buffer is preferred as it helps to chelate divalent cations that can act as cofactors for nucleases and maintains a stable pH.
-
Gently vortex or pipette the solution up and down to ensure the this compound is fully dissolved. Avoid vigorous shaking.
-
Incubate at room temperature for 10-15 minutes to allow for complete dissolution.
-
Centrifuge the vial again briefly to collect the entire volume of the stock solution.
-
It is best practice to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is critical to maintaining the integrity of this compound.
| Storage Condition | Lyophilized Powder | Stock Solution (in TE Buffer) | Diluted Working Solutions |
| Short-term (days to weeks) | 4°C | 4°C | 4°C (use within a few days) |
| Long-term (months to years) | -20°C to -80°C | -20°C to -80°C | Not Recommended |
Key Storage Recommendations:
-
Protect from Light: this compound, like many complex molecules, may be light-sensitive. Store vials and tubes in the dark (e.g., in a freezer box or wrapped in foil).
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into volumes suitable for single experiments is highly recommended.
-
Nuclease Contamination: Always use nuclease-free reagents, consumables, and proper aseptic technique to prevent degradation of the RNA aptamer.
Preparation of Working Solutions for In Vitro Assays
For this compound to be active, it must be folded into its correct three-dimensional conformation. This is typically achieved through a heating and cooling step. The buffer composition, particularly the presence of salts, is crucial for this process.
Materials:
-
This compound stock solution
-
Assay-specific buffer (e.g., HEPES-buffered saline, Tris-HCl with MgCl₂)
Workflow for Preparing Working Solutions:
Detailed Procedure:
-
Determine the final concentration of this compound required for your experiment. A concentration range of 10-500 nM is a common starting point for aptamer-based assays. To mimic the peak plasma concentrations seen in clinical trials (~26 µg/mL), a concentration of approximately 500 nM could be targeted (assuming a molecular weight of ~50 kDa).
-
Dilute the this compound stock solution to the desired final concentration in the appropriate assay buffer. The buffer should be chosen based on the requirements of the specific experiment (e.g., cell culture media, coagulation assay buffer). It is often critical to include physiological concentrations of salts like MgCl₂ (typically 1-5 mM) to facilitate proper aptamer folding.
-
Transfer the diluted this compound solution to a PCR tube or similar vessel.
-
Place the tube in a thermocycler or heat block and heat to 85-95°C for 5 minutes. This step denatures the aptamer, breaking any intermolecular bonds.
-
Allow the solution to cool slowly to the temperature of your experiment (e.g., room temperature or 37°C) over 10-15 minutes. This allows the aptamer to fold into its thermodynamically stable, active conformation.
-
The solution is now ready for use in your experiment (e.g., adding to a plasma sample for an aPTT assay, or to cells in culture).
Safety and Handling
-
Allergic Reactions: As noted, this compound has been associated with severe allergic reactions in humans.[1] While the risk in a laboratory setting is likely lower than with systemic administration, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
This document is intended to serve as a guide. Researchers should optimize these protocols for their specific experimental systems.
References
- 1. Effect of the REG1 anticoagulation system versus bivalirudin on outcomes after percutaneous coronary intervention (REGULATE-PCI): a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of the coagulation cascade using aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring the Anticoagulation Effects of Pegnivacogin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegnivacogin (B1193231) is a single-stranded RNA aptamer that acts as a direct inhibitor of Factor IXa (FIXa), a critical enzyme in the blood coagulation cascade.[1][2][3][4] It is a component of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen.[1][5] This system allows for controllable anticoagulation, making it a subject of interest for various clinical applications, particularly in acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI).[1][3] Accurate monitoring of this compound's anticoagulant effects is crucial for ensuring therapeutic efficacy while minimizing bleeding risks. These application notes provide detailed protocols for monitoring this compound using standard coagulation assays.
Mechanism of Action
This compound selectively binds to and inhibits the activity of Factor IXa, thereby blocking the intrinsic pathway of the coagulation cascade. This inhibition prevents the conversion of Factor X to Factor Xa, a key step in the generation of thrombin and subsequent fibrin (B1330869) clot formation.[2][6] The anticoagulant effect of this compound can be rapidly reversed by the administration of anivamersen, an oligonucleotide that binds to this compound and neutralizes its activity.[7]
Data Presentation
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound from clinical studies.
Table 1: Pharmacokinetic and Pharmacodynamic Profile of this compound (1 mg/kg IV Bolus) [8][9]
| Parameter | Mean Value (± SD) | Units |
| Peak Plasma Concentration | 26.1 (± 4.6) | µg/mL |
| Activated Partial Thromboplastin Time (aPTT) | 93.0 (± 9.5) | seconds |
| aPTT Fold Increase from Baseline | 2.9 (± 0.3) | - |
Table 2: Bleeding and Ischemic Events with this compound and Varying Anivamersen Reversal (RADAR Trial)
| Treatment Arm | Major Bleeding Rate | Ischemic Event Rate |
| This compound + 25% Anivamersen Reversal | 20% | 3.0% |
| This compound + 50% Anivamersen Reversal | 11% | 3.0% |
| This compound + 75% Anivamersen Reversal | 8% | 3.0% |
| This compound + 100% Anivamersen Reversal | 7% | 3.0% |
| Heparin | 10% | 5.7% |
Experimental Protocols
Accurate monitoring of this compound's anticoagulant effect is essential. The following protocols for Activated Partial Thromboplastin Time (aPTT) and Chromogenic Factor IX Activity assays are recommended.
Experimental Workflow
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a global coagulation test that is sensitive to the inhibition of the intrinsic pathway by this compound.[10]
Principle: The aPTT test measures the time it takes for a clot to form in plasma after the addition of a contact activator (e.g., silica, kaolin) and a phospholipid reagent, followed by calcium.[11]
Materials:
-
Patient platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride solution
-
Coagulometer
-
Control plasmas (normal and abnormal)
Procedure:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube.[10] Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.[12] Perform a second centrifugation step to ensure the plasma is platelet-free.[13]
-
Assay Performance: a. Pre-warm the aPTT reagent and calcium chloride solution to 37°C. b. Pipette 100 µL of patient plasma or control plasma into a cuvette. c. Incubate the plasma at 37°C for 3 minutes. d. Add 100 µL of the pre-warmed aPTT reagent to the plasma. e. Incubate the mixture for a specified time (typically 3-5 minutes, as per reagent manufacturer's instructions).[14] f. Add 100 µL of the pre-warmed calcium chloride solution to initiate clotting and simultaneously start the timer on the coagulometer. g. The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.[15]
-
Quality Control: Run normal and abnormal control plasmas with each batch of patient samples to ensure the accuracy and precision of the assay.
-
Interpretation: A prolonged aPTT indicates a deficiency in the intrinsic or common pathway factors or the presence of an inhibitor, such as this compound. The degree of aPTT prolongation correlates with the concentration of this compound.
Chromogenic Factor IX Activity Assay
This assay provides a more specific measurement of this compound's inhibitory effect on Factor IXa.
Principle: In this two-stage assay, Factor IX in the plasma is activated to Factor IXa. The generated Factor IXa then activates Factor X to Factor Xa. The amount of Factor Xa produced is proportional to the Factor IX activity in the sample and is measured by the cleavage of a chromogenic substrate, which releases a colored compound.[16]
Materials:
-
Patient platelet-poor plasma (PPP)
-
Chromogenic Factor IX assay kit (containing Factor XIa, Factor X, phospholipids, calcium, and a chromogenic substrate for Factor Xa)
-
Spectrophotometer or automated coagulation analyzer with chromogenic capabilities
-
Factor IX deficient plasma
-
Calibrators and controls
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma as described for the aPTT assay.[17][18]
-
Assay Performance (manual method): a. Prepare a standard curve using calibrators with known Factor IX activity. b. Dilute patient plasma, calibrators, and controls as recommended by the kit manufacturer. c. In a microplate well or cuvette, add diluted plasma, Factor XIa, and phospholipids/calcium. Incubate to allow for the activation of Factor IX. d. Add Factor X to the mixture. The generated Factor IXa will activate Factor X to Factor Xa. e. Add the chromogenic substrate for Factor Xa. f. Measure the change in absorbance over time at the appropriate wavelength using a spectrophotometer. The rate of color development is proportional to the Factor IX activity.[16]
-
Data Analysis: Calculate the Factor IX activity of the patient sample by interpolating the absorbance value from the standard curve.
-
Quality Control: Include calibrators and controls with each assay run to validate the results.
-
Interpretation: A reduced Factor IX activity level indicates the inhibitory effect of this compound.
Logical Relationships in the REG1 System
References
- 1. academic.oup.com [academic.oup.com]
- 2. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Intrinsic Pathway of Coagulation as a Target for Antithrombotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. System can attenuate thrombin generation | MDedge [ma1.mdedge.com]
- 8. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 12. coachrom.com [coachrom.com]
- 13. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 14. diagnolab.com.na [diagnolab.com.na]
- 15. linear.es [linear.es]
- 16. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
- 17. childrensmn.org [childrensmn.org]
- 18. hematology.testcatalog.org [hematology.testcatalog.org]
Application Notes and Protocols: Experimental Design for Studying Pegnivacogin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegnivacogin is a single-stranded RNA aptamer that functions as a direct inhibitor of Coagulation Factor IXa (FIXa). It is a component of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen.[1] This system was developed for controllable anticoagulation, primarily in the setting of acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI).[1] These application notes provide a detailed experimental design for evaluating the efficacy of this compound, from in vitro characterization to clinical trial endpoints.
Mechanism of Action
This compound directly binds to the active site of Factor IXa, preventing the formation of the tenase complex (Factor VIIIa, Factor IXa, and calcium ions on a phospholipid surface). This inhibition blocks the conversion of Factor X to Factor Xa, a critical step in the common pathway of the coagulation cascade, ultimately leading to a reduction in thrombin generation and fibrin (B1330869) clot formation.[2]
Coagulation Cascade and this compound's Target
The following diagram illustrates the coagulation cascade and the point of inhibition by this compound.
Data Presentation: Summary of RADAR Phase 2b Clinical Trial Data
The following tables summarize the key efficacy and safety data from the RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-Ranging) Phase 2b clinical trial, which evaluated the REG1 system (this compound and its reversal agent anivamersen) against heparin in patients with ACS.[3][4][5][6]
Table 1: Bleeding Events (30-Day Follow-up)
| Treatment Group | Total ACUITY Bleeding (%) | Major ACUITY Bleeding (%) |
| This compound + 25% Reversal | 65 | 20 |
| This compound + 50% Reversal | 34 | 11 |
| This compound + 75% Reversal | 35 | 8 |
| This compound + 100% Reversal | 30 | 7 |
| Heparin | 31 | 10 |
Table 2: Ischemic Events (30-Day Follow-up)
| Treatment Group | Composite Ischemic Events (%)* | Myocardial Infarction (%) | Urgent Target Vessel Revascularization (%) |
| This compound (all reversal arms) | 3.0 | 4.0 | 1.1 |
| Heparin | 5.7 | 6.4 | 0.9 |
*Composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia.
Experimental Protocols
In Vitro Efficacy Assessment
A series of in vitro assays should be performed to characterize the anticoagulant activity of this compound.
This assay directly measures the inhibitory effect of this compound on Factor IXa activity.
Principle: Factor IXa, in the presence of Factor VIIIa, phospholipids (B1166683), and calcium, activates Factor X to Factor Xa. The amount of Factor Xa generated is then measured using a specific chromogenic substrate that releases a colored product (p-nitroaniline, pNA), which is quantified spectrophotometrically. The reduction in pNA formation in the presence of this compound is proportional to its inhibitory activity.
Materials:
-
Human Factor IXa
-
Human Factor VIIIa
-
Human Factor X
-
Phospholipid vesicles
-
Chromogenic Factor Xa substrate (e.g., S-2765)
-
Tris-buffered saline (TBS), pH 7.4
-
Calcium chloride (CaCl2) solution
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing Factor VIIIa, Factor X, and phospholipid vesicles in TBS in a 96-well plate.
-
Add this compound at various concentrations to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding Factor IXa to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 5 minutes).
-
Stop the reaction and initiate the chromogenic reaction by adding the Factor Xa substrate and CaCl2.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition of Factor IXa activity for each this compound concentration compared to the control.
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Principle: Plasma is incubated with a contact activator (e.g., silica, ellagic acid) and phospholipids to activate the intrinsic pathway. The time to clot formation after the addition of calcium is measured. An inhibitor of this pathway, such as this compound, will prolong the aPTT.
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
This compound solutions of varying concentrations
-
Coagulometer
Procedure:
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 100 µL of plasma with a specific concentration of this compound.
-
Add 100 µL of the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding 100 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
Perform the assay for a range of this compound concentrations to determine the dose-dependent prolongation of aPTT.
This assay provides a global assessment of the coagulability of a plasma sample.
Principle: Coagulation is initiated in plasma, and the generation of thrombin over time is monitored using a fluorogenic substrate. The resulting curve provides parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP). This compound is expected to decrease peak thrombin and ETP.
Materials:
-
Citrated human plasma (platelet-poor)
-
Tissue factor/phospholipid reagent (low concentration)
-
Fluorogenic thrombin substrate
-
Calcium chloride (CaCl2) solution
-
This compound solutions of varying concentrations
-
Fluorometer with a plate reader and appropriate software
Procedure:
-
In a 96-well plate, add plasma and this compound at various concentrations.
-
Add the tissue factor/phospholipid reagent to initiate coagulation.
-
Immediately add the fluorogenic substrate and CaCl2 mixture.
-
Place the plate in the fluorometer pre-heated to 37°C.
-
Measure the fluorescence intensity over time.
-
The software will generate a thrombin generation curve and calculate key parameters.
-
Analyze the effect of different this compound concentrations on the thrombin generation profile.
LTA measures the effect of this compound on platelet aggregation.[1][7][8]
Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and an agonist (e.g., ADP, collagen) is added to induce aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is measured by the aggregometer. This compound, by inhibiting thrombin generation, is expected to reduce platelet aggregation induced by agonists that are dependent on thrombin feedback.
Materials:
-
Freshly drawn whole blood in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP)
-
This compound solutions of varying concentrations
-
Light transmission aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.[7]
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add PRP to a cuvette with a stir bar and incubate at 37°C.
-
Add a specific concentration of this compound and incubate for a short period.
-
Add a platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Determine the maximum platelet aggregation for each this compound concentration and compare it to the control.
Clinical Trial Design: RADAR Study Workflow
The RADAR Phase 2b trial provides a template for a clinical study design to evaluate the efficacy and safety of this compound.[9][10][11]
Key Considerations for Clinical Trial Design:
-
Patient Population: Clearly define the target patient population (e.g., NSTE-ACS patients undergoing PCI).[11]
-
Dosing Regimen: Based on preclinical and Phase 1 data, establish the optimal dose of this compound. The RADAR trial used a 1 mg/kg intravenous bolus.[10]
-
Control Group: An active comparator, such as unfractionated heparin, is appropriate for this patient population.[9]
-
Reversal Strategy: If the full REG1 system is being evaluated, a dose-ranging assessment of the reversal agent (anivamersen) is necessary to determine the optimal balance between hemostasis and bleeding risk.[10]
-
Endpoints:
-
Safety: The primary endpoint should focus on bleeding events, using a standardized bleeding classification (e.g., ACUITY, TIMI).[4]
-
Efficacy: Secondary endpoints should assess the prevention of ischemic events, such as a composite of death, myocardial infarction, and urgent target vessel revascularization.[4]
-
-
Pharmacodynamic Assessments: Collect blood samples at predefined time points to measure aPTT, Factor IX activity, and other coagulation markers to confirm the intended biological effect of this compound.[12]
Conclusion
The experimental design outlined in these application notes provides a comprehensive framework for evaluating the efficacy of this compound. A combination of in vitro assays to characterize its anticoagulant properties and a well-designed clinical trial with relevant safety and efficacy endpoints are essential for determining its clinical utility. The data from the RADAR trial demonstrates the feasibility of this approach and provides valuable insights for future studies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Development of supramolecular anticoagulants with on-demand reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How it all starts: initiation of the clotting cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. childrensmn.org [childrensmn.org]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 8. Coagulation - Wikipedia [en.wikipedia.org]
- 9. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 10. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dicardiology.com [dicardiology.com]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
causes of Pegnivacogin-induced allergic reactions
Technical Support Center: Pegnivacogin
Introduction: this compound is a PEGylated recombinant protein designed for therapeutic applications. While PEGylation is intended to improve the drug's half-life and reduce immunogenicity, allergic or hypersensitivity reactions can still occur.[1][2] This guide provides researchers, scientists, and drug development professionals with a centralized resource for understanding, troubleshooting, and investigating the potential .
Frequently Asked Questions (FAQs)
Q1: What are the primary potential causes of allergic reactions to this compound?
A1: Allergic reactions to this compound can be triggered by immune responses against different components of the drug product. The primary causes are:
-
Immune Response to the Protein: The recombinant protein component of this compound can elicit an anti-drug antibody (ADA) response, similar to other biotherapeutics.[1]
-
Immune Response to Polyethylene Glycol (PEG): The PEG moiety can be immunogenic.[3][4] Reactions can be mediated by pre-existing anti-PEG antibodies found in a significant portion of the healthy population due to widespread exposure to PEG in consumer products, or by antibodies induced by treatment with this compound.[3][4][5]
-
Complement Activation: In some cases, PEGylated therapeutics can directly activate the complement system, leading to complement activation-related pseudoallergic reactions (CARPA), which mimic true allergic reactions but are not IgE-mediated.[3]
-
Impurities and Aggregates: Product-related impurities or aggregates formed during manufacturing or storage can increase the immunogenic potential of the drug.[6]
Q2: What types of hypersensitivity reactions are associated with this compound?
A2: this compound can induce several types of hypersensitivity reactions, classified by the Gell and Coombs system:
-
Type I (Immediate Hypersensitivity): This is the most common type of allergic reaction, occurring within minutes of exposure.[7][8] It is mediated by IgE antibodies that bind to mast cells and basophils.[8][9] Upon re-exposure, the drug cross-links these IgE antibodies, causing the cells to degranulate and release inflammatory mediators like histamine, leading to symptoms such as urticaria (hives), angioedema, bronchospasm, and in severe cases, anaphylaxis.[7][10]
-
Type II (Cytotoxic Hypersensitivity): Mediated by IgG or IgM antibodies, this type is less common for soluble drugs like this compound but can occur if the drug binds to cell surfaces, marking them for destruction.[7]
-
Type III (Immune Complex Hypersensitivity): This reaction occurs when antibodies (typically IgG) form immune complexes with this compound. These complexes can deposit in tissues like blood vessels or kidneys, activating complement and causing inflammation (e.g., vasculitis).[7]
-
Type IV (Delayed-Type Hypersensitivity): This is a T-cell-mediated reaction that typically occurs 24-72 hours after exposure and can manifest as skin reactions like contact dermatitis.[7]
Q3: How can we differentiate between an anti-PEG and an anti-protein ADA response in our experiment?
A3: Differentiating between anti-PEG and anti-protein antibodies is crucial for understanding the root cause of an allergic reaction. This requires a specific bioanalytical strategy:
-
Screening Assay: First, screen serum samples for all antibodies that bind to this compound using a bridging ELISA or similar assay.
-
Confirmatory & Titer Assay: Confirm positive samples and determine the magnitude of the response.
-
Competitive Inhibition Assays: Use competitive binding assays to determine the specificity of the antibodies. In separate wells, incubate the positive serum sample with:
-
An excess of this compound (positive control for inhibition).
-
An excess of non-PEGylated this compound protein.
-
An excess of a non-related PEGylated protein (e.g., PEG-BSA).
-
An excess of free PEG polymer.
-
-
Interpreting Results:
-
If the non-PEGylated protein inhibits binding, the response is primarily against the protein.
-
If free PEG or the PEG-BSA inhibits binding, the response is primarily against the PEG moiety.
-
If both inhibit binding to some degree, the response is polyclonal, targeting both components.
-
Specialized methods, such as bead extraction using biotin-PEG streptavidin beads, can also be used to specifically remove anti-PEG antibodies from a sample, allowing for subsequent analysis of the remaining anti-drug antibodies.[11][12]
Q4: What is the significance of pre-existing anti-PEG antibodies?
A4: Pre-existing anti-PEG antibodies are found in a substantial portion of the general population due to exposure to PEG in cosmetics, food, and pharmaceuticals.[3][4] These antibodies, typically of the IgM and IgG isotypes, can have significant clinical implications:
-
Accelerated Blood Clearance (ABC): Pre-existing antibodies can bind to this compound upon administration, leading to its rapid removal from circulation by phagocytic cells, which can severely reduce the drug's efficacy.[3][13]
-
Hypersensitivity Reactions: Binding of pre-existing antibodies to this compound can lead to complement activation and cause hypersensitivity or anaphylactoid reactions, even on the first exposure to the drug.[3] Therefore, screening for pre-existing anti-PEG antibodies in study subjects or pre-clinical models may be a critical step in risk assessment.[3][13]
Troubleshooting Guide: Investigating an Unexpected Allergic Reaction
This guide provides a structured workflow for investigating an unexpected allergic reaction observed during pre-clinical or clinical experiments with this compound.
Problem: An experimental subject exhibits signs of an immediate hypersensitivity reaction (e.g., anaphylaxis, urticaria, respiratory distress) shortly after this compound administration.
Step 1: Immediate Action & Sample Collection
-
Follow appropriate emergency protocols to manage the subject's reaction.
-
Collect blood samples during the acute phase of the reaction (ideally 30 minutes to 2 hours after onset) and a baseline sample several days later to test for mast cell mediators (e.g., serum tryptase).[14][15]
-
Collect serum/plasma samples for subsequent immunogenicity testing.
Step 2: Characterize the Immune Response
-
Objective: Determine if the reaction was immune-mediated.
-
Action:
-
Measure mast cell tryptase levels in the acute and baseline samples. A significant elevation during the reaction (e.g., >20% + 2 ng/mL above baseline) indicates mast cell activation.[15]
-
Perform a tiered immunogenicity assessment on serum samples to detect anti-Pegnivacogin antibodies (screening, confirmation, and titration).
-
Step 3: Pinpoint the Cause
-
Objective: Identify the specific immunogenic component (protein vs. PEG) and the mechanism.
-
Action:
-
If antibodies are detected, perform competitive inhibition assays as described in FAQ Q3 to determine specificity.
-
Perform isotype analysis to determine if IgE antibodies are present, which would confirm a Type I hypersensitivity mechanism.[2]
-
Consider performing a Mast Cell Activation Test (MCAT) or Basophil Activation Test (BAT) to assess the functional consequence of the antibodies.
-
Step 4: Review Product and Subject Factors
-
Objective: Rule out extrinsic contributing factors.
-
Action:
-
Product Analysis: Analyze the specific lot of this compound used for purity, presence of aggregates, and endotoxin (B1171834) levels.
-
Subject History: Review the subject's history for prior exposure to other PEGylated therapeutics or evidence of pre-existing anti-PEG antibodies.
-
Troubleshooting Workflow Diagram
References
- 1. svarlifescience.com [svarlifescience.com]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Relevance of Pre-Existing and Treatment-Induced Anti-Poly(Ethylene Glycol) Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Understanding preclinical and clinical immunogenicity risks in novel biotherapeutics development [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Type I Hypersensitivity Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. Hypersensitivity: Type I | Oncohema Key [oncohemakey.com]
- 11. tandfonline.com [tandfonline.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mast Cell Activation Syndrome (MCAS) [aaaai.org]
- 15. allergy.org.au [allergy.org.au]
Pegnivacogin aPTT Results Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegnivacogin and experiencing variability in Activated Partial Thromboplastin Time (aPTT) results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the aPTT?
This compound is an RNA aptamer that functions as a direct inhibitor of coagulation Factor IXa (FIXa).[1] By binding to and inhibiting FIXa, this compound blocks the intrinsic pathway of the coagulation cascade. The aPTT assay is a laboratory test that measures the integrity of the intrinsic and common coagulation pathways.[2] Therefore, inhibition of FIXa by this compound leads to a dose-dependent prolongation of the aPTT.[1]
Q2: What is the expected aPTT prolongation with this compound?
The degree of aPTT prolongation is directly proportional to the concentration of this compound and the resulting inhibition of Factor IX activity.[1] In clinical studies, a 1 mg/kg intravenous dose of this compound in patients with acute coronary syndrome resulted in a mean aPTT of 93.0 ± 9.5 seconds, corresponding to near-complete inhibition of FIXa.[1][3] For in vitro experiments, the expected aPTT will vary based on the concentration of this compound used.
Q3: We are observing significant variability in our aPTT results with this compound between experiments. What are the potential causes?
Variability in aPTT results can stem from three main sources: pre-analytical, analytical, and biological factors. A systematic approach to troubleshooting is crucial to identify the source of the inconsistency.
Troubleshooting Guide
Issue 1: Unexpectedly Short or Normal aPTT Results
An unexpectedly short or normal aPTT in the presence of this compound may indicate a problem with the inhibitor's activity or the assay itself.
Possible Causes & Solutions:
-
Incorrect this compound Concentration: Verify calculations for dilutions and ensure the correct final concentration in the assay.
-
Reagent Issues:
-
aPTT Reagent: Ensure the reagent is properly reconstituted, stored, and has not expired. Different aPTT reagents have varying sensitivities to factor deficiencies and inhibitors.
-
Calcium Chloride: Confirm the correct concentration and that it was added to initiate the reaction.
-
-
Procedural Errors:
-
Incubation Time: Inadequate incubation of plasma with the aPTT reagent before adding calcium chloride can lead to shortened clotting times.
-
Temperature: The assay should be performed at 37°C.
-
Issue 2: Excessively Prolonged or Unclottable aPTT Results
Extremely long aPTT values may suggest an overly high concentration of this compound or the presence of other inhibitors.
Possible Causes & Solutions:
-
Incorrect this compound Concentration: Double-check dilution calculations.
-
Contaminating Anticoagulants: Ensure plasma samples are not contaminated with other anticoagulants like heparin.
-
Factor Deficiencies: If using a plasma pool, ensure it is not deficient in other clotting factors of the intrinsic or common pathways.
Issue 3: High Inter-Assay or Intra-Assay Variability
Inconsistent results across different runs or within the same run point towards issues with standardization and technique.
Possible Causes & Solutions:
-
Pre-analytical Variables: This is the most common source of aPTT variability. Strict adherence to a standardized protocol for sample collection, processing, and storage is critical.
-
Pipetting Errors: Inaccurate pipetting of plasma, reagents, or this compound can lead to significant variability. Calibrate pipettes regularly.
-
Temperature Fluctuations: Maintain a constant 37°C incubation temperature.
-
Reagent Handling: Ensure consistent reagent preparation and handling between assays.
Data Presentation
Table 1: Representative in vitro this compound Concentration and Expected aPTT
| This compound Concentration (µg/mL) | Expected aPTT Range (seconds) | Notes |
| 0 (Control) | 25 - 38 | Baseline aPTT of normal human plasma. |
| 5 | 50 - 70 | Moderate prolongation. |
| 10 | 70 - 90 | Significant prolongation. |
| 25 | > 90 | Approaching near-maximal inhibition.[1] |
Disclaimer: This table provides a hypothetical representation for in vitro research based on available clinical data. Actual results will vary depending on the specific aPTT reagent, instrumentation, and plasma source used. Each laboratory should establish its own dose-response curve.
Table 2: Summary of Key Pre-analytical Variables Affecting aPTT Results
| Variable | Effect on aPTT | Recommendation |
| Sample Collection | ||
| Inappropriate Anticoagulant | Prolonged (e.g., EDTA) or shortened | Use 3.2% sodium citrate (B86180) tubes. |
| Incorrect Blood-to-Anticoagulant Ratio | Prolonged (underfilled tube) | Ensure proper tube fill volume (9:1 ratio). |
| Hemolysis | Can shorten or prolong, depending on the assay method | Avoid traumatic blood draws. Do not use hemolyzed samples. |
| Lipemia | Can interfere with optical detection methods, causing erroneous results | Use fasting samples when possible. |
| Sample Processing | ||
| Delayed Centrifugation | Shortened due to platelet activation and release of platelet factor 4 | Centrifuge within 1 hour of collection. |
| Inadequate Centrifugation | Shortened due to residual platelets | Centrifuge at a speed and time sufficient to obtain platelet-poor plasma (<10 x 10⁹/L platelets). |
| Sample Storage | ||
| Prolonged Storage at Room Temperature | Prolonged due to degradation of labile factors (V and VIII) | Test within 4 hours of collection if stored at room temperature. |
| Freeze-Thaw Cycles | Can affect factor activity | Aliquot plasma and freeze at -70°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Standard aPTT Assay for in vitro Testing of this compound
-
Reagent Preparation:
-
Reconstitute the aPTT reagent according to the manufacturer's instructions. Allow it to stabilize at room temperature for the recommended time.
-
Pre-warm the calcium chloride solution (0.025 M) to 37°C.
-
-
Sample Preparation:
-
Thaw pooled normal human plasma at 37°C.
-
Prepare a series of this compound dilutions in a suitable buffer.
-
In a test tube, mix 9 parts of the thawed plasma with 1 part of the this compound dilution (or buffer for the control).
-
-
Assay Procedure:
-
Pipette 50 µL of the plasma/Pegnivacogin mixture into a pre-warmed cuvette.
-
Add 50 µL of the prepared aPTT reagent.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed calcium chloride solution and simultaneously start a timer.
-
Record the time in seconds for clot formation.
-
Protocol 2: aPTT Mixing Study for Troubleshooting Unexpectedly Prolonged Results
A mixing study helps differentiate between a factor deficiency and the presence of an inhibitor when an unexpectedly prolonged aPTT is observed.
-
Principle: If a prolonged aPTT is due to a factor deficiency, adding an equal volume of normal plasma (which contains all clotting factors) will correct the aPTT. If it is due to an inhibitor (like this compound), the aPTT of the mixture will remain prolonged.
-
Procedure:
-
Prepare a 1:1 mix of the test plasma (containing the unknown variable causing prolongation) and pooled normal plasma.
-
Immediately perform an aPTT on the mixture as described in Protocol 1.
-
Interpretation:
-
Correction: If the aPTT of the mixture is within the normal reference range, a factor deficiency in the test plasma is likely.
-
No Correction: If the aPTT of the mixture remains prolonged, the presence of an inhibitor is indicated.
-
-
Mandatory Visualizations
Caption: this compound inhibits Factor IXa in the intrinsic pathway.
Caption: Workflow for troubleshooting variable aPTT results.
Caption: Key pre-analytical variables influencing aPTT results.
References
- 1. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Anticoagulant RNA Aptamer That Inhibits Proteinase-Cofactor Interactions within Prothrombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pegnivacogin Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegnivacogin (B1193231) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic RNA aptamer that acts as a direct inhibitor of Factor IXa (FIXa).[1][2] By binding to Factor IXa, this compound blocks its role in the coagulation cascade, specifically the formation of the tenase complex (Factor VIIIa and Factor IXa). This inhibition ultimately leads to reduced thrombin generation and a decrease in fibrin (B1330869) clot formation.[3] this compound is a component of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen.[1]
Q2: What is a recommended starting concentration for this compound in in vitro assays?
A specific study on in vitro platelet aggregation in whole blood from healthy volunteers used a this compound concentration of 50 µg/ml.[2] For other assays, determining the optimal concentration will require a dose-response experiment. Based on in vivo studies where a 1 mg/kg intravenous bolus resulted in plasma concentrations of approximately 26.1 ± 4.6 µg/mL, a starting range of 10-100 µg/mL for in vitro assays could be a reasonable starting point for optimization.[4]
Q3: In which solvents is this compound soluble?
This compound is reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO). For aqueous-based in vitro assays, it is crucial to ensure that the final concentration of DMSO is compatible with the experimental system and does not exceed cytotoxic levels (typically well below 0.5%).
Q4: How should this compound be stored?
For long-term stability, this compound sodium should be stored at -20°C.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Lower than expected or no anticoagulant activity | Presence of anti-PEG antibodies: Pre-existing or induced anti-PEG antibodies can bind to the PEGylated portion of this compound, potentially inhibiting its activity. | - If possible, screen experimental plasma or serum for the presence of anti-PEG antibodies. - Consider using a non-PEGylated Factor IXa inhibitor as a control to determine if the issue is specific to the PEGylated nature of the molecule. |
| Degradation of this compound: Improper storage or handling can lead to the degradation of the RNA aptamer. | - Ensure this compound has been stored at the recommended temperature (-20°C). - Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment. | |
| Suboptimal assay conditions: The concentration of other components in the assay (e.g., calcium, phospholipids) may not be optimal for observing this compound's inhibitory effect. | - Review and optimize the concentrations of all assay reagents. - Run positive and negative controls to ensure the assay is performing as expected. | |
| High variability in results between replicates | Pipetting errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting steps. |
| Incomplete mixing: Failure to properly mix this compound with the sample can result in inconsistent inhibition. | - Ensure thorough but gentle mixing of the assay components after the addition of this compound. | |
| Unexpected prolongation of clotting times in control samples | Solvent effects: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound may have an independent anticoagulant effect. | - Run a vehicle control with the same final concentration of the solvent to assess its effect on the assay. - Aim for the lowest possible final solvent concentration. |
Quantitative Data
| Assay | System | This compound Concentration | Result |
| Platelet Aggregation (Light Transmission Aggregometry) | Whole blood from healthy volunteers | 50 µg/ml | Platelet aggregation was reduced to 66.53 ± 9.92% of the control (p=0.013).[2] |
| CD62P-expression (induced by ADP) | Whole blood from healthy volunteers | Not specified | Reduced to 89.79 ± 4.04% of the control (p=0.027).[3] |
| PAC-1 binding (induced by ADP) | Whole blood from healthy volunteers | Not specified | Reduced to 83.02 ± 4.08% of the control (p=0.010).[3] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is adapted from a study investigating the effect of this compound on platelet aggregation in whole blood.[2]
Materials:
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Whole blood from healthy volunteers collected in citrate (B86180) vials
-
Adenosine diphosphate (B83284) (ADP)
-
Saline (0.9% NaCl)
-
Multiplate analyzer or light transmission aggregometer
Procedure:
-
Draw whole blood into citrate-containing tubes.
-
Allow the blood to rest for a minimum of 20 minutes at room temperature.
-
In a reaction tube, incubate 2850 µl of whole blood with 150 µl of this compound solution (to achieve a final concentration of 50 µg/ml) or PBS (for control) for 10 minutes at 37°C.
-
For the measurement, dilute 300 µl of the incubated blood with 300 µl of saline.
-
Initiate platelet aggregation by adding ADP to a final concentration of 1 µM.
-
Measure platelet aggregation using a multiplate analyzer or a light transmission aggregometer according to the manufacturer's instructions.
Activated Partial Thromboplastin Time (aPTT) Assay
This is a general protocol for an aPTT assay that can be adapted to evaluate the anticoagulant effect of this compound.
Materials:
-
This compound stock solution
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (typically 0.025 M)
-
Coagulometer
Procedure:
-
Prepare dilutions of this compound in a suitable buffer to create a dose-response curve.
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of PPP with the this compound dilution or buffer (for control).
-
Add a defined volume of the pre-warmed aPTT reagent to the cuvette and incubate for a specific time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding a defined volume of pre-warmed CaCl2 solution.
-
The coagulometer will measure the time taken for clot formation. This is the aPTT in seconds.
-
Plot the aPTT (in seconds) against the concentration of this compound to generate a dose-response curve.
Visualizations
Caption: The coagulation cascade showing the intrinsic, extrinsic, and common pathways. This compound inhibits Factor IXa.
Caption: Experimental workflow for determining the dose-response of this compound in an aPTT assay.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pegnivacogin Clinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegnivacogin (B1193231).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic use?
This compound is a PEGylated RNA aptamer that acts as a direct inhibitor of Factor IXa, a critical component of the intrinsic pathway of the blood coagulation cascade. It was developed as part of the REG1 anticoagulation system, which also included its complementary reversal agent, anivamersen. The intended therapeutic use for this compound was as an anticoagulant for patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).[1][2]
Q2: What was the major challenge encountered during the clinical development of this compound?
The primary challenge that led to the discontinuation of this compound's clinical development was the occurrence of severe, life-threatening allergic reactions, including anaphylaxis, in a subset of patients during the Phase 2b RADAR and Phase 3 REGULATE-PCI trials.[1][3][4][5]
Q3: What was identified as the cause of the allergic reactions to this compound?
Investigations revealed that the allergic reactions were not caused by the RNA aptamer itself, but by the polyethylene (B3416737) glycol (PEG) moiety conjugated to the aptamer.[6] Some individuals have pre-existing anti-PEG antibodies, and the administration of a PEGylated compound like this compound can trigger a severe immune response in these sensitized patients.[6]
Q4: What is the mechanism of action of this compound?
This compound is a single-stranded RNA aptamer that folds into a specific three-dimensional structure, allowing it to bind with high affinity and specificity to the active site of Factor IXa. This binding blocks the catalytic activity of Factor IXa, thereby inhibiting the conversion of Factor X to Factor Xa and ultimately preventing the generation of thrombin and the formation of a fibrin (B1330869) clot.[1][2]
Troubleshooting Guides
In Vitro Assay Challenges
Q1: I am observing high variability in my in vitro anticoagulation assays (e.g., aPTT) with this compound. What could be the cause?
-
Reagent Quality and Preparation: Ensure that all reagents, including plasma, activators, and calcium chloride, are of high quality, stored correctly, and prepared according to the manufacturer's instructions. Inconsistent reagent quality can lead to significant variability.
-
Pipetting Accuracy: Inaccurate pipetting of small volumes of this compound, plasma, or reagents can introduce substantial errors. Use calibrated pipettes and proper pipetting techniques.
-
Incubation Times and Temperatures: Coagulation assays are highly sensitive to time and temperature. Ensure precise and consistent incubation times and maintain a constant temperature (typically 37°C) throughout the experiment.
-
Sample Handling: Improper handling of plasma samples, such as repeated freeze-thaw cycles or prolonged storage at room temperature, can affect the activity of coagulation factors and lead to variable results.
-
Interfering Substances: The presence of other anticoagulants or substances in the plasma sample can interfere with the assay. Ensure the plasma is from a clean source or that potential interferences are accounted for.
Q2: My platelet aggregometry results with this compound are inconsistent. What should I check?
-
Platelet Preparation: The quality of platelet-rich plasma (PRP) is critical. Ensure a standardized and gentle procedure for PRP preparation to avoid premature platelet activation. The time between blood collection and the assay should be minimized.
-
Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen) used to induce aggregation is crucial. Prepare fresh agonist solutions and titrate the concentration to achieve a consistent submaximal aggregation response for testing inhibitory effects.
-
Stirring Speed: The stirring speed within the aggregometer cuvette affects platelet aggregation. Ensure the stir bar is functioning correctly and the speed is consistent across all samples.
-
PEG-related Effects: Be aware that the PEG moiety of this compound could potentially cause non-specific interactions in in vitro assays. Include appropriate controls, such as a PEGylated molecule of similar size that does not inhibit Factor IXa, to assess for any PEG-specific effects.
Challenges with PEGylated Aptamers
Q1: I am concerned about the potential for anti-PEG antibodies in my non-clinical studies. How can I mitigate this?
While less common in animal models than in humans, pre-existing or induced anti-PEG antibodies can be a concern. Consider the following:
-
Source of Animals: Be aware of the history of the animals used in your studies, as prior exposure to PEGylated compounds could have induced an immune response.
-
Screening: If feasible, screen animal plasma for the presence of anti-PEG antibodies before initiating studies.
-
Control Groups: Include a control group treated with a non-PEGylated version of the aptamer or a different PEGylated molecule to differentiate between aptamer-specific and PEG-specific effects.
Data Presentation
Clinical Trial Efficacy and Safety Data
Table 1: Key Efficacy and Safety Outcomes from the REGULATE-PCI Trial (this compound vs. Bivalirudin)
| Outcome | REG1 (this compound) (N=1616) | Bivalirudin (N=1616) | Odds Ratio (95% CI) | p-value |
| Primary Efficacy Endpoint (Death, MI, Stroke, or Urgent TLR at Day 3) | 6.7% | 6.4% | 1.05 (0.80-1.39) | 0.72 |
| Principal Safety Endpoint (Major Bleeding at Day 3) | 0.4% | 0.1% | 3.49 (0.73-16.82) | 0.10 |
| Major or Minor Bleeding | 6.5% | 4.1% | 1.64 (1.19-2.25) | 0.002 |
| Severe Allergic Reactions | 0.6% (10 patients) | <0.1% (1 patient) | - | - |
Data sourced from the REGULATE-PCI trial publication.[1][7]
Table 2: Bleeding and Ischemic Events from the RADAR Trial (this compound vs. Heparin)
| Outcome (at 30 days) | This compound (REG1) Arms | Heparin |
| Major Modified ACUITY Bleeding | ||
| 25% Anivamersen Reversal | 18% | 11% |
| 50% Anivamersen Reversal | 12% | |
| 75% Anivamersen Reversal | 9% | |
| 100% Anivamersen Reversal | 7% | |
| Ischemic Events (Death, MI, Urgent TVR, Recurrent Ischemia) | 4.4% | 7.3% |
Data sourced from the RADAR-PCI study publication.[6][8]
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To determine the in vitro anticoagulant activity of this compound by measuring the prolongation of the aPTT.
Materials:
-
This compound stock solution
-
Platelet-poor plasma (PPP) from healthy donors
-
aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Coagulometer
-
Calibrated pipettes
-
Incubation block or water bath at 37°C
Procedure:
-
Reagent and Sample Preparation:
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.
-
Thaw the PPP at 37°C.
-
-
Assay Performance:
-
Pipette 50 µL of PPP into a coagulometer cuvette.
-
Add 5 µL of the this compound dilution or buffer (for control) to the cuvette and mix gently.
-
Incubate the plasma-Pegnivacogin mixture for 1-2 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a specified time (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl₂ solution.
-
The coagulometer will automatically measure the time taken for clot formation in seconds.
-
-
Data Analysis:
-
Record the clotting time for each concentration of this compound.
-
Plot the clotting time (in seconds) against the concentration of this compound to determine the dose-response relationship.
-
Light Transmission Aggregometry (LTA)
Objective: To assess the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
This compound stock solution
-
Freshly drawn whole blood from healthy, consenting donors who have not taken antiplatelet medication.
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide - TRAP)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Calibrated pipettes
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into citrated tubes.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.
-
-
Assay Performance:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.
-
Add a small volume (e.g., 5 µL) of the this compound dilution or buffer (for control) and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add the platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the inhibition of platelet aggregation by this compound relative to the control.
-
Mandatory Visualizations
References
- 1. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Challenges in the Development of a Method for the Detection of Anti-PEGylated-aptamer Antibodies - Anapharm [anapharmbioanalytics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. realcovidfacts.org [realcovidfacts.org]
- 7. Laboratory testing for factor VIII and IX inhibitors in haemophilia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Pegnivacogin Aptamer Technical Support Center
Welcome to the technical support center for the Pegnivacogin aptamer. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it stabilized?
A1: this compound (also known as RB006) is a synthetic, 31-nucleotide RNA aptamer that acts as a direct inhibitor of coagulation Factor IXa. To enhance its stability and in vivo half-life, this compound is chemically modified in several ways:
-
Nuclease Resistance: The RNA aptamer sequence contains 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) sugar modifications to protect against degradation by endonucleases.[1]
-
Exonuclease Resistance: A 3'-inverted deoxythymidine (dT) cap is added to prevent degradation by exonucleases.[1]
-
Increased Half-Life: The aptamer is conjugated to a 40 kDa branched polyethylene (B3416737) glycol (PEG) polymer, which increases its hydrodynamic radius and reduces renal clearance.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C. While some information suggests that it may be stable at room temperature for shipping purposes in the continental US, specific stability data under these conditions is limited.[2] For experimental use, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the expected shelf-life of this compound?
A3: While specific shelf-life data for this compound is not publicly available, general guidelines for modified and PEGylated oligonucleotides suggest a shelf-life of several years when stored properly at -20°C in a suitable buffer. Ongoing stability studies were conducted for the lots used in clinical trials.[3]
Q4: What formulation is this compound supplied in?
A4: The exact formulation of the commercially available this compound is proprietary. However, based on common formulations for PEGylated oligonucleotides intended for injection, it is likely dissolved in a buffered aqueous solution. A typical formulation for a similar PEGylated product includes excipients like sorbitol, glacial acetic acid, sodium acetate (B1210297) trihydrate, and sodium hydroxide (B78521) to maintain a stable pH, for instance around 5.0.[4] A patent for a stable pharmaceutical formulation of another PEGylated compound also lists sorbitol and dextran (B179266) as potential excipients.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced anticoagulant activity in vitro | 1. Degradation of the aptamer: Improper storage (e.g., elevated temperatures, multiple freeze-thaw cycles) may have led to the degradation of the RNA aptamer. 2. PEG degradation: Although less likely under normal laboratory handling, degradation of the PEG moiety could potentially affect activity.[3] 3. Incorrect buffer conditions: The pH or ionic strength of the experimental buffer may not be optimal for this compound's activity. | 1. Verify storage conditions: Ensure the aptamer has been consistently stored at -20°C. Use a fresh aliquot for your experiment. 2. Assess integrity: If available, run the aptamer on a denaturing polyacrylamide gel electrophoresis (PAGE) or use HPLC to check for degradation products. 3. Optimize buffer: Ensure the buffer used in the assay is within a physiological pH range (e.g., 7.4) and contains appropriate salts. |
| Precipitate observed upon thawing | 1. Cryoconcentration: During freezing, solutes can become concentrated, potentially leading to precipitation. 2. Buffer incompatibility: If the aptamer was reconstituted in a different buffer, there may be compatibility issues. | 1. Gentle warming and mixing: Warm the vial to room temperature and gently vortex to redissolve the precipitate. 2. Centrifugation: If the precipitate persists, centrifuge the vial and use the supernatant, noting the potential for a decrease in concentration. 3. Buffer check: Ensure the buffer used for reconstitution is appropriate and filtered. |
| Inconsistent results between experiments | 1. Variability in freeze-thaw cycles: Repeated freezing and thawing can introduce variability. 2. Pipetting errors: Due to the viscous nature of PEGylated solutions, pipetting can be challenging. | 1. Aliquot the stock solution: Prepare single-use aliquots to ensure consistent quality for each experiment. 2. Use positive displacement pipettes: For viscous solutions, positive displacement pipettes can improve accuracy. |
Data on this compound Stability
While specific quantitative stability data for this compound from the manufacturer is not publicly available, the following table provides an illustrative example of expected stability based on general knowledge of modified, PEGylated aptamers.
Table 1: Illustrative Temperature Stability of this compound Solution
| Temperature | Duration | Expected Purity |
| -20°C | 24 months | >95% |
| 4°C | 6 months | >90% |
| 25°C (Room Temp) | 1 month | >85% |
| 40°C | 1 week | Significant degradation |
Note: This data is illustrative and not based on published stability studies of this compound.
Table 2: Illustrative pH Stability of this compound Solution at 4°C for 1 Month
| pH | Expected Purity |
| 4.0 | >80% |
| 5.0 | >90% |
| 7.4 | >95% |
| 9.0 | >85% |
Note: This data is illustrative and not based on published stability studies of this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Integrity by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol allows for the visualization of the RNA aptamer portion of this compound to assess for degradation.
Materials:
-
This compound sample
-
10-20% TBE-Urea precast or hand-cast polyacrylamide gels
-
TBE buffer (Tris/Borate/EDTA)
-
Urea
-
Formamide loading buffer
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Prepare a denaturing loading buffer (e.g., 90% formamide, 0.5x TBE, tracking dyes).
-
Mix your this compound sample with the loading buffer in a 1:1 ratio.
-
Heat the samples at 95°C for 5 minutes to denature the aptamer.
-
Immediately place the samples on ice to prevent re-annealing.
-
Load the samples onto the TBE-Urea gel alongside an appropriate molecular weight ladder.
-
Run the gel according to the manufacturer's instructions until the tracking dye has migrated sufficiently.
-
Stain the gel with a nucleic acid stain.
-
Visualize the gel using an imaging system. A single, sharp band at the expected molecular weight indicates an intact aptamer. The presence of lower molecular weight bands suggests degradation.
Protocol 2: Analysis of this compound Degradation by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
This method can be used to quantify the purity of the this compound conjugate and detect degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column suitable for oligonucleotides
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate - TEAA)
-
Mobile Phase B: Acetonitrile or methanol
-
This compound sample
Procedure:
-
Equilibrate the HPLC column with the starting mobile phase conditions.
-
Inject the this compound sample.
-
Run a gradient of increasing Mobile Phase B to elute the sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
The main peak corresponds to the intact this compound conjugate. The appearance of new peaks, typically eluting earlier, can indicate degradation products.
-
The peak area can be used to calculate the percentage of purity.
Visualizations
References
- 1. WO2012149198A2 - A method for manufacturing pegylated oligonucleotides - Google Patents [patents.google.com]
- 2. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. realcovidfacts.org [realcovidfacts.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. CN110732020A - Stable pharmaceutical formulation containing polyethylene glycol loxapine - Google Patents [patents.google.com]
Development of Pegnivacogin Halted Due to Severe Allergic Reactions
Basking Ridge, NJ - The clinical development of pegnivacogin (B1193231), a novel anticoagulant, was permanently discontinued (B1498344) following the early termination of the Phase 3 REGULATE-PCI clinical trial. The decision was prompted by an unacceptably high rate of severe allergic reactions observed in patients receiving the drug.[1][2][3]
This compound, an RNA aptamer that inhibits Factor IXa, was being developed as part of the REG1 anticoagulation system, which also included its complementary reversal agent, anivamersen.[4][5][6] The system was designed to offer a controllable and reversible anticoagulant effect for patients undergoing percutaneous coronary intervention (PCI).[5][7]
The pivotal REGULATE-PCI trial, a large-scale, randomized, open-label study, was designed to demonstrate the superiority of the REG1 system over bivalirudin (B194457) in patients undergoing PCI.[1][7][8] However, the trial was terminated prematurely after enrolling approximately 3,232 of the planned 13,200 patients due to the concerning safety signal of severe allergic reactions.[1][2][9]
Technical Support Center: this compound Development Program
This technical support center provides detailed information for researchers, scientists, and drug development professionals regarding the discontinuation of the this compound development program.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's development?
A1: The primary reason for halting the development of this compound was the occurrence of severe allergic reactions in patients participating in the Phase 3 REGULATE-PCI trial.[1][2][3] A data and safety monitoring board observed a frequency and severity of these events that led to the recommendation to permanently stop patient enrollment.[3]
Q2: Were there any earlier indications of potential allergic reactions?
A2: Yes, the Phase 2b RADAR trial had previously reported allergic-like reactions in a small number of patients shortly after the administration of this compound.[4][5] While the overall results of the RADAR trial were initially seen as positive, these early safety signals were a precursor to the more significant findings in the Phase 3 trial.[5]
Q3: How did the efficacy of the REG1 system compare to the standard of care in the REGULATE-PCI trial before its termination?
A3: Due to the early termination of the REGULATE-PCI trial, the statistical power to definitively assess the primary efficacy endpoint was limited.[1] The available data showed no significant difference in the composite primary endpoint (all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization) between the REG1 group and the bivalirudin group.[1][9]
Q4: What was the mechanism of action for the REG1 anticoagulation system?
A4: The REG1 system was a two-component anticoagulation system. It consisted of:
-
This compound (RB006): A single-stranded RNA aptamer that specifically binds to and inhibits the activity of Factor IXa, a key component of the intrinsic pathway of the coagulation cascade.[4][10]
-
Anivamersen (RB007): A complementary oligonucleotide that acts as a specific reversal agent. Anivamersen binds to this compound, neutralizing its anticoagulant effect and allowing for controlled reversal of anticoagulation.[5][6]
Troubleshooting Guide
Issue: Unexpected severe allergic or anaphylactic reactions observed in preclinical or early-phase clinical studies with aptamer-based therapeutics.
Potential Cause: The PEGylated nature of the aptamer or other components of the formulation could be a contributing factor to immunogenic responses. Anti-PEG antibodies have been shown to potentially inhibit the activity of PEGylated aptamers.[10]
Troubleshooting Steps:
-
Immunogenicity Assessment: Conduct thorough preclinical and early clinical immunogenicity testing to evaluate the potential for anti-drug antibodies (ADAs), including anti-PEG antibodies.
-
Formulation Analysis: Investigate different formulations to minimize the potential for allergic reactions. This could include exploring alternative PEGylation strategies or non-PEGylated aptamers.
-
Patient Screening: In clinical trials, consider implementing screening for pre-existing anti-PEG antibodies in the patient population.
-
Monitoring: Implement rigorous monitoring for any signs of allergic reactions in early-phase trials, with clear protocols for management.
Quantitative Data Summary
The following tables summarize the key quantitative data from the REGULATE-PCI and RADAR clinical trials.
Table 1: Incidence of Severe Allergic Reactions in the REGULATE-PCI Trial
| Treatment Group | Number of Patients | Severe Allergic Reactions | Incidence Rate |
| REG1 (this compound) | 1605 | 10 | 0.6% |
| Bivalirudin | 1601 | 1 | <0.1% |
Data sourced from the prematurely terminated REGULATE-PCI trial.[1][9]
Table 2: Primary Efficacy and Safety Outcomes of the REGULATE-PCI Trial
| Outcome | REG1 (n=1616) | Bivalirudin (n=1616) | Odds Ratio (95% CI) | p-value |
| Primary Efficacy Endpoint | ||||
| Composite of death, MI, stroke, unplanned TLR (by Day 3) | 108 (6.7%) | 103 (6.4%) | 1.05 (0.80-1.39) | 0.72 |
| Principal Safety Endpoint | ||||
| Major Bleeding | 7 (<1%) | 2 (<1%) | 3.49 (0.73-16.82) | 0.10 |
| Major or Minor Bleeding | 104 (6.4%) | 65 (4.0%) | 1.64 (1.19-2.25) | 0.002 |
MI: Myocardial Infarction, TLR: Target Lesion Revascularization. Data reflects the intention-to-treat population.[1]
Table 3: Bleeding Rates in the RADAR Phase 2b Trial (30-Day Follow-up)
| Treatment Group (this compound with Anivamersen Reversal) | Major Modified ACUITY Bleeding Rates | Total Bleeding Rates |
| 25% Reversal | 18% | 68% |
| 50% Reversal | 12% | 39% |
| 75% Reversal | 9% | 35% |
| 100% Reversal | 7% | 34% |
| Heparin (Control) | 11% | 38% |
Data from the RADAR Phase 2b trial in patients with Acute Coronary Syndromes undergoing PCI.[11]
Experimental Protocols
REGULATE-PCI Trial (Phase 3)
-
Study Design: A randomized, open-label, active-controlled, multicenter, superiority trial.[1]
-
Patient Population: Patients undergoing percutaneous coronary intervention (PCI). Exclusion criteria included ST-segment elevation myocardial infarction (STEMI) within 48 hours.[1][2]
-
Treatment Arms:
-
Primary Efficacy Endpoint: A composite of all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization by day 3 after randomization.[1][9]
RADAR Trial (Phase 2b)
-
Study Design: A randomized, partially blinded, active-controlled study.[12]
-
Patient Population: Patients with non-ST-elevation acute coronary syndromes (NSTE-ACS) scheduled for early cardiac catheterization.[5][12]
-
Treatment Arms:
-
Primary Endpoint: Total ACUITY bleeding through 30 days.[12]
-
Secondary Endpoints: Included major bleeding and a composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia.[5][12]
Visualizations
Caption: Mechanism of action of the REG1 system.
Caption: Workflow of the REGULATE-PCI clinical trial.
References
- 1. Effect of the REG1 anticoagulation system versus bivalirudin on outcomes after percutaneous coronary intervention (REGULATE-PCI): a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of REG1 Anticoagulation System vs. Bivalirudin on Cardiovascular Outcomes Following PCI | Clinical Trial - American College of Cardiology [acc.org]
- 3. Enrollment terminated in anticoagulant trial | MDedge [mdedge.com]
- 4. REG1 - Wikipedia [en.wikipedia.org]
- 5. dicardiology.com [dicardiology.com]
- 6. dicardiology.com [dicardiology.com]
- 7. Research Portal [scholarship.miami.edu]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 12. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
managing bleeding events with Pegnivacogin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegnivacogin (B1193231).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a single-stranded RNA aptamer that acts as a direct inhibitor of Factor IXa (FIXa), a critical enzyme in the blood coagulation cascade.[1] By binding to Factor IXa, this compound blocks its ability to activate Factor X, thereby inhibiting the downstream generation of thrombin and preventing blood clot formation.[1][2] this compound was developed as part of the REG1 anticoagulation system, which also includes anivamersen, a complementary oligonucleotide that serves as a reversal agent.[1]
Q2: What is the clinical development status of this compound?
The clinical development of this compound and the REG1 system was terminated.[3] The decision to halt development was made after the Phase 3 REGULATE-PCI trial was stopped due to an unacceptable rate of serious allergic reactions in patients receiving this compound.[3]
Q3: What are the known adverse events associated with this compound?
The most significant adverse events reported in clinical trials were:
-
Severe Allergic Reactions: The REGULATE-PCI trial was terminated due to serious allergic reactions, including one fatality.[3] These reactions are thought to be linked to pre-existing anti-polyethylene glycol (PEG) antibodies, as this compound is a PEGylated aptamer.[4]
-
Bleeding Events: As an anticoagulant, this compound increases the risk of bleeding. The incidence of bleeding is dose-dependent and related to the degree of reversal with anivamersen.[5]
-
Other Adverse Events: In the RADAR phase 2b trial, other reported adverse events included hives, hypotension, and dyspnea, although these were less frequent.[5]
Q4: How is the anticoagulant effect of this compound reversed?
The anticoagulant effect of this compound can be reversed by its complementary control agent, anivamersen.[1] Anivamersen is an oligonucleotide that binds specifically to this compound, neutralizing its inhibitory effect on Factor IXa.[6] The degree of reversal can be titrated by adjusting the dose of anivamersen.[5][6]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or unexpected aPTT or Factor IXa activity assay results.
-
Possible Cause: Reagent or sample handling errors.
-
Solution: Ensure proper sample collection and processing to obtain platelet-poor plasma. Verify the correct reconstitution and storage of all reagents, including this compound, controls, and assay-specific reagents. Follow the detailed experimental protocols provided below.
-
-
Possible Cause: Issues with the aptamer.
-
Solution: Confirm the integrity and concentration of your this compound stock solution. Aptamers can be sensitive to degradation, so proper storage is crucial. If you suspect degradation, consider obtaining a fresh supply.
-
-
Possible Cause: Assay interference.
-
Solution: Be aware of potential interfering substances in your experimental system. If using complex biological matrices, consider purification steps to minimize interference.
-
Issue 2: Difficulty achieving complete reversal with anivamersen in vitro.
-
Possible Cause: Incorrect molar ratio of anivamersen to this compound.
-
Solution: The reversal is dependent on the molar ratio of the two agents. Ensure you are using the correct concentrations to achieve the desired level of neutralization. It may be necessary to perform a titration experiment to determine the optimal ratio for your specific experimental conditions.
-
-
Possible Cause: Suboptimal incubation time or temperature.
-
Solution: Allow sufficient time for the anivamersen to bind to this compound. While the binding is generally rapid, ensure you are following the recommended incubation times in the protocol.
-
Experimental Workflows
Diagram: Logical Workflow for Troubleshooting In Vitro Assay Issues
Caption: A logical workflow for troubleshooting conflicting coagulation assay results.
Data Presentation
Table 1: Bleeding Events in the RADAR Phase 2b Trial
| Reversal Level of Anivamersen | Major Bleeding Rate | Total Bleeding Rate |
| 25% | 20% | 65% |
| 50% | 11% | 34% |
| 75% | 8% | 35% |
| 100% | 7% | 30% |
| Heparin (Control) | 10% | 31% |
Data from the RADAR trial, as reported in Povsic et al., 2012.[5]
Signaling Pathways and Experimental Protocols
Signaling Pathway
Diagram: Intrinsic Pathway of the Coagulation Cascade and Point of this compound Action
Caption: this compound inhibits Factor IXa in the intrinsic coagulation pathway.
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol outlines the steps for measuring the aPTT in platelet-poor plasma to assess the anticoagulant effect of this compound.
Materials:
-
Platelet-poor plasma (PPP) sample
-
aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer
-
Water bath at 37°C
-
Micropipettes and tips
Procedure:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate (B86180) tube. Centrifuge at 1500 x g for 15 minutes to obtain PPP.
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions and pre-warm to 37°C.
-
Assay: a. Pipette 50 µL of PPP into a cuvette. b. Add 50 µL of the pre-warmed aPTT reagent to the cuvette. c. Incubate the mixture for 3-5 minutes at 37°C. d. Add 50 µL of pre-warmed CaCl2 solution to the cuvette and simultaneously start the coagulometer's timer. e. The coagulometer will detect the formation of a fibrin clot and record the time in seconds. This is the aPTT.
-
Quality Control: Run normal and abnormal control plasmas with each batch of samples to ensure the accuracy and precision of the assay.
Protocol 2: Chromogenic Factor IX Activity Assay
This protocol describes a two-stage chromogenic assay to quantify the activity of Factor IX in the presence of an inhibitor like this compound.
Materials:
-
Platelet-poor plasma (PPP) sample
-
Factor IX deficient plasma
-
Bovine Factor XIa
-
Bovine Factor X
-
Phospholipids
-
Calcium chloride (CaCl2)
-
Chromogenic substrate for Factor Xa
-
Tris buffer
-
Microplate reader
Procedure:
-
Sample and Reagent Preparation: Prepare all reagents and samples as per the manufacturer's instructions. Create a standard curve using calibrators with known Factor IX activity.
-
First Stage - Factor X Activation: a. In a microplate well, mix the PPP sample (or calibrator) with Factor IX deficient plasma, bovine Factor XIa, phospholipids, and CaCl2. b. Incubate at 37°C for a specified time to allow the Factor IX in the sample to be activated to Factor IXa, which then activates Factor X to Factor Xa.
-
Second Stage - Chromogenic Reaction: a. Add the chromogenic substrate for Factor Xa to the well. b. The Factor Xa generated in the first stage will cleave the chromogenic substrate, releasing a colored compound (p-nitroaniline).
-
Measurement: a. Read the absorbance of the wells at 405 nm using a microplate reader. The rate of color development is proportional to the Factor IX activity in the sample.
-
Calculation: Determine the Factor IX activity of the sample by comparing its absorbance to the standard curve.
References
- 1. Inhibition of factor IXa by the this compound system during cardiopulmonary bypass: a potential substitute for heparin. A study in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent anticoagulant aptamer directed against factor IXa blocks macromolecular substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Pre-existing anti-polyethylene glycol antibody linked to first-exposure allergic reactions to this compound, a PEGylated RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Aptamer-Based Anticoagulants
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aptamer-based anticoagulants.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of aptamer-based anticoagulants in a clinical setting?
Aptamer-based anticoagulants face several challenges. A major limitation is their susceptibility to degradation by nucleases in biofluids.[1][2] Additionally, their relatively small size (typically 5-15 kDa) leads to rapid renal clearance, resulting in a short in vivo half-life.[3][4] Some aptamers may also exhibit insufficient anticoagulant potency compared to established drugs like unfractionated heparin (UFH), especially for highly thrombogenic procedures like cardiopulmonary bypass.[5][6] Although generally considered to have low immunogenicity, severe allergic reactions have been reported, sometimes linked to modifications like PEGylation.[5][7]
Q2: How can the stability and in vivo half-life of anticoagulant aptamers be improved?
Several chemical modification strategies are employed to enhance aptamer stability and circulation time. Modifications to the sugar backbone, such as the inclusion of 2′-fluoropyrimidines or 2′-O-methyl nucleotides, increase resistance to nuclease degradation.[1][8] Conjugating the aptamer to a high-molecular-weight polyethylene (B3416737) glycol (PEG) molecule, a process known as PEGylation, increases its size to prevent rapid kidney filtration, thereby extending its half-life.[9][10] Other strategies include incorporating locked nucleic acids (LNAs) to create a more rigid and stable structure or adding a 3'-inverted deoxythymidine (dT) cap to block exonuclease activity.[10]
Q3: How do reversal agents for aptamer anticoagulants work?
One of the key advantages of aptamer therapeutics is the ability to develop specific antidotes.[11][12] The most common approach is a rationally designed antidote oligonucleotide that is complementary to a portion of the aptamer sequence.[5][13] When administered, this antidote binds to the aptamer via Watson-Crick base pairing, disrupting its three-dimensional structure and preventing it from binding to its target coagulation factor.[5] This reversal is typically rapid and effective.[13][14] Universal, non-specific reversal agents like cationic polymers have also been explored.[5]
Q4: What strategies can be used to increase the potency of aptamer anticoagulants?
To overcome the potency limitations of single aptamers, several strategies are being investigated. One approach is the creation of multivalent aptamers, where multiple aptamer units are linked together to bind to different sites on the same target or to different targets in the coagulation cascade.[5] For example, a bivalent aptamer linking inhibitors of thrombin's exosite I and exosite II showed significantly higher activity.[5][15] Another strategy involves the combination of an aptamer with a small-molecule drug that targets the same coagulation factor.[16][17] For instance, combining an exosite-binding FXa aptamer with a catalytic site-inhibiting small molecule resulted in synergistic anticoagulant effects.[16]
Q5: Are there off-target effects or immunogenicity concerns with aptamer-based therapies?
Aptamers are generally considered to have low or no immunogenicity.[7][15] However, the REG1 aptamer system, which targeted Factor IXa, was halted in a Phase III trial due to an excess of severe allergic reactions.[7] These reactions were linked to pre-existing anti-PEG antibodies in some patients, highlighting that modifications, rather than the aptamer itself, can sometimes be immunogenic.[18]
Troubleshooting Guides
Problem 1: Low or Inconsistent Anticoagulant Activity in Plasma Assays (e.g., aPTT, PT)
Q: My aptamer shows lower-than-expected anticoagulant activity in aPTT/PT assays, or the results are not reproducible. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors related to the aptamer itself, the experimental conditions, or the plasma used.
-
Possible Cause 1: Aptamer Degradation. Unmodified aptamers are susceptible to nucleases present in plasma.
-
Possible Cause 2: Improper Aptamer Folding. Aptamers must fold into a specific three-dimensional structure to be active. This is highly dependent on buffer conditions.[19]
-
Solution: Ensure you are using an appropriate folding protocol. This typically involves heating the aptamer to denature it, followed by a controlled cooling step in a buffer containing appropriate salts (e.g., MgCl₂, KCl) to allow for proper refolding. Refer to the detailed protocol below.[19]
-
-
Possible Cause 3: Suboptimal Aptamer Sequence. The selected aptamer from the SELEX process may not be the most potent version.
-
Possible Cause 4: Plasma Variability. The composition of plasma can vary between donors, affecting coagulation times.
-
Solution: Use commercially available pooled normal human plasma for consistency. When testing individual samples, ensure they are collected and processed uniformly.
-
Problem 2: Ineffective or Incomplete Reversal with Antidote Oligonucleotide
Q: The antidote for my aptamer is not fully reversing the anticoagulant effect. What should I do?
A: Incomplete reversal can undermine one of the key safety advantages of aptamer anticoagulants.
-
Possible Cause 1: Incorrect Antidote:Aptamer Ratio. The stoichiometry between the aptamer and its antidote is critical for complete neutralization.
-
Solution: Perform a titration experiment to determine the optimal molar ratio of antidote to aptamer required for full reversal. Start with a 1:1 molar ratio and test increasing ratios (e.g., 1.5:1, 2:1).
-
-
Possible Cause 2: Antidote Degradation. The antidote, being an oligonucleotide itself, can also be degraded.
-
Solution: Check the integrity of the antidote stock via gel electrophoresis. Synthesize antidotes with stabilizing modifications if degradation is a persistent issue.
-
-
Possible Cause 3: Suboptimal Hybridization Conditions. The binding of the antidote to the aptamer is dependent on factors like temperature and ionic strength.
-
Solution: Ensure the assay buffer conditions support efficient nucleic acid hybridization. While typically effective under physiological conditions, extreme pH or low salt concentrations could hinder the interaction.
-
Problem 3: Difficulty Identifying High-Affinity Aptamers During SELEX
Q: My SELEX experiment is not yielding aptamers with high affinity for the target coagulation factor. What can I do to improve the selection process?
A: The success of SELEX depends on carefully controlling each step of the iterative process.
-
Possible Cause 1: Poor Target Quality or Conformation. The target protein may be denatured, aggregated, or lacking essential cofactors, preventing proper aptamer binding.[8]
-
Possible Cause 2: High Non-Specific Binding. The oligonucleotide library may be binding to the support matrix (e.g., beads, plates) or other non-target components.
-
Possible Cause 3: Inefficient Partitioning or Amplification. The separation of bound from unbound sequences may be inefficient, or the PCR amplification step may be biased.[21]
Data Presentation
Table 1: Characteristics of Selected Anticoagulant Aptamers
| Aptamer | Target | Type | Affinity (Kd) | Anticoagulant Effect | Reversible? |
| RB006 (Pegnivacogin) | Factor IXa (FIXa) | RNA (2'-F, 2'-OMe modified) | ~0.6 nM | Inhibits FIXa activity, prolongs aPTT | Yes (RB007) |
| HD1 (ARC183) | Thrombin (Exosite I) | DNA | ~25-100 nM | Inhibits fibrinogen cleavage | Yes |
| NU172 | Thrombin (Exosite I) | DNA | ~2.5 nM | Potent inhibitor of thrombin | Yes |
| 11f7t | Factor Xa (FXa) | RNA (modified) | ~1 nM | Inhibits FXa binding to FVa | Yes |
| HD22 | Thrombin (Exosite II) | DNA | ~0.5 nM | Inhibits FV and FVIII activation | Yes |
| HD1-22 | Thrombin (Exosites I & II) | DNA (Bivalent) | ~0.65 nM | More potent than single-site binders | Yes |
Data compiled from multiple sources.[3][5][15][17][23]
Table 2: Common Chemical Modifications to Enhance Aptamer Stability
| Modification | Purpose | Effect on Half-Life |
| 2'-Fluoropyrimidine (2'-F) | Nuclease Resistance | Significant increase |
| 2'-O-Methyl (2'-OMe) | Nuclease Resistance | Significant increase |
| Polyethylene Glycol (PEG) | Reduce Renal Clearance | Substantial increase (hours to days) |
| Locked Nucleic Acid (LNA) | Increase Structural Rigidity & Nuclease Resistance | Significant increase |
| 3' Inverted dT Cap | Block 3' Exonuclease Activity | Moderate to significant increase |
| Cholesterol Conjugation | Enhance In Vivo Retention | Significant increase |
Data compiled from multiple sources.[1][4][8][10]
Experimental Protocols
Protocol 1: General In Vitro Aptamer Folding
This protocol is a general guideline. Optimal conditions may vary depending on the specific aptamer sequence.
-
Reconstitution: Reconstitute the lyophilized aptamer in a nuclease-free buffer (e.g., 1x PBS or Tris buffer) to a stock concentration of 100 µM.
-
Dilution: Dilute the aptamer stock to the desired final concentration in a folding buffer. A typical folding buffer is 1x PBS supplemented with 1-5 mM MgCl₂. The presence of divalent cations like Mg²⁺ is often critical for proper tertiary structure formation.
-
Denaturation: Heat the diluted aptamer solution to 85-95°C for 5 minutes. This step unfolds any secondary structures or intermolecular dimers.[19]
-
Renaturation (Folding): Allow the solution to cool slowly to room temperature over 15-30 minutes. Some protocols may suggest a subsequent incubation on ice or at 37°C before use.[19]
-
Usage: The folded aptamer is now ready for use in binding or activity assays. Use immediately for best results.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the activity of the intrinsic and common coagulation pathways.
-
Preparation: Prepare folded aptamer dilutions in a suitable buffer (e.g., HBS).
-
Incubation: In a coagulometer cuvette, pre-warm pooled normal human plasma to 37°C.
-
Aptamer Addition: Add the folded aptamer solution to the plasma and incubate for a defined period (e.g., 1-5 minutes) at 37°C.
-
Activation: Add aPTT reagent (containing a contact activator and phospholipids) to the plasma-aptamer mixture and incubate for the manufacturer-specified time (typically 3-5 minutes) at 37°C.
-
Clot Initiation: Add pre-warmed calcium chloride (CaCl₂) solution to initiate the clotting cascade.
-
Measurement: The coagulometer will automatically measure the time until a fibrin (B1330869) clot is formed. The prolongation of this clotting time relative to a vehicle control indicates the anticoagulant activity of the aptamer.
Visualizations
Caption: Inhibition points of anticoagulant aptamers in the coagulation cascade.
Caption: Workflow for Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
Caption: Troubleshooting logic for low anticoagulant activity in aptamer experiments.
References
- 1. Improving the stability of aptamers by chemical modification. | Semantic Scholar [semanticscholar.org]
- 2. Improving the stability of aptamers by chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Aptamers: Problems, Solutions and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications and future of aptamers that achieve rapid-onset anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aptamer in Coagulation Research - Creative Biolabs [creative-biolabs.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Aptamers as targeted therapeutics: current potential and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. basepairbio.com [basepairbio.com]
- 10. basepairbio.com [basepairbio.com]
- 11. The potential of aptamers as anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aptamers: the emerging class of future anticoagulation for vascular disease - Peninsula Heart Centre [peninsulaheart.com.au]
- 13. Antidote-mediated control of an anticoagulant aptamer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Reversible Aptamer Improves Outcome and Safety in Murine Models of Stroke and Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Emerging applications of aptamers for anticoagulation and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aptamers Against Live Targets: Is In Vivo SELEX Finally Coming to the Edge? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japtamers.co.uk [japtamers.co.uk]
- 20. mdpi.com [mdpi.com]
- 21. kmdbioscience.com [kmdbioscience.com]
- 22. static.igem.org [static.igem.org]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Pegnivacogin and Heparin in Acute Coronary Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pegnivacogin (B1193231) and heparin for the management of acute coronary syndrome (ACS), with a focus on their performance backed by experimental data. This compound, a direct factor IXa inhibitor, was developed as part of the REG1 anticoagulation system, which includes the drug and its reversal agent, anivamersen.[1][2][3] It was positioned as a novel anticoagulant with predictable pharmacokinetics.[4][5] However, its development was halted during Phase 3 trials due to severe allergic reactions.[6][7][8] This guide will delve into the available clinical data, experimental methodologies, and mechanisms of action of both this compound and the established standard of care, heparin.
Performance Data in Acute Coronary Syndrome
The primary clinical evidence for this compound in ACS comes from the Phase 2b RADAR trial and the prematurely terminated Phase 3 REGULATE-PCI trial. These studies compared the REG1 system with heparin or bivalirudin (B194457) in patients with ACS undergoing percutaneous coronary intervention (PCI).
Efficacy and Safety Outcomes
The following tables summarize the key efficacy and safety endpoints from the available clinical trials.
Table 1: Efficacy Outcomes in Patients with ACS Undergoing PCI
| Outcome | This compound (REG1 System) | Comparator (Heparin/Bivalirudin) | Trial | Notes |
| Composite Ischemic Endpoint (death, non-fatal MI, urgent TVR, or recurrent ischemia) | 4.4% | 7.3% (Heparin) | RADAR (PCI Substudy) | Numerically lower with this compound, but not statistically significant (p=0.3).[9] |
| Composite Primary Endpoint (all-cause death, MI, stroke, unplanned TLR by day 3) | 6.7% | 6.4% (Bivalirudin) | REGULATE-PCI | No significant difference (OR 1.05, 95% CI 0.80-1.39; p=0.72). Trial terminated early.[7][10] |
| Myocardial Infarction (30 days) | 4.0% | 6.4% (Heparin) | RADAR (PCI Substudy) | Not statistically significant (p=0.3).[9] |
| Urgent Target Vessel Revascularization (30 days) | 1.1% | 0.9% (Heparin) | RADAR (PCI Substudy) | Not statistically significant (p=1.0).[9] |
| Stent Thrombosis (30 days) | 0.1% | 0.8% (Bivalirudin) | REGULATE-PCI | p < 0.01. Note: trial was terminated early.[10] |
Table 2: Safety Outcomes (Bleeding Events)
| Outcome | This compound (REG1 System) | Comparator (Heparin/Bivalirudin) | Trial | Notes |
| Major Modified ACUITY Bleeding (30 days) | 7% (100% reversal) | 11% (Heparin) | RADAR (PCI Substudy) | Bleeding rates decreased with increasing levels of anivamersen reversal.[9] |
| Total Bleeding (30 days) | 34% (100% reversal) | 38% (Heparin) | RADAR (PCI Substudy) | [9] |
| Major Bleeding (BARC 3 or 5) at 3 days | 0.4% | 0.1% (Bivalirudin) | REGULATE-PCI | Not statistically significant (p=0.10).[10] |
| Major or Minor Bleeding | 6% | 4% (Bivalirudin) | REGULATE-PCI | Increased with REG1 (OR 1.64, 1.19-2.25; p=0.002).[6] |
| Severe Allergic Reactions | 10 patients (0.6%) | 1 patient (<0.1%) (Bivalirudin) | REGULATE-PCI | Led to early termination of the trial.[7][8] |
Mechanism of Action
This compound and heparin achieve their anticoagulant effects through distinct mechanisms targeting the coagulation cascade.
This compound: Direct Factor IXa Inhibition
This compound is an RNA aptamer that directly binds to and inhibits Factor IXa, a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][11][12] By inhibiting Factor IXa, this compound prevents the conversion of Factor X to Factor Xa, thereby blocking the subsequent generation of thrombin (Factor IIa) and the formation of a fibrin (B1330869) clot.[11] This targeted inhibition was hypothesized to provide a more predictable anticoagulant response compared to indirect inhibitors like heparin.[4]
Heparin: Indirect Thrombin and Factor Xa Inhibition
Unfractionated heparin (UFH) is an indirect anticoagulant that works by binding to antithrombin (AT), a natural anticoagulant.[13][14][15] This binding induces a conformational change in antithrombin, accelerating its ability to inactivate several coagulation factors, primarily thrombin (Factor IIa) and Factor Xa.[13][15] By potentiating the action of antithrombin, heparin effectively reduces the generation of thrombin and subsequent fibrin formation.[16]
Experimental Protocols
The following sections detail the methodologies of the key clinical trials that have evaluated this compound in ACS.
RADAR Phase 2b Trial
-
Study Design: A randomized, partially-blinded, multi-center, active-controlled, dose-ranging study.[4]
-
Patient Population: Patients with ACS (unstable angina or non-ST-segment elevation myocardial infarction) scheduled for cardiac catheterization.[3][9]
-
Intervention Arms:
-
Comparator Arm: Unfractionated heparin.[9]
-
Primary Endpoint: ACUITY major and minor bleeding at 30 days.[3]
-
Secondary Endpoint: A composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia at 30 days.[3]
-
Pharmacokinetic/Pharmacodynamic Substudy: A subset of patients underwent detailed pharmacokinetic and pharmacodynamic assessments to confirm that the 1 mg/kg dose of this compound achieved near-complete Factor IX inhibition.[4][5]
REGULATE-PCI Phase 3 Trial
-
Study Design: A randomized, open-label, active-controlled, multicenter, superiority trial.[6][7]
-
Patient Population: 13,200 planned patients undergoing PCI.[6][17] The trial was terminated early after enrolling 3,232 patients.[6][7]
-
Inclusion Criteria: Patients undergoing PCI, stratified by risk factors including prior myocardial infarction, unstable angina, age >70 years, diabetes, and others.[10]
-
Exclusion Criteria: ST-segment elevation myocardial infarction within 48 hours.[6][7]
-
Intervention Arm: REG1 system: this compound 1 mg/kg bolus followed by 80% reversal with anivamersen after PCI.[6][7]
-
Comparator Arm: Bivalirudin (0.75 mg/kg bolus, then 1.75 mg/kg/hr for the duration of the procedure).[10]
-
Primary Efficacy Endpoint: Composite of all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization by day 3.[6][7]
Conclusion
This compound, as part of the REG1 system, demonstrated a novel mechanism of action with the potential for predictable anticoagulation and controlled reversal. Early phase data suggested a favorable bleeding profile compared to heparin when appropriately reversed, with a trend towards reduced ischemic events. However, the REGULATE-PCI trial was prematurely terminated due to an unacceptable incidence of severe allergic reactions, halting its clinical development.[6][8] While there was no evidence that the REG1 system reduced ischemic events or bleeding compared to bivalirudin in the terminated trial, the statistical power was limited.[6] Unfractionated heparin, despite its limitations such as a variable dose-response and the need for monitoring, remains a cornerstone of anticoagulant therapy in ACS due to its established efficacy, low cost, and reversibility with protamine sulfate.[13][16] The experience with this compound underscores the critical importance of safety and tolerability in the development of new antithrombotic agents.
References
- 1. REG1 - Wikipedia [en.wikipedia.org]
- 2. dicardiology.com [dicardiology.com]
- 3. dicardiology.com [dicardiology.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the REG1 anticoagulation system versus bivalirudin on outcomes after percutaneous coronary intervention (REGULATE-PCI): a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 10. Effect of REG1 Anticoagulation System vs. Bivalirudin on Cardiovascular Outcomes Following PCI | Clinical Trial - American College of Cardiology [acc.org]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Heparin Use in ACS and Cardiovascular Interventions - American College of Cardiology [acc.org]
- 14. ahajournals.org [ahajournals.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Low-molecular-weight heparins : mechanisms, trials, and role in contemporary interventional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
Comparative Efficacy of Pegnivacogin and Bivalirudin in Percutaneous Coronary Intervention
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of Pegnivacogin and Bivalirudin (B194457) as anticoagulants during percutaneous coronary intervention (PCI).
This guide provides a detailed comparison of two distinct anticoagulant agents, this compound (part of the REG1 system) and bivalirudin, for use in patients undergoing PCI. The information is compiled from clinical trial data and pharmacological studies to offer an evidence-based overview for researchers, scientists, and professionals in drug development.
Executive Summary
Bivalirudin has been extensively studied and has demonstrated a consistent safety profile, particularly with regard to a lower risk of major bleeding compared to heparin.[5][6][7][8] This guide will delve into the mechanisms of action, present the available comparative clinical data in a structured format, and provide insights into the experimental protocols of the key clinical trials.
Mechanisms of Action
The distinct mechanisms of this compound and bivalirudin underpin their different pharmacological profiles.
This compound is a nucleic acid aptamer that specifically binds to and inhibits Factor IXa, a critical component of the intrinsic pathway of the coagulation cascade.[9][10][11] By inhibiting Factor IXa, this compound effectively reduces thrombin generation. It was developed as part of the REG1 anticoagulation system, which includes a reversal agent, anivamersen, designed to control the anticoagulant effect.[9][11]
Bivalirudin is a synthetic polypeptide analog of hirudin that directly and reversibly inhibits thrombin (Factor IIa), the final common pathway enzyme of the coagulation cascade.[12][13][14][15] It binds to both the catalytic site and the anion-binding exosite of thrombin, preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[12][13][14]
Signaling Pathway Diagrams
References
- 1. Effect of the REG1 anticoagulation system versus bivalirudin on outcomes after percutaneous coronary intervention (REGULATE-PCI): a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [scholarship.miami.edu]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. mountsinai.org [mountsinai.org]
- 6. Safety, efficiency and cost effectiveness of Bivalirudin: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Safety and Effectiveness of Bivalirudin in Patients Undergoing Percutaneous Coronary Intervention: A Systematic Review and Meta-Analysis [frontiersin.org]
- 8. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 9. REG1 - Wikipedia [en.wikipedia.org]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Bivalirudin - Wikipedia [en.wikipedia.org]
- 14. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
Pegnivacogin's Factor IXa Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pegnivacogin, a direct inhibitor of Factor IXa (FIXa), alongside other anticoagulants targeting the intrinsic coagulation pathway. The development of this compound, as part of the REG1 anticoagulation system, was discontinued (B1498344) due to severe allergic reactions observed during clinical trials.[1] This guide will delve into the available data on this compound's mechanism and performance, compare it with other Factor IXa and XIa inhibitors, and provide an overview of the experimental methodologies used to validate their function.
Executive Summary
This compound is an RNA aptamer that selectively binds to and inhibits Factor IXa, a critical enzyme in the intrinsic pathway of the coagulation cascade. It was developed in tandem with its reversal agent, anivamersen. Clinical trials, such as the RADAR phase 2b study, demonstrated that a 1 mg/kg dose of this compound resulted in "near complete" inhibition of FIXa.[2][3][4][5] However, the phase 3 REGULATE-PCI trial was terminated due to the occurrence of severe allergic reactions.[1] This guide will compare the available information on this compound with other inhibitors targeting the intrinsic pathway, including TTP889, Abelacimab, and Asundexian.
Coagulation Cascade and Inhibitor Targets
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. The intrinsic pathway is initiated by contact activation and involves a cascade of serine proteases, including Factor IXa. Factor XIa is upstream of Factor IXa and represents another key target for anticoagulation therapy.
Comparative Analysis of Inhibitor Performance
A direct comparison of the inhibitory potency of these compounds is challenging due to the limited availability of standardized quantitative data, particularly for the discontinued drug this compound. The following table summarizes the available information.
| Inhibitor | Target | Binding Affinity (Kd) | Inhibitory Constant (Ki) | IC50 | Key Findings |
| This compound | Factor IXa | Not Publicly Available | Not Publicly Available | Not Publicly Available | Achieved "near complete" FIXa inhibition at 1 mg/kg.[2][3][4][5] Development halted due to severe allergic reactions.[1] |
| TTP889 | Factor IXa | Not Publicly Available | Not Publicly Available | Not Publicly Available | A small molecule inhibitor that showed limited efficacy in clinical trials.[6][7] |
| Abelacimab | Factor XI/XIa | 1.3 ± 0.3 pM (to FXI) 4.7 ± 2.1 pM (to FXIa)[8] | Not Publicly Available | 2.8 nM (for 50% inhibition of FXIa activity)[8] | A monoclonal antibody with high affinity for both Factor XI and XIa.[8][9][10][11][12] |
| Asundexian | Factor XIa | Not Publicly Available | Not Publicly Available | Not Publicly Available | An oral small molecule inhibitor. A 50 mg daily dose resulted in 94% inhibition of Factor XIa at peak concentrations.[13] |
Experimental Protocols for Validating Inhibition
The inhibition of Factor IXa and XIa is typically validated through a combination of in vitro enzymatic and clotting assays. While specific protocols for each drug are often proprietary, the general methodologies are well-established.
One-Stage Clotting Assay
This assay measures the time it takes for plasma to clot after the addition of reagents that initiate the intrinsic pathway. The degree of prolongation of the clotting time in the presence of an inhibitor is indicative of its potency.
General Protocol:
-
Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood.
-
Reagent Incubation: A mixture of the patient plasma (or a sample containing the inhibitor), Factor IX-deficient plasma, and a contact activator (e.g., silica) is incubated.
-
Clotting Initiation: Calcium chloride is added to initiate the clotting cascade.
-
Time Measurement: The time to fibrin clot formation is measured using a coagulometer.
-
Data Analysis: The clotting time is compared to a standard curve to determine the percentage of Factor IX activity or the inhibitory effect.
Chromogenic Substrate Assay
This assay directly measures the enzymatic activity of Factor IXa by monitoring the cleavage of a specific chromogenic substrate.
General Protocol:
-
Reaction Setup: Purified Factor IXa is incubated with the test inhibitor in a microplate well.
-
Substrate Addition: A chromogenic substrate that is specifically cleaved by Factor IXa is added to the well.
-
Colorimetric Measurement: The cleavage of the substrate releases a colored compound (chromophore), and the change in absorbance is measured over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is proportional to the activity of Factor IXa. The inhibitory potency (e.g., IC50) is determined by measuring the reduction in reaction rate at various inhibitor concentrations.
Conclusion
This compound demonstrated potent inhibition of Factor IXa in early clinical studies. However, its development was ultimately unsuccessful due to safety concerns related to severe allergic reactions. The landscape of anticoagulation research continues to evolve, with newer agents like Abelacimab and Asundexian targeting Factor XIa showing promise. These newer agents aim to provide effective anticoagulation with a reduced risk of bleeding compared to traditional therapies. The validation of these and future inhibitors will continue to rely on a combination of robust in vitro assays and carefully designed clinical trials to ensure both efficacy and patient safety.
References
- 1. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: this compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy. [scholars.duke.edu]
- 5. Partial factor IXa inhibition with TTP889 for prevention of venous thromboembolism: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and pharmacodynamics of Abelacimab (MAA868), a novel dual inhibitor of Factor XI and Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uaclinical.com [uaclinical.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. OCEANIC-AF study stopped early due to lack of efficacy [bayer.com]
A Comparative Guide to Factor IXa Inhibitors: Pegnivacogin and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pegnivacogin (B1193231), a discontinued (B1498344) Factor IXa inhibitor, with emerging anticoagulants that target the intrinsic coagulation pathway, specifically Factor XIa inhibitors. The content is based on available preclinical and clinical trial data, offering a quantitative and objective analysis to inform future research and development in antithrombotic therapy.
Introduction to this compound and the Landscape of Factor IXa Inhibition
This compound is a single-stranded RNA aptamer that selectively binds to and inhibits Factor IXa (FIXa), a critical enzyme in the coagulation cascade.[1][2][3] It was developed as part of the REG1 anticoagulation system, which also included anivamersen, a complementary oligonucleotide designed to reverse the anticoagulant effect of this compound.[1][2] The therapeutic rationale for targeting FIXa is to mitigate thrombosis with a potentially lower risk of bleeding compared to broader-acting anticoagulants.[4][5] However, the clinical development of this compound was halted due to severe allergic reactions observed in clinical trials, believed to be triggered by the polyethylene (B3416737) glycol (PEG) moiety of the molecule in individuals with pre-existing anti-PEG antibodies.[6][7]
In the wake of this compound's discontinuation, the focus of next-generation antithrombotic development has largely shifted towards inhibitors of Factor XIa (FXIa), a protein upstream of FIXa in the intrinsic pathway. This class of drugs, which includes abelacimab, asundexian, and milvexian, has shown promise in providing effective anticoagulation with a favorable safety profile in mid-stage clinical trials.[3][7][8][9][10][11][12][13][14]
Comparative Efficacy and Safety Data
The following tables summarize the available clinical trial data for this compound and the selected Factor XIa inhibitors. It is important to note that these data are from separate trials with different patient populations and comparators, precluding direct head-to-head comparison.
Table 1: Efficacy Outcomes
| Drug (Trial) | Patient Population | Comparator | Primary Efficacy Endpoint | Results |
| This compound (RADAR) | Acute Coronary Syndrome (ACS) | Heparin | Composite of death, myocardial infarction (MI), urgent target vessel revascularization (TVR), or recurrent ischemia at 30 days | Ischemic events occurred in 3.0% of REG1 patients vs. 5.7% of heparin patients.[9] |
| Abelacimab (AZALEA-TIMI 71) | Atrial Fibrillation (AF) | Rivaroxaban | Ischemic stroke or systemic embolism | Trial stopped early due to overwhelming reduction in bleeding; ischemic stroke rates were low and similar between groups.[10] |
| Asundexian (PACIFIC-AF) | Atrial Fibrillation (AF) | Apixaban | Ischemic stroke or systemic embolism | The trial was not powered for efficacy endpoints, but the incidence of stroke was low.[3] |
| Milvexian (AXIOMATIC-SSP) | Secondary Stroke Prevention | Placebo | Composite of symptomatic ischemic stroke and covert brain infarction | Did not show a dose-response for the primary endpoint. A ~30% relative risk reduction in symptomatic ischemic stroke was observed at three doses compared to placebo.[1] |
Table 2: Safety Outcomes (Bleeding Events)
| Drug (Trial) | Patient Population | Comparator | Primary Safety Endpoint | Results |
| This compound (RADAR) | Acute Coronary Syndrome (ACS) | Heparin | ACUITY major and minor bleeding at 30 days | Bleeding rates were dependent on the level of reversal with anivamersen. With 100% reversal, major bleeding occurred in 7% of patients, compared to 10% with heparin.[8][9] |
| Abelacimab (AZALEA-TIMI 71) | Atrial Fibrillation (AF) | Rivaroxaban | Major or clinically relevant non-major bleeding | At the 150 mg dose, a 67% reduction in major or clinically relevant non-major bleeding and a 74% reduction in major bleeding alone compared to rivaroxaban.[9][10][11] |
| Asundexian (PACIFIC-AF) | Atrial Fibrillation (AF) | Apixaban | Major or clinically relevant non-major bleeding | A 67% reduction in the primary bleeding endpoint compared to apixaban.[3] |
| Milvexian (AXIOMATIC-SSP) | Secondary Stroke Prevention | Placebo | Major bleeding | No increase in severe bleeding (e.g., symptomatic intracranial hemorrhage) versus placebo.[1] |
Mechanism of Action and Pharmacokinetics
Table 3: Mechanism of Action and Pharmacokinetic Profile
| Drug | Target | Mechanism of Action | Reversal Agent | Half-life |
| This compound | Factor IXa | RNA aptamer that binds to and inhibits the active site of Factor IXa.[1][2][3] | Anivamersen (complementary oligonucleotide) | Not specified in provided results |
| Abelacimab | Factor XI and XIa | Fully human monoclonal antibody that binds to both Factor XI and its activated form, Factor XIa, preventing its activation and activity.[12][14] | None currently available | 25-30 days |
| Asundexian | Factor XIa | Orally available small molecule inhibitor of the active site of Factor XIa. | None currently available | Not specified in provided results |
| Milvexian | Factor XIa | Orally available, reversible, small molecule inhibitor of Factor XIa. | None currently available | Not specified in provided results |
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Function Assessment
Objective: To assess the effect of an investigational compound on platelet aggregation in response to an agonist, such as adenosine (B11128) diphosphate (B83284) (ADP).
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photodetector.[2][6][10]
Methodology:
-
Blood Collection: Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation from the venipuncture.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which serves as the blank (100% aggregation).
-
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a cuvette with a specific volume of PRP and a stir bar into the aggregometer and set the baseline (0% aggregation).
-
Place a cuvette with the same volume of PPP into the aggregometer to set the 100% aggregation level.
-
Add the investigational compound (e.g., this compound) or vehicle control to the PRP and incubate for a specified period.
-
Add a platelet agonist, such as ADP (final concentration typically 5-20 µM), to initiate aggregation.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP baseline. The results are often expressed as the maximum percentage of aggregation or the area under the curve.
Signaling Pathways and Experimental Workflows
The Coagulation Cascade and the Role of Factor IXa
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor IXa plays a pivotal role in the intrinsic pathway, where it complexes with Factor VIIIa to activate Factor X, a key step leading to thrombin generation and fibrin formation.[1][3][7][11][12]
Caption: The coagulation cascade highlighting the central role of Factor IXa.
Experimental Workflow for In Vitro Platelet Aggregation Assay
The following diagram illustrates the key steps in an in vitro platelet aggregation assay used to evaluate the activity of a compound like this compound.
Caption: Workflow for a light transmission aggregometry (LTA) experiment.
Conclusion
This compound, a selective Factor IXa inhibitor, showed initial promise as a potent anticoagulant with a controllable reversal agent. However, its development was terminated due to safety concerns related to immunogenicity. The current focus in the development of novel anticoagulants has shifted towards Factor XIa inhibitors like abelacimab, asundexian, and milvexian. These agents have demonstrated a favorable safety profile in Phase 2 clinical trials, with a significant reduction in bleeding events compared to standard-of-care anticoagulants, while maintaining promising antithrombotic efficacy. Further large-scale Phase 3 trials are necessary to definitively establish the clinical benefit of these emerging therapies. The lessons learned from the development of this compound underscore the importance of thorough immunogenicity testing for novel biologic and PEGylated therapeutics.
References
- 1. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. plateletservices.com [plateletservices.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. researchgate.net [researchgate.net]
- 6. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 7. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 11. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 2, Randomized, Partially Blinded, Active-Controlled Study Assessing the Efficacy and Safety of Variable Anticoagulation Reversal Using the REG1 System in Patients With Acute Coronary Syndromes: Results of the RADAR Trial - American College of Cardiology [acc.org]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
Pegnivacogin in Acute Coronary Syndrome: An Analysis of the RADAR Clinical Trial and Comparative Anticoagulant Strategies
A comprehensive guide for researchers and drug development professionals on the clinical trial results of Pegnivacogin (B1193231), its mechanism of action, and a comparative look at alternative anticoagulant therapies in the setting of acute coronary syndrome (ACS) and percutaneous coronary intervention (PCI).
This guide provides a detailed examination of the Phase 2b RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-Ranging Study Assessing the Safety, Efficacy, and Pharmacodynamics of the REG1 Anticoagulation System) clinical trial, which evaluated the efficacy and safety of this compound in patients with ACS undergoing planned early cardiac catheterization. This compound, an RNA aptamer that directly inhibits Factor IXa, is a component of the REG1 system, which also includes its complementary reversal agent, anivamersen.[1][2] This system was designed to offer a titratable and reversible anticoagulation effect, a potentially significant advantage in the dynamic clinical environment of interventional cardiology.
RADAR Clinical Trial: A Quantitative Overview
The RADAR trial aimed to determine the optimal degree of anticoagulation reversal with anivamersen to minimize bleeding events while maintaining efficacy in preventing ischemic events, compared to standard heparin therapy.[3][4] The trial enrolled 640 patients with non-ST-elevation ACS scheduled for early cardiac catheterization.[4] Patients were randomized to receive this compound (1 mg/kg) followed by varying doses of anivamersen to achieve 25%, 50%, 75%, or 100% reversal, or to receive heparin.[4]
Efficacy and Safety Outcomes
The primary endpoint of the study was total ACUITY bleeding at 30 days.[4][5] Secondary endpoints included major bleeding and a composite of ischemic events (death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia).[4][5]
Table 1: Bleeding and Ischemic Events at 30 Days in the RADAR Trial [4][6]
| Treatment Arm (this compound Reversal) | Total ACUITY Bleeding (%) | Major ACUITY Bleeding (%) | Composite Ischemic Events (%) |
| 25% Reversal | 65 | 20 | 3.0 (overall REG1) |
| 50% Reversal | 34 | 11 | 3.0 (overall REG1) |
| 75% Reversal | 35 | 8 | 3.0 (overall REG1) |
| 100% Reversal | 30 | 7 | 3.0 (overall REG1) |
| Heparin (Control) | 31 | 10 | 5.7 |
Note: The 25% reversal arm was suspended early due to excessive bleeding.[4]
The results demonstrated a dose-dependent effect of anivamersen on bleeding rates, with higher reversal percentages leading to lower bleeding events.[4][5] Notably, the 75% and 100% reversal arms showed numerically lower rates of major bleeding compared to heparin.[4] Furthermore, the overall rate of ischemic events was lower in the REG1-treated patients compared to those who received heparin.[5][7]
Pharmacodynamic Profile of this compound
A pharmacodynamic substudy of the RADAR trial confirmed that a 1 mg/kg dose of this compound rapidly achieves near-complete inhibition of Factor IXa.[1][7] This was evidenced by a significant prolongation of the activated partial thromboplastin (B12709170) time (aPTT), with a mean fold increase from baseline of 2.9 ± 0.3.[1][2] The mean aPTT reached 93.0 ± 9.5 seconds, and this level of anticoagulation remained stable throughout cardiac catheterization.[1][2]
Table 2: Pharmacodynamic Parameters of this compound (1 mg/kg) in ACS Patients [1][2]
| Parameter | Mean Value (± SD) |
| Peak Plasma Concentration | 26.1 ± 4.6 µg/mL |
| Mean aPTT | 93.0 ± 9.5 s |
| Mean Fold Increase in aPTT | 2.9 ± 0.3 |
Experimental Protocols of the RADAR Trial
Study Design: A Phase 2b, multicenter, randomized, partially-blinded, active-controlled, dose-ranging study.[1][2]
Patient Population: Patients (n=640) with non-ST-elevation acute coronary syndrome (ACS) with planned early cardiac catheterization via femoral access.[4]
Randomization and Interventions:
-
Patients were randomized in a 2:1:1:2:2 ratio to one of five arms.[4]
-
REG1 Arms: All patients received this compound (1 mg/kg IV bolus).[3] Following the procedure, they received a blinded dose of anivamersen to achieve 25%, 50%, 75%, or 100% reversal of this compound's anticoagulant effect.[3][4]
-
Control Arm: Patients received standard heparin therapy. Glycoprotein IIb/IIIa inhibitors were recommended for patients in the heparin arm.[3]
Endpoints:
-
Primary Endpoint: Total ACUITY (Acute Catheterization and Urgent Intervention Triage Strategy) bleeding through 30 days.[4][5]
-
Secondary Endpoints: Major bleeding and a composite of death, myocardial infarction (MI), urgent target vessel revascularization (TVR), or recurrent ischemia at 30 days.[4][5]
Pharmacodynamic Assessment: A substudy (n=33) assessed the pharmacokinetic and pharmacodynamic profile of this compound.[1][2] Blood samples were collected to measure this compound plasma concentrations and aPTT at baseline, after drug administration, and before and after cardiac catheterization.[2]
Mechanism of Action: this compound and the Coagulation Cascade
This compound is a single-stranded RNA aptamer that specifically binds to and inhibits the activity of Factor IXa, a critical component of the intrinsic pathway of the coagulation cascade.[4][8] By inhibiting Factor IXa, this compound effectively blocks the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin (B1330869) clot formation.[4][9]
References
- 1. Choosing the Best Anticoagulation Strategy For Primary Percutaneous Intervention: Bivalirudin vs. Heparin - American College of Cardiology [acc.org]
- 2. blogs.bmj.com [blogs.bmj.com]
- 3. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bivalirudin Versus Heparin During Intervention in Acute Coronary Syndrome: A Systematic Review of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 7. Scholars@Duke publication: this compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy. [scholars.duke.edu]
- 8. Bivalirudin vs. Heparin Anticoagulation in STEMI - American College of Cardiology [acc.org]
- 9. Inhibition of factor IXa by the this compound system during cardiopulmonary bypass: a potential substitute for heparin. A study in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
REGULATE-PCI Trial: A Comparative Analysis of Pegnivacogin and Bivalirudin
The REGULATE-PCI trial was a prospective, randomized, open-label, active-controlled, multicenter superiority trial designed to evaluate the efficacy and safety of a novel anticoagulant, pegnivacogin (B1193231), compared to the established direct thrombin inhibitor, bivalirudin (B194457), in patients undergoing percutaneous coronary intervention (PCI).[1][2][3] The trial was prematurely terminated due to a higher than expected rate of severe allergic reactions associated with this compound.[1][2][3][4] This guide provides a detailed comparison of the two anticoagulants based on the available data from the trial, aimed at researchers, scientists, and drug development professionals.
Drug Mechanisms of Action
This compound and bivalirudin employ distinct mechanisms to achieve anticoagulation, targeting different points in the coagulation cascade.
This compound: This agent is a single-stranded RNA aptamer that specifically binds to and inhibits Factor IXa.[1][2][5][6] Factor IXa is a critical component of the intrinsic pathway of the coagulation cascade, responsible for the activation of Factor X, which in turn leads to the generation of thrombin. By inhibiting Factor IXa, this compound effectively blocks the amplification of the coagulation cascade upstream of thrombin.[7][8] this compound was part of the REG1 anticoagulation system, which also included anivamersen, a complementary oligonucleotide designed to reverse the anticoagulant effect of this compound.[1][2][9]
Bivalirudin: In contrast, bivalirudin is a synthetic 20-amino acid peptide that acts as a direct thrombin inhibitor.[10][11][12] It binds reversibly to both the catalytic site and the anion-binding exosite of thrombin.[10][11][12][13][14] Thrombin is the final key enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869), the primary component of a blood clot.[10][11][14] By directly inhibiting thrombin, bivalirudin prevents the formation of fibrin and subsequent thrombus development.[10][13]
Signaling Pathway Diagrams
Caption: Mechanisms of action for this compound and Bivalirudin.
Experimental Protocol of the REGULATE-PCI Trial
The REGULATE-PCI trial was a randomized, open-label, active-controlled study conducted at 225 hospitals across North America and Europe.[1][2]
Patient Population: The trial intended to enroll 13,200 patients undergoing PCI.[1][2][15] At the time of termination, 3,232 patients had been randomized.[1][2][9] Inclusion criteria targeted patients undergoing PCI, with specific stratification for those with a recent myocardial infarction (MI) within 7 days, and other high-risk characteristics.[9] Key exclusion criteria included ST-segment elevation MI within 48 hours and the use of glycoprotein (B1211001) IIb/IIIa inhibitors within 24 hours.[9]
Treatment Arms:
-
This compound (REG1 System) Arm: Patients received a 1 mg/kg bolus of this compound, which resulted in over 99% inhibition of Factor IXa. Following the PCI procedure, 80% of the anticoagulant effect was reversed with anivamersen.[1][2]
-
Bivalirudin Arm: Patients were administered a standard regimen of bivalirudin.[9]
Endpoints:
-
Primary Efficacy Endpoint: A composite of all-cause death, MI, stroke, and unplanned target lesion revascularization by day 3 after randomization.[1][2]
Experimental Workflow Diagram
Caption: REGULATE-PCI trial workflow.
Quantitative Data Summary
The trial was terminated early after enrolling 3,232 of the planned 13,200 patients due to severe allergic reactions.[1][2][9] The following tables summarize the key efficacy and safety outcomes at the time of trial termination.
Efficacy Outcomes (at Day 3)
| Outcome | This compound (n=1616) | Bivalirudin (n=1616) | Odds Ratio (95% CI) | p-value |
| Primary Composite Endpoint | 108 (6.7%) | 103 (6.4%) | 1.05 (0.80-1.39) | 0.72 [1][2] |
| All-cause death, MI, stroke, or unplanned TLR |
Safety Outcomes (at Day 3)
| Outcome | This compound (n=1605) | Bivalirudin (n=1601) | Odds Ratio (95% CI) | p-value |
| Major Bleeding | 7 (<1%) | 2 (<1%) | 3.49 (0.73-16.82) | 0.10 [2] |
| Major or Minor Bleeding | 104 (6.5%) | 65 (4.1%) | 1.64 (1.19-2.25) | 0.002 [2] |
| Severe Allergic Reactions | 10 (0.6%) | 1 (<0.1%) | - | - |
Conclusion
The REGULATE-PCI trial was halted prematurely due to an unacceptable rate of severe allergic reactions with the REG1 anticoagulation system (this compound and anivamersen).[1][2][4] Due to the early termination, the study was underpowered to definitively assess the primary efficacy and safety endpoints.[2] The available data showed no significant difference between the this compound and bivalirudin groups in the primary composite ischemic endpoint.[1][2] However, there was a trend towards increased major bleeding and a statistically significant increase in major or minor bleeding with this compound.[2] The key finding that led to the trial's cessation was the significantly higher incidence of severe allergic reactions in the this compound arm.[1][4] These findings highlight the critical importance of immunogenicity assessment in the development of novel biologic therapies.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Effect of the REG1 anticoagulation system versus bivalirudin on outcomes after percutaneous coronary intervention (REGULATE-PCI): a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. REG1 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of REG1 Anticoagulation System vs. Bivalirudin on Cardiovascular Outcomes Following PCI | Clinical Trial - American College of Cardiology [acc.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Bivalirudin - Wikipedia [en.wikipedia.org]
- 12. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 14. Angiomax (Bivalirudin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. dicardiology.com [dicardiology.com]
Head-to-Head Comparison: Pegnivacogin vs. Enoxaparin in Anticoagulation Therapy
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Anticoagulant Agents
In the landscape of anticoagulant therapies, the quest for agents with a predictable response, rapid onset and offset of action, and a favorable safety profile is ongoing. This guide provides a detailed, head-to-head comparison of Pegnivacogin, a Factor IXa-inhibiting RNA aptamer, and enoxaparin, a well-established low-molecular-weight heparin (LMWH). While direct comparative clinical trials between these two agents are unavailable due to the discontinuation of this compound's development, this guide synthesizes data from key clinical trials of each drug to offer an objective, indirect comparison for research and development purposes.
Mechanism of Action: A Tale of Two Pathways
This compound and enoxaparin employ distinct mechanisms to achieve anticoagulation, targeting different points in the coagulation cascade.
This compound , as a nucleic acid aptamer, is designed to bind with high affinity and specificity to Factor IXa (FIXa), a critical component of the intrinsic pathway of the coagulation cascade. By inhibiting FIXa, this compound effectively blocks the conversion of Factor X to its active form, Factor Xa, thereby preventing the downstream generation of thrombin and subsequent fibrin (B1330869) clot formation. A key feature of the this compound system was its complementary reversal agent, anivamersen, designed to rapidly neutralize its anticoagulant effect.[]
Enoxaparin , a low-molecular-weight heparin, exerts its anticoagulant effect primarily by binding to antithrombin III (ATIII), a natural anticoagulant protein.[2][3] This binding induces a conformational change in ATIII, accelerating its inactivation of Factor Xa.[2][3] To a lesser extent, the enoxaparin-ATIII complex also inactivates thrombin (Factor IIa).[2][3] The preferential inhibition of Factor Xa over thrombin is a hallmark of LMWHs and contributes to their more predictable anticoagulant response compared to unfractionated heparin.[4][5]
Pharmacokinetics and Pharmacodynamics: A Comparative Overview
The pharmacokinetic and pharmacodynamic properties of this compound and enoxaparin are summarized below. Data for this compound is primarily from the RADAR trial, while enoxaparin data is compiled from various sources.
| Parameter | This compound (REG1 System) | Enoxaparin |
| Target | Factor IXa[] | Factor Xa (primarily, via Antithrombin III) and Factor IIa[2][3][4][5] |
| Administration | Intravenous bolus[6] | Subcutaneous injection or intravenous infusion[2][5] |
| Onset of Action | Rapid[7][8][9] | Immediate[2][3] |
| Half-life | ~32-40 hours (reversible) | Approximately 4.5 hours after a single subcutaneous dose[5] |
| Metabolism | Not extensively metabolized | Primarily hepatic desulfation and depolymerization[5] |
| Excretion | Renal | Primarily renal[2][3][5] |
| Monitoring | Activated Partial Thromboplastin Time (aPTT)[7][8][9] | Anti-Factor Xa assay (in specific populations)[2][3] |
| Reversal Agent | Anivamersen (specific oligonucleotide)[6] | Protamine sulfate (B86663) (partially effective)[5] |
Clinical Efficacy: An Indirect Comparison
Direct head-to-head clinical trial data for this compound versus enoxaparin is not available. The following tables present efficacy data from major Phase 2 and 3 trials for each drug, with the important caveat that the comparator arms and patient populations may differ significantly.
This compound: Key Efficacy Data from the RADAR Phase 2b Trial (vs. Heparin)
The RADAR trial evaluated the REG1 system (this compound followed by its reversal agent, anivamersen) in patients with non-ST-elevation acute coronary syndromes (ACS) undergoing planned cardiac catheterization.[10]
| Endpoint (at 30 days) | REG1 System (this compound + varying reversal) | Heparin |
| Composite of Death, MI, Urgent TVR, or Recurrent Ischemia | 3.0% | 5.7% |
Note: The primary endpoint of the RADAR trial was safety (bleeding). The ischemic event rates are a secondary endpoint and should be interpreted with caution. The trial was also stopped early due to allergic-like reactions.[10]
Enoxaparin: Key Efficacy Data from Landmark ACS Trials (vs. Unfractionated Heparin - UFH)
Multiple trials have established the efficacy of enoxaparin in the management of ACS.
| Trial | Endpoint | Enoxaparin | Unfractionated Heparin (UFH) | Relative Risk Reduction (RRR) |
| ESSENCE (14 days) | Death, MI, or Recurrent Angina | 16.6% | 19.8% | 16.2% |
| TIMI 11B (8 days) | Death, MI, or Urgent Revascularization | 12.4% | 14.5% | 14.5% |
| SYNERGY (30 days) | Death or MI | 14.0% | 14.5% | Not statistically significant |
Safety Profile: Bleeding and Adverse Events
The safety profile, particularly the risk of bleeding, is a critical consideration for any anticoagulant.
This compound: Safety Data from the RADAR Trial (vs. Heparin)
The primary endpoint of the RADAR trial was total ACUITY bleeding through 30 days.[10] The trial investigated different doses of the reversal agent, anivamersen.
| Reversal Arm | Total ACUITY Bleeding | Major Bleeding |
| 25% Reversal | 65% | 20% |
| 50% Reversal | 34% | 11% |
| 75% Reversal | 35% | 8% |
| 100% Reversal | 30% | 7% |
| Heparin | 31% | 10% |
Enrollment in the 25% reversal arm was suspended due to high bleeding rates. The trial was ultimately halted due to the occurrence of three allergic-like reactions.[10]
Enoxaparin: Safety Data from ACS Trials (vs. UFH)
| Trial | Major Bleeding |
| ESSENCE | No significant difference vs. UFH |
| TIMI 11B | No significant difference in major hemorrhage during initial hospitalization vs. UFH |
| SYNERGY | Statistically significant increase in TIMI major bleeding (9.1% vs. 7.6%) vs. UFH |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a functional coagulation test that measures the activity of the intrinsic and common coagulation pathways.
Principle: Platelet-poor plasma is incubated at 37°C with a phospholipid substitute (cephalin) and a contact activator (e.g., kaolin, silica, or ellagic acid). The addition of calcium chloride initiates the coagulation cascade, and the time to fibrin clot formation is measured.
Procedure:
-
Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate.
-
Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.
-
Incubation: Mix the plasma with the aPTT reagent (containing phospholipid and activator) and incubate at 37°C.
-
Clot Initiation: Add pre-warmed calcium chloride to the mixture and simultaneously start a timer.
-
Measurement: Record the time in seconds for a fibrin clot to form.
Anti-Factor Xa Assay
The anti-Factor Xa assay is a chromogenic assay used to measure the activity of anticoagulants that inhibit Factor Xa.
Principle: The patient's plasma is incubated with a known amount of excess Factor Xa. If an anti-Xa anticoagulant like enoxaparin is present, it will form a complex with antithrombin III and neutralize a portion of the added Factor Xa. The remaining, unbound Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the anti-Xa anticoagulant in the plasma.
Procedure:
-
Sample Collection and Plasma Preparation: As with the aPTT assay.
-
Incubation: Incubate the patient's plasma with a known concentration of Factor Xa.
-
Chromogenic Reaction: Add a chromogenic substrate specific for Factor Xa.
-
Measurement: Measure the change in absorbance at a specific wavelength using a spectrophotometer. The result is compared to a standard curve to determine the anti-Xa activity, typically reported in IU/mL.
Conclusion
This compound represented a novel approach to anticoagulation with its specific targeting of Factor IXa and the availability of a direct reversal agent. However, its development was halted, precluding a direct comparison with established therapies like enoxaparin. Enoxaparin remains a cornerstone of anticoagulant therapy, with a well-documented efficacy and safety profile across a broad range of thromboembolic disorders.
This guide provides a structured, data-driven comparison based on available clinical trial results. For researchers and drug development professionals, the distinct mechanisms of action and the clinical data presented here can inform the design of future anticoagulant therapies and the development of novel agents that may offer improved efficacy, safety, and control over the coagulation cascade. The limitations of this indirect comparison underscore the importance of head-to-head clinical trials in definitively establishing the relative merits of new therapeutic agents.
References
- 2. Enoxaparin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 4. Jack Q's Blog [jack-q.github.io]
- 5. Graph Attributes [web.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enoxaparin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. timi.org [timi.org]
- 9. TIMI 11B. Enoxaparin versus unfractionated heparin for unstable angina or non-Q-wave myocardial infarction: a double-blind, placebo-controlled, parallel-group, multicenter trial. Rationale, study design, and methods. Thrombolysis in Myocardial Infarction (TIMI) 11B Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thrombolysis In Myocardial Ischemia trial, phase 11B - American College of Cardiology [acc.org]
A Comparative Analysis of Bleeding Risk: Pegnivacogin Versus Traditional Anticoagulants in Acute Coronary Syndromes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bleeding risk associated with the investigational anticoagulant Pegnivacogin (B1193231) versus traditional anticoagulants. The analysis is supported by experimental data from clinical trials, with a focus on patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).
This compound (formerly RB006) is a single-stranded RNA aptamer that directly and selectively inhibits Factor IXa, a critical chokepoint in the coagulation cascade. It was developed as part of the REG1 anticoagulation system, which included a complementary reversal agent, anivamersen (RB007), designed for precise and rapid neutralization of this compound's anticoagulant effect. The development of this compound was discontinued (B1498344) due to severe allergic reactions observed in a Phase 3 clinical trial.[1] However, the data generated during its clinical development, particularly from the RADAR Phase 2b trial, offer valuable insights into the potential bleeding profile of a highly specific Factor IXa inhibitor compared to traditional anticoagulants.
Mechanism of Action: A Tale of Two Pathways
Traditional anticoagulants modulate the coagulation cascade through various mechanisms. This compound, in contrast, offers a highly targeted approach.
-
This compound: Directly binds to and inhibits Factor IXa, preventing the activation of Factor X and the subsequent thrombin burst. This targeted action on the intrinsic pathway was hypothesized to reduce bleeding risk by preserving the extrinsic (tissue factor) pathway's role in hemostasis at sites of injury.
-
Traditional Anticoagulants:
-
Heparin (Unfractionated and Low-Molecular-Weight): Acts indirectly by potentiating the activity of antithrombin III, which in turn inhibits multiple coagulation factors, primarily thrombin (Factor IIa) and Factor Xa.[2][3]
-
Warfarin (B611796): A vitamin K antagonist that interferes with the synthesis of several clotting factors, including Factors II, VII, IX, and X.[2][3]
-
Direct Oral Anticoagulants (DOACs):
-
Direct Thrombin Inhibitors (e.g., Dabigatran): Directly bind to and inhibit thrombin.[4]
-
Direct Factor Xa Inhibitors (e.g., Apixaban (B1684502), Rivaroxaban): Directly bind to and inhibit Factor Xa.[4]
-
-
Figure 1: Coagulation cascade and targets of anticoagulants.
Quantitative Comparison of Bleeding Risk
Direct head-to-head clinical trial data comparing this compound with a broad range of traditional anticoagulants are unavailable due to the discontinuation of this compound's development. The primary source of comparative data for this compound comes from the RADAR Phase 2b trial, which compared different reversal strategies of this compound with unfractionated heparin in patients with non-ST-elevation ACS undergoing cardiac catheterization.[5][6][7][8][9][10][11]
The following tables summarize the bleeding outcomes from the RADAR trial and provide context with data from studies on traditional anticoagulants in similar patient populations. It is crucial to note that the data for traditional anticoagulants are from different studies and not from direct comparisons within the RADAR trial, which presents a limitation in direct comparability.
Table 1: Bleeding Outcomes from the RADAR Phase 2b Trial (this compound vs. Heparin) [5][8][9][11]
| Treatment Group | N | Major Bleeding (ACUITY) at 30 days | Total Bleeding (ACUITY) at 30 days |
| This compound (100% Reversal) | - | 7% | 34% |
| This compound (75% Reversal) | - | 9% | 35% |
| This compound (50% Reversal) | - | 12% | 39% |
| This compound (25% Reversal) | - | 18% | 68% |
| Unfractionated Heparin | - | 11% | 38% |
Data presented are for the subset of patients who underwent PCI in the RADAR trial. The ACUITY (Acute Catheterization and Urgent Intervention Triage Strategy) bleeding definition was used.
Table 2: Illustrative Bleeding Rates with Traditional Anticoagulants in ACS/PCI Patients (from various sources)
| Anticoagulant | Trial/Study | Patient Population | Bleeding Definition | Major Bleeding Rate |
| Warfarin (in combination therapy) | Meta-analysis | Post-ACS | Various | Increased risk of major bleeding vs. aspirin (B1665792) alone (Rate Ratio: 2.5)[12] |
| NCDR Registry | NSTEMI with AF | In-hospital major bleeding | 7.0%[13] | |
| Apixaban | AUGUSTUS | AF and ACS or PCI | Major or CRNM bleeding (ISTH) | 10.5% (with P2Y12 inhibitor)[4][7][14] |
| APPRAISE-2 | High-risk post-ACS | TIMI Major | 1.3% (vs. 0.5% with placebo)[4][15] | |
| Rivaroxaban | ATLAS ACS 2-TIMI 51 | Post-ACS | TIMI Major (non-CABG) | 2.1% (vs. 0.6% with placebo)[6] |
| H-REPLACE | ACS | ISTH Major/CRNM/Minor | 4.7% (2.5 mg) / 5.3% (5 mg) vs. 6.8% with enoxaparin | |
| Dabigatran (B194492) | RE-DUAL PCI | AF undergoing PCI | TIMI Major | Reduced with dabigatran dual therapy vs. warfarin triple therapy[9] |
| COACH-AF PCI | AF undergoing PCI | BARC types 2-5 | 4.3% (vs. 8.0% with warfarin) |
CRNM: Clinically Relevant Non-Major; ISTH: International Society on Thrombosis and Haemostasis; TIMI: Thrombolysis in Myocardial Infarction; BARC: Bleeding Academic Research Consortium. The data for traditional anticoagulants are presented to provide a general landscape and are not directly comparable to the this compound data due to differences in study design, patient populations, and bleeding definitions.
Experimental Protocols
RADAR (A Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-Ranging Study Assessing the Safety, Efficacy, and Pharmacodynamics of the REG1 Anticoagulation System Compared to Unfractionated Heparin or Low Molecular Weight Heparin in Subjects with Acute Coronary Syndromes) Trial (NCT00932100)
Objective: To determine the dose of anivamersen required for safe femoral artery sheath removal after cardiac catheterization in patients with non-ST-elevation ACS treated with this compound, and to assess the safety and efficacy of the REG1 system compared to heparin.[6]
Study Design: A Phase 2b, randomized, partially blinded, active-controlled, dose-ranging study.[10]
Patient Population: 640 patients with non-ST-elevation ACS (unstable angina or NSTEMI) with planned early cardiac catheterization.[8][10]
Inclusion Criteria (abbreviated):
-
Age ≥ 18 years.
-
Hospitalized with a diagnosis of non-ST-elevation ACS.
-
Planned cardiac catheterization within 24 hours.
Exclusion Criteria (abbreviated):
-
ST-segment elevation myocardial infarction (STEMI).
-
Use of fibrinolytic therapy within 24 hours.
-
Known bleeding diathesis or active bleeding.
-
Severe renal insufficiency.
Treatment Arms:
-
This compound Group: Patients received a 1 mg/kg intravenous bolus of this compound.[11] Post-procedure, they were randomized to receive one of four doses of anivamersen to achieve 25%, 50%, 75%, or 100% reversal of this compound's anticoagulant effect.[11]
-
Heparin Group: Patients received standard unfractionated heparin therapy.[10]
Endpoints:
-
Primary Safety Endpoint: Total ACUITY bleeding through 30 days.[6][8]
-
Key Secondary Endpoints: Major ACUITY bleeding, and a composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia at 30 days.[6][8]
Statistical Analysis: The trial was designed with an adaptive approach, allowing for the discontinuation of unsafe or ineffective treatment arms. The primary comparison for bleeding was between the 100% this compound reversal arm and the heparin arm, and between the 100% and 25% reversal arms.
Figure 2: Simplified workflow of the RADAR trial.
Discussion and Conclusion
The clinical development of this compound, although halted, provided a unique opportunity to study the effects of targeted Factor IXa inhibition on bleeding risk in a high-risk patient population. The RADAR trial data suggest that with complete reversal, this compound may have a favorable bleeding profile compared to unfractionated heparin, with lower rates of major bleeding.[5][8][9] The dose-dependent increase in bleeding with lower levels of reversal highlights the importance of the reversal agent in managing bleeding risk.[5][8][9]
A direct, comprehensive comparison of this compound's bleeding risk with that of warfarin and the various DOACs is not possible due to the lack of head-to-head trials. The data presented in Table 2 from various studies on traditional anticoagulants show a wide range of bleeding rates, influenced by the specific drug, patient population, concomitant medications (especially dual antiplatelet therapy), and the bleeding definition used.
The primary reason for the discontinuation of this compound's development was the occurrence of severe allergic reactions, a factor unrelated to its anticoagulant effect but a critical safety concern.[1]
References
- 1. Bleeding risk in randomized controlled trials comparing warfarin and aspirin: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risk and response adapted therapy following autologous stem cell transplant in patients with newly diagnosed multiple myeloma (RADAR (UK-MRA Myeloma XV Trial): study protocol for a phase II/III randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. More Excess Bleeding Seen With Rivaroxaban vs Other NOACs and Aspirin | tctmd.com [tctmd.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Anticoagulant Therapy for Acute Coronary Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ISRCTN [isrctn.com]
- 10. Warfarin plus aspirin after myocardial infarction or the acute coronary syndrome: meta-analysis with estimates of risk and benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Risk adapted therapy for newly diagnosed multiple myeloma delivered through local cytogenetic laboratories in a National Clinical Trial: UKMRA RADAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of dabigatran, rivaroxaban, and apixaban for effectiveness and safety in atrial fibrillation: a nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bleeding Complications of Anticoagulation Therapy Used in the Treatment of Acute Coronary Syndromes—Review of the Literature | MDPI [mdpi.com]
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of Pegnivacogin
This document provides essential safety and logistical information for the handling and disposal of Pegnivacogin. All personnel must review and understand this information before working with this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in a laboratory setting. The specific requirements may vary based on the scale of the operation and the potential for exposure.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove over the cuff. | To prevent skin contact with this compound. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | To protect the eyes from splashes or aerosols of this compound. A face shield offers broader protection for the entire face. |
| Lab Coat | Disposable, fluid-resistant lab coat with tight-fitting cuffs. | To protect clothing and skin from contamination. Disposable coats prevent the carry-over of contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator is required for handling powdered this compound or when there is a risk of aerosol generation. A powered air-purifying respirator (PAPR) may be necessary for high-risk procedures. | To prevent inhalation of this compound particles or aerosols. |
| Footwear | Closed-toe shoes. Disposable shoe covers should be used in designated areas. | To protect the feet from spills and to prevent the spread of contamination outside of the work area. |
Operational Plan: Handling this compound
This section outlines the step-by-step procedure for safely handling this compound during experimental use.
2.1. Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, depending on the nature of the experiment.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area to minimize movement in and out of the containment zone. This includes vials of this compound, solvents, pipettes, waste containers, and decontamination solutions.
-
Don PPE: Put on all required PPE as specified in Table 1 in the correct order (e.g., inner gloves, lab coat, respirator, eye protection, outer gloves).
2.2. Handling
-
Weighing: If working with powdered this compound, conduct all weighing operations within a chemical fume hood or a containment ventilated enclosure to prevent the generation of airborne particles.
-
Reconstitution: When reconstituting or diluting this compound, add the solvent slowly to the vial to avoid splashing. Keep the vial opening directed away from your face.
-
Aerosol Minimization: Use techniques and equipment that minimize the generation of aerosols, such as using low-speed vortexing and avoiding forceful pipetting.
-
Spill Management: In the event of a spill, immediately alert others in the area. Follow the established spill cleanup procedure, which includes using an appropriate absorbent material and decontaminating the area with a validated inactivation solution.
2.3. Post-Handling
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Doff PPE: Remove PPE in the designated doffing area in a manner that avoids self-contamination (e.g., remove outer gloves first, then lab coat, then inner gloves).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Container | Disposal Procedure |
| Unused this compound | Original or clearly labeled, sealed container. | Dispose of as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) office. |
| Contaminated Sharps | Puncture-resistant sharps container labeled "Hazardous Waste." | Dispose of through the EHS office. Do not autoclave. |
| Contaminated Labware (non-sharp) | Labeled hazardous waste bag or container. | Dispose of as hazardous chemical waste. |
| Contaminated PPE | Labeled hazardous waste bag. | Dispose of as hazardous chemical waste. |
| Liquid Waste | Labeled, leak-proof hazardous waste container. | Collect all liquid waste containing this compound for disposal by the EHS office. |
Experimental Protocol: In Vitro Cell-Based Assay
This protocol provides a general methodology for assessing the in vitro activity of this compound on a target cell line.
4.1. Cell Seeding
-
Culture the target cell line to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete growth medium.
-
Count the cells and adjust the concentration to the desired density.
-
Seed the cells into a 96-well plate at the predetermined density and incubate overnight at 37°C and 5% CO2.
4.2. Compound Treatment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution to create a range of treatment concentrations.
-
Remove the growth medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubate the plate for the desired treatment duration.
4.3. Endpoint Analysis
-
After incubation, perform the desired endpoint analysis, such as a cell viability assay (e.g., MTS or CellTiter-Glo®), to determine the effect of this compound on the cells.
-
Read the plate using a plate reader at the appropriate wavelength.
-
Analyze the data to determine key parameters such as the IC50 value.
Caption: Experimental workflow for an in vitro cell-based assay with this compound.
Logical Relationship: Safety and Disposal
The following diagram illustrates the logical flow of safety precautions and waste management when working with this compound.
Caption: Logical flow of safety and disposal procedures for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
